5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H20O12 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1 |
InChI 键 |
JWFBVQAFQYCXFD-AEOXVINBSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Biosynthesis, Isolation, and Biological Significance
This guide provides a comprehensive technical overview of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a naturally occurring flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into its primary natural source, biosynthetic pathway, detailed protocols for its extraction and isolation, and an exploration of its potential biological activities based on current scientific understanding.
Introduction: A Flavonoid of Interest
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a specialized flavonoid distinguished by its unique substitution pattern on the A-ring, featuring three hydroxyl groups, a methoxy group, and a glucuronic acid moiety. This structure contributes to its physicochemical properties and likely dictates its biological function. Flavonoids, a diverse class of polyphenolic secondary metabolites in plants, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported health benefits. Understanding the origin, formation, and extraction of specific flavonoids like this one is a critical step in harnessing their therapeutic potential.
Table 1: Physicochemical Properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₁₂ |
| Molecular Weight | 476.39 g/mol |
| Class | Flavonoid Glycoside (Flavone) |
| Key Structural Features | 5,7,8-trihydroxy, 6-methoxy flavone backbone with a 7-O-glucuronide |
| Known Natural Source | Scutellaria baicalensis Georgi |
Natural Source: Scutellaria baicalensis Georgi
The primary and well-documented natural source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is the root of Scutellaria baicalensis Georgi, a perennial herb in the Lamiaceae family.[1] Commonly known as Baikal skullcap or Huang-Qin, its dried roots are a fundamental component of traditional Chinese medicine. S. baicalensis is renowned for its rich and diverse flavonoid content, with baicalin (baicalein-7-O-glucuronide) and wogonoside (wogonin-7-O-glucuronide) being among the most abundant.[2][3][4] The presence of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide underscores the complex and unique flavonoid profile of this medicinal plant. While its concentration relative to the major flavonoids has not been extensively quantified, its consistent identification in metabolomic studies of S. baicalensis confirms it as a reliable natural source for its isolation.
While other plant species, such as Andrographis paniculata, are rich in flavonoids with similar substitution patterns, the presence of this specific glucuronide has not been definitively established in them.[5][6][][8][9] Therefore, Scutellaria baicalensis remains the focal point for the study and procurement of this compound.
Biosynthesis: A Pathway of Specialization
The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Scutellaria baicalensis is a multi-step enzymatic process originating from the general phenylpropanoid pathway. The formation of the flavone backbone is followed by a series of modifications, including hydroxylation, methoxylation, and finally, glucuronidation.
The final and crucial step in the biosynthesis of this compound is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone. This reaction is catalyzed by a specific class of enzymes known as UDP-glucuronosyltransferases (UGTs). In the Lamiales order, which includes Scutellaria, flavonoid 7-O-glucuronosyltransferases (F7GATs) are responsible for this specific conjugation.[10] Research has identified a UGT from S. baicalensis, UGT88D1, which specifically glucuronidates the 7-OH group of flavones.[11] This enzyme utilizes UDP-glucuronic acid (UDPGA) as the sugar donor. The high specificity of this enzyme for the 7-position ensures the precise formation of the final product.
Caption: Plausible biosynthetic pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Extraction and Isolation: A Step-by-Step Protocol
The isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from the roots of Scutellaria baicalensis requires a multi-step process involving extraction, fractionation, and purification. The following protocol provides a generalized yet detailed methodology that can be optimized for higher yield and purity.
Plant Material Preparation
-
Drying: Air-dry the freshly harvested roots of Scutellaria baicalensis in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Pulverize the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Methanol or ethanol (70-80% in water) are effective solvents for extracting flavonoid glycosides.
-
Extraction Method:
-
Maceration: Soak the powdered root material in the chosen solvent (1:10 w/v) for 24-48 hours with occasional agitation. Repeat the process 2-3 times with fresh solvent.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered root material in the solvent (1:10 w/v) and subject it to ultrasonication for 30-60 minutes at a controlled temperature (e.g., 50°C). This method enhances extraction efficiency and reduces extraction time.
-
-
Filtration and Concentration: Filter the extracts through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Sequentially partition the aqueous suspension of the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Solid-Phase Extraction (SPE): Alternatively, for a more streamlined fractionation, pass the crude extract through a macroporous resin column (e.g., Diaion HP-20, Amberlite XAD). After loading, wash the column with water to remove sugars and other highly polar impurities. Then, elute the flavonoids with a stepwise or gradient of increasing ethanol or methanol concentrations.
Purification
-
Column Chromatography:
-
Silica Gel Chromatography: Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Sephadex LH-20 Chromatography: Further purify the flavonoid-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step typically involves preparative reverse-phase HPLC (C18 column).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used.
-
Detection: Monitor the elution at a wavelength of around 280 nm or 330 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Structure Elucidation and Purity Assessment
-
Analytical HPLC: Assess the purity of the isolated compound using an analytical HPLC system.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. [Flavonoids from Scutellaria baicalensis and their bioactivities] [pubmed.ncbi.nlm.nih.gov]
- 4. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside | Polleuxlab [polleuxlab.com]
- 9. 5,2',6'-Trihydroxy-7-methoxyflavone | C16H12O6 | CID 10946502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
isolation of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide from Scutellaria baicalensis
An In-depth Technical Guide for Drug Development Professionals
Isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from Scutellaria baicalensis
Abstract
This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from the roots of Scutellaria baicalensis Georgi. This specific flavonoid glucuronide is a constituent of a complex phytochemical matrix, necessitating a multi-step strategy to achieve high purity. This document details an optimized workflow, from raw material processing and advanced extraction to a sequential chromatographic purification cascade involving liquid-liquid partitioning, column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). We will delve into the causality behind each procedural choice, providing self-validating protocols and concluding with methods for structural confirmation and purity assessment. The objective is to equip researchers and drug development scientists with an authoritative and practical framework for isolating this and other structurally similar flavonoid glycosides for further pharmacological investigation.
Introduction
Scutellaria baicalensis (Chinese Skullcap) is a perennial herb whose roots, known as Huang-Qin, are a cornerstone of traditional Chinese medicine, historically used to treat inflammation, respiratory infections, and other ailments.[1][2] The therapeutic properties of these roots are largely attributed to a rich and diverse profile of flavonoids.[2] A unique characteristic of Scutellaria flavonoids is the prevalence of glucuronide conjugates, such as the well-known baicalin and wogonoside.[1][3]
The target of this guide, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, is a specific flavone glycoside present within this complex mixture.[4][5] Isolating a single, potentially low-abundance compound like this presents significant challenges.[6] These challenges include:
-
Structural Similarity: The target molecule shares a common flavone backbone with numerous other co-occurring flavonoids, leading to overlapping physicochemical properties and co-elution during separation.[6]
-
Complex Matrix: The crude plant extract contains a wide array of compounds with varying polarities, from lipids and chlorophyll to sugars and other glycosides, all of which can interfere with purification.
-
Chemical Stability: Flavonoid glucuronides can be susceptible to hydrolysis (enzymatic or chemical), which would cleave the glucuronic acid moiety and result in the loss of the target compound.[6]
This guide addresses these challenges by presenting a robust, sequential methodology designed to systematically enrich and purify the target compound to a level suitable for scientific research and drug development.
Physicochemical Profile of the Target Compound
Understanding the fundamental properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is critical for designing an effective isolation strategy. The presence of multiple hydroxyl groups and the glucuronic acid moiety renders the molecule moderately polar.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [5] |
| Molecular Weight | 476.39 g/mol | [5] |
| Canonical SMILES | COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3O)O)O[C@H]4C(--INVALID-LINK--C(=O)O)O">C@HO)O | [7] |
| Class | Flavonoid; Flavone Glucuronide | [4] |
Raw Material Preparation
The quality of the starting material directly dictates the success of the isolation. The protocol begins with authentic, high-quality raw material.
Protocol 1: Material Preparation
-
Source Verification: Obtain authenticated dried roots of Scutellaria baicalensis Georgi from a reputable supplier. Proper botanical identification is crucial to ensure the presence of the target compound.
-
Drying: Ensure the roots are thoroughly dried (moisture content <10%) at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation and microbial growth.
-
Pulverization: Grind the dried roots into a fine powder (e.g., 40-60 mesh).[8]
-
Causality: Pulverization dramatically increases the surface area of the plant material, allowing for more efficient penetration of the extraction solvent and maximizing the diffusion of flavonoids from the plant cells into the solvent.
-
Extraction: Liberating Flavonoids from the Matrix
The goal of extraction is to efficiently transfer the target compound from the solid plant matrix into a liquid solvent phase. Modern techniques can significantly enhance this process.
Solvent Selection
The choice of solvent is paramount. For flavonoid glucuronides, a hydroethanolic solution is highly effective. A 60-70% aqueous ethanol solution provides the ideal polarity to solubilize these moderately polar glycosides while leaving behind highly non-polar lipids and highly polar polysaccharides.[1][6]
Recommended Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent.[9] The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the rapid release of intracellular contents. This method offers higher efficiency and shorter extraction times compared to traditional methods like maceration or decoction.[9][10]
Protocol 2: Ultrasound-Assisted Extraction
-
Maceration: Place 100 g of powdered S. baicalensis root into a 2 L flask. Add 1 L of 70% ethanol (v/v).
-
Sonication: Submerge the flask in an ultrasonic bath. Sonicate for 45 minutes at a controlled temperature of 50°C.
-
Causality: Maintaining a temperature around 50°C enhances solvent diffusion and analyte solubility without causing thermal degradation of the target flavonoids.
-
-
Filtration: Immediately after sonication, filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.[8]
-
Repeated Extraction: Return the plant residue to the flask and repeat steps 1-3 two more times with fresh solvent to ensure exhaustive extraction.
-
Consolidation & Concentration: Combine the filtrates from all three extraction cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude extract.
Workflow Diagram: From Raw Material to Crude Extract
Caption: Overall workflow from raw plant material to concentrated crude extract.
Purification: A Multi-Step Chromatographic Cascade
The crude extract is a complex mixture. A sequential purification strategy is required to isolate the target compound. This involves moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Step 1: Liquid-Liquid Partitioning (Enrichment)
This step removes highly non-polar compounds like lipids and chlorophyll.
Protocol 3: Solvent Partitioning
-
Suspension: Suspend the crude extract (e.g., 10 g) in 200 mL of distilled water.
-
Extraction: Transfer the aqueous suspension to a separatory funnel. Add 200 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Fraction Collection: Drain the lower aqueous layer. The target glucuronide, being more polar, will preferentially remain in the aqueous phase. The upper ethyl acetate layer, containing less polar aglycones and lipids, can be set aside or discarded.[11]
-
Repeat: Repeat the extraction of the aqueous layer with another 200 mL of ethyl acetate to ensure complete removal of non-polar impurities.
-
Concentration: Concentrate the final aqueous fraction to dryness via rotary evaporation or freeze-drying to yield the enriched flavonoid glucuronide fraction.
Step 2: Column Chromatography (Group Separation)
This step further purifies the enriched fraction using a solid stationary phase, separating compounds based on their affinity for the phase. Macroporous resins or polyamide are excellent choices for flavonoid purification.[12][13]
Protocol 4: Polyamide Column Chromatography
-
Column Packing: Prepare a glass column packed with polyamide resin, equilibrated with distilled water.
-
Sample Loading: Dissolve the enriched fraction in a minimal amount of water and load it onto the column.
-
Elution Gradient: Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., water -> 20% EtOH -> 40% EtOH -> 60% EtOH -> 80% EtOH).
-
Causality: Flavonoids bind to polyamide via hydrogen bonding. Eluting with increasing concentrations of ethanol disrupts these bonds. Less polar compounds will elute first at lower ethanol concentrations, while the more polar flavonoid glucuronides will elute at higher ethanol concentrations.
-
-
Fraction Collection: Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify which fractions contain the target compound.
-
Pooling: Combine the fractions that show a high concentration of the target compound and evaporate the solvent.
Step 3: Preparative HPLC (Final Polishing)
Preparative HPLC is the final, high-resolution step to achieve >95% purity. It operates on the same principles as analytical HPLC but uses larger columns to handle more material.
Protocol 5: Preparative Reverse-Phase HPLC
-
System: A preparative HPLC system with a UV detector and a reverse-phase C18 column (e.g., 20 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution: Develop a linear gradient optimized to separate the target compound from closely related impurities. A typical starting point is:
-
0-10 min: 15% B
-
10-40 min: 15% to 40% B
-
40-45 min: 40% to 90% B
-
-
Injection & Collection: Dissolve the semi-purified fraction from the polyamide column in the mobile phase. Inject onto the column and monitor the elution profile at a suitable wavelength (e.g., 275 nm).[1] Collect the peak corresponding to the retention time of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Desalting & Lyophilization: Evaporate the acetonitrile from the collected fraction. The remaining aqueous solution can be passed through a C18 solid-phase extraction (SPE) cartridge to remove acid salts. Finally, freeze-dry (lyophilize) the sample to obtain the final compound as a stable, dry powder.[14]
Diagram: The Chromatographic Purification Cascade
References
- 1. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. 5,7,2'-Trihydroxy-8-methoxyflavone 7-glucuronide | C22H20O12 | CID 44258540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption and Purification of Baicalin from Scutellaria baicalensis Georgi Extract by Ionic Liquids (ILs) Grafted Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JPS6150921A - Purification of baicalin - Google Patents [patents.google.com]
- 14. biolmolchem.com [biolmolchem.com]
A Technical Guide to the Structural Elucidation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
This guide provides a comprehensive, field-proven methodology for the complete chemical structure elucidation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural product isolated from medicinal plants such as Scutellaria baicalensis Georgi.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of steps to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust elucidation process.
The structural determination of flavonoid glucuronides presents a significant analytical challenge due to the potential for isomerism and the complexity of the glycosidic linkage. This guide outlines a multi-technique approach, integrating UV-Vis Spectroscopy, High-Resolution Mass Spectrometry, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the aglycone structure, the nature of the sugar moiety, and the precise point of glycosylation.
Foundational Analysis: Confirming the Flavonoid Core and Gross Structural Features
The initial analytical phase focuses on confirming the compound's identity as a flavonoid glycoside and gathering preliminary data on its substitution pattern. This is achieved through a combination of UV-Vis spectroscopy with shift reagents and high-resolution mass spectrometry.
UV-Vis Spectroscopy with Shift Reagents
UV-Vis spectroscopy is a powerful initial tool for probing the hydroxylation pattern of the flavonoid A and B rings.[2][3] Flavones typically exhibit two major absorption bands: Band I (305–350 nm) corresponding to the B-ring cinnamoyl system, and Band II (240–290 nm) for the A-ring benzoyl system.[2] The addition of specific shift reagents causes predictable bathochromic (red) or hypsochromic (blue) shifts, revealing the locations of free hydroxyl groups.
-
Sample Preparation: Prepare a methanolic solution of the purified isolate (approx. 0.1 mg/mL).
-
Spectrum Acquisition: Record the UV-Vis spectrum from 200-600 nm using methanol as a blank.
-
Addition of Shift Reagents: Sequentially add the following reagents to the sample cuvette, recording a new spectrum after each addition:
-
Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH): A strong base that deprotonates all hydroxyl groups. A significant bathochromic shift in Band I indicates a free 3-OH or 4'-OH group. A decrease in intensity can suggest a labile 5,6,7-trihydroxy system.
-
Sodium Acetate (NaOAc): A weak base that specifically deprotonates highly acidic hydroxyl groups, primarily at the 7-position. A bathochromic shift in Band II of 5-20 nm is diagnostic for a free 7-OH group.[2]
-
Sodium Acetate + Boric Acid (NaOAc + H₃BO₃): This reagent chelates with ortho-dihydroxyl groups. A bathochromic shift in Band I indicates the presence of an ortho-dihydroxy system on either the A or B ring.
-
Aluminum Chloride (AlCl₃): Forms acid-stable complexes with hydroxyl groups adjacent to a carbonyl group (5-OH and 3-OH) and acid-labile complexes with ortho-dihydroxyl groups.
-
Aluminum Chloride + Hydrochloric Acid (AlCl₃ + HCl): The addition of acid breaks the labile complexes with ortho-dihydroxyls, allowing for their differentiation from the stable 5-OH/3-OH complexes.
-
For 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, we would anticipate the following results:
| Reagent | Expected Observation | Rationale |
| Methanol (Baseline) | Band I: ~335 nm; Band II: ~275 nm | Typical for a flavone nucleus. |
| NaOAc | No significant shift in Band II. | The 7-OH group is blocked by the glucuronide moiety, preventing deprotonation by the weak base. |
| AlCl₃ | A significant bathochromic shift in Band I (~40-50 nm).[2] | Indicates a free 5-OH group, which forms a stable complex with the 4-keto group. |
| AlCl₃ + HCl | The bathochromic shift from AlCl₃ persists. | Confirms the shift is due to the stable 5-OH complex and not an ortho-dihydroxy group. |
| NaOAc + H₃BO₃ | A bathochromic shift in Band I. | This would indicate the presence of the 8-OH, 7-O-Glucuronide system, which can still interact with the reagent, or potentially an ortho-dihydroxy group on the B-ring if present. However, the primary indicator is for the A-ring ortho-substitution. |
| NaOMe/NaOH | Large bathochromic shift in Band I with a potential decrease in intensity. | Indicates the presence of free hydroxyl groups (5-OH and 8-OH) and suggests the potential for degradation with a strong base due to the highly substituted A-ring. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. When coupled with tandem mass spectrometry (MS/MS), it offers critical information about the structure of the aglycone and the sugar moiety.[4]
-
Chromatography: Utilize a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes. Flavonoid glucuronides often show a strong [M-H]⁻ ion in negative mode.[4]
-
Full Scan MS: Acquire data in a range of m/z 100-1000 to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID). The characteristic loss of the glucuronic acid moiety is a key diagnostic fragmentation.[5]
-
Molecular Formula: The molecular formula for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is C₂₂H₂₀O₁₂. The expected exact mass for the [M-H]⁻ ion is 475.0882. HRMS analysis should confirm this mass to within 5 ppm error.
-
MS/MS Fragmentation: In negative ion mode, the most prominent fragmentation will be the neutral loss of the glucuronic acid moiety (176.0321 Da).[5] This results in a product ion corresponding to the deprotonated aglycone [Aglycone-H]⁻ at m/z 299.0561. Further fragmentation of the aglycone can provide additional structural information.
Unambiguous Structure Determination: 1D and 2D NMR Spectroscopy
While UV-Vis and MS provide a strong foundation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unequivocal structure elucidation of flavonoid glucuronides.[4][6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon in the molecule and to confirm the glycosylation site.
Overall NMR Workflow
Caption: Integrated NMR workflow for structure elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and type of protons present. Key signals for flavonoids include aromatic protons, methoxy protons, and signals from the sugar moiety.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Rationale |
| H-2', H-6' | ~7.9-8.1 | m | Protons on the B-ring, ortho to the C2-C1' bond. |
| H-3', H-4', H-5' | ~7.5-7.7 | m | Remaining B-ring protons. |
| H-3 | ~6.9 | s | Singlet for the isolated proton on the C-ring. |
| 5-OH | ~12.5-13.0 | s | Highly deshielded due to intramolecular hydrogen bonding with the C4-keto group. |
| 8-OH | ~9.0-9.5 | s | Aromatic hydroxyl proton. |
| 6-OCH₃ | ~3.8-3.9 | s | Methoxy group protons. |
| H-1'' (Anomeric) | ~5.0-5.2 | d | Anomeric proton of the glucuronic acid. The coupling constant (J ≈ 7-8 Hz) is characteristic of a β-linkage. |
| H-2'' to H-5'' | ~3.2-3.8 | m | Overlapping signals of the other glucuronide protons. |
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C-4 (Keto) | ~182 | Characteristic chemical shift for a flavone C4-carbonyl.[6] |
| C-2 | ~163 | Carbon attached to the B-ring and oxygen in the C-ring.[6] |
| C-5, C-7, C-9, C-10 | ~145-160 | Oxygenated and quaternary aromatic carbons of the A-ring. |
| C-6, C-8 | ~125-130 | Aromatic carbons of the A-ring. |
| C-1' to C-6' | ~115-132 | B-ring carbons. |
| C-3 | ~104 | C3 of the flavone C-ring.[6] |
| C-1'' (Anomeric) | ~100-102 | Anomeric carbon of the glucuronide. |
| C-2'' to C-5'' | ~71-77 | Carbons of the glucuronide sugar ring. |
| C-6'' (Carboxyl) | ~170 | Carboxyl carbon of the glucuronic acid. |
| 6-OCH₃ | ~60 | Methoxy carbon. |
2D NMR: Connecting the Pieces
2D NMR experiments are essential to assemble the molecular puzzle by establishing correlations between nuclei.[4]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton spin systems by showing correlations between J-coupled protons.
-
Key Correlation: A clear correlation path between the protons on the glucuronic acid moiety (H-1'' through H-5'') will be visible, confirming the sugar's identity. Correlations between adjacent protons on the B-ring will also be observed.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon atom.
-
Key Correlation: Assigns the carbon signal for every protonated carbon, for example, linking the anomeric proton signal (~5.1 ppm) to the anomeric carbon signal (~101 ppm).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for determining the glycosylation site. It shows correlations between protons and carbons that are 2-3 bonds away.
-
The Definitive Correlation: A long-range correlation between the anomeric proton of the glucuronide (H-1'' at ~5.1 ppm) and the C-7 carbon of the flavone A-ring (~150-155 ppm) provides unambiguous proof of the 7-O-glycosidic linkage.
-
Other Key Correlations:
-
The methoxy protons (~3.8 ppm) will show a correlation to C-6.
-
The H-3 proton (~6.9 ppm) will show correlations to C-2, C-4, and C-1'.
-
The 5-OH proton (~12.8 ppm) will show correlations to C-5, C-6, and C-10.
-
-
Caption: Key HMBC correlation confirming the glycosylation site.
Optional Confirmatory Step: Enzymatic Hydrolysis
To further confirm the identity of the sugar moiety and the aglycone, enzymatic hydrolysis can be performed.
-
Dissolve the isolated compound in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at 37°C for several hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Analyze the products. The reaction should yield two products: the aglycone (5,7,8-Trihydroxy-6-methoxyflavone) and D-glucuronic acid. These can be confirmed by comparison with authentic standards or by full characterization of the resulting aglycone.
Conclusion
The structural elucidation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a systematic process that relies on the integration of multiple advanced analytical techniques. By following the logical workflow presented—from initial UV-Vis and HRMS analysis to definitive 1D and 2D NMR experiments—researchers can achieve an unambiguous and self-validating structural assignment. The key diagnostic evidence lies in the specific shifts observed with UV reagents, the characteristic neutral loss in MS/MS, and, most importantly, the long-range HMBC correlation between the anomeric proton of the sugar and C-7 of the flavone core. This rigorous approach ensures the scientific integrity required for downstream applications in drug development and natural product research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nepjol.info [nepjol.info]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
physicochemical properties of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
An In-Depth Technical Guide on the Physicochemical Properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Flavonoids from Scutellaria baicalensis
The root of Scutellaria baicalensis Georgi, a prominent herb in traditional Chinese medicine, is a rich source of bioactive flavonoids.[1][2] These compounds, including baicalein, wogonin, and their glycoside derivatives, are recognized for their significant antioxidative and anti-inflammatory properties.[1][3] The therapeutic potential of these flavonoids has led to extensive research into their mechanisms of action and potential applications in treating a range of conditions, from inflammatory diseases to various cancers.[2][4]
Introduction to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid glycoside that can be extracted from Scutellaria baicalensis. Its structure features a flavone backbone with multiple hydroxyl groups, a methoxy group, and a glucuronic acid moiety, which influences its solubility and bioavailability. While this specific compound is less studied than its aglycone counterparts, its structural relation to other well-researched flavonoids from Scutellaria baicalensis suggests it may possess similar valuable biological activities.
Importance and Potential Applications in Research and Drug Development
The study of flavonoid glycosides like 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is crucial for understanding the full therapeutic potential of medicinal plants. Glucuronidation is a key metabolic process in humans for the detoxification and excretion of various compounds. Investigating the physicochemical properties and biological activities of this glucuronide can provide insights into its metabolic fate, stability, and potential as a therapeutic agent or a lead compound in drug discovery.
Molecular and Physicochemical Profile
Chemical Structure and Identity
-
IUPAC Name: (2S,3S,4S,5R,6S)-6-((5,8-dihydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid
-
Molecular Formula: C₂₂H₂₀O₁₂
-
Molecular Weight: 476.39 g/mol
-
CAS Number: 164022-76-8
Computed Physicochemical Properties
While experimental data for this specific molecule is limited, computational models provide estimated values for key physicochemical parameters. The following table summarizes these computed properties, which are useful for initial experimental design.
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem (CID: 44258540 - for a similar compound) |
| Hydrogen Bond Donor Count | 7 | PubChem (CID: 44258540 - for a similar compound) |
| Hydrogen Bond Acceptor Count | 12 | PubChem (CID: 44258540 - for a similar compound) |
| Rotatable Bond Count | 5 | PubChem (CID: 44258540 - for a similar compound) |
Experimental Determination of Physicochemical Properties
Given the scarcity of published experimental data, this section provides detailed protocols for determining the fundamental physicochemical properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Principle: The equilibrium solubility is determined by adding an excess of the compound to a solvent of interest, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.
Materials:
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO)
-
Vials, orbital shaker, centrifuge, HPLC-UV system
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Principle: The pKa, or acid dissociation constant, can be determined by monitoring changes in pH (potentiometry) or UV-Vis absorbance (spectrophotometry) as the compound is titrated with an acid or base.[5]
Potentiometric Titration: [6]
-
Calibrate a pH meter with standard buffers.
-
Dissolve a precise amount of the compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM).
-
Titrate the solution with a standardized solution of HCl or NaOH, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry: [5]
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis spectrum of each solution.
-
Identify wavelengths with significant changes in absorbance as a function of pH.
-
Plot absorbance versus pH at these selected wavelengths. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Principle: The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water.
Shake-Flask Method: [7]
-
Prepare a solution of the compound in the aqueous phase (e.g., pH 7.4 buffer for LogD).
-
Add an equal volume of octan-1-ol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
HPLC Method: A validated reverse-phase HPLC method can be used to estimate LogP by correlating the retention time of the analyte with the retention times of a series of standards with known LogP values.
Spectroscopic and Analytical Characterization
Overview of Spectroscopic Techniques
Spectroscopic analysis is essential for confirming the identity and purity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Protocol for UV-Vis Spectroscopic Analysis
Principle: The UV-Vis spectrum of a flavonoid provides information about its chromophoric system. The absorption maxima can be indicative of the flavonoid class and substitution pattern.
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., methanol).
-
Record the UV-Vis spectrum from approximately 200 to 500 nm.
-
The typical flavone spectrum exhibits two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm).
Protocol for Mass Spectrometry (MS) Analysis
Principle: MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.
Procedure:
-
Introduce a solution of the compound into an LC-MS/MS system.
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M-H]⁻ or [M+H]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern. The loss of the glucuronyl moiety (176 Da) is a characteristic fragmentation.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.[8][9][10]
Procedure:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: A reversed-phase HPLC method with UV detection is commonly used for the quantification of flavonoids.[11][12][13][14]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
Gradient Elution (Example):
-
A starting gradient of 10-20% B, increasing to 40-50% B over 30-40 minutes. The gradient should be optimized for the specific compound.
Detection:
-
Set the detector wavelength to the λmax of the compound (typically around 270-280 nm for this class of flavonoids).
A robust analytical method requires validation to ensure its accuracy, precision, and reliability.[15][16][17][18][19] Key validation parameters include:
-
Linearity: Assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Biological Activity and Mechanistic Insights (Inferred)
Direct experimental data on the biological activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are limited. However, based on the known activities of other flavonoids from Scutellaria baicalensis, its potential anti-inflammatory and anticancer effects can be inferred.[1][2][20][21][22]
Anti-inflammatory Properties
Flavonoids from Scutellaria baicalensis are well-documented for their anti-inflammatory effects.[3][4][23][24]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[25][26][27][28][29] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Anticancer Potential
Flavonoids from Scutellaria baicalensis have demonstrated anticancer activities in various cancer cell lines.[2][20][21][22][30]
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer.[[“]][32][33][34][35] Flavonoids can modulate this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inferred anticancer mechanism via PI3K/Akt pathway modulation.
Protocol for In Vitro Anti-inflammatory Assay (NO inhibition in RAW 264.7 cells)
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO), an inflammatory mediator. The inhibitory effect of the compound on NO production is measured using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
DMEM media, fetal bovine serum (FBS), penicillin-streptomycin
-
LPS
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate in the dark for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Summary and Future Directions
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside from Scutellaria baicalensis with potential therapeutic properties. While direct experimental data is limited, this guide provides a comprehensive framework for its physicochemical characterization and initial biological evaluation. The provided protocols offer a systematic approach for researchers to determine its solubility, pKa, lipophilicity, and spectroscopic properties, as well as to quantify it in various samples.
Future research should focus on:
-
The isolation and purification of sufficient quantities of this compound for comprehensive analysis.
-
The full elucidation of its structure using advanced spectroscopic techniques.
-
In-depth investigation of its biological activities and the underlying molecular mechanisms.
-
Pharmacokinetic and metabolic studies to understand its fate in vivo.
By systematically addressing these research gaps, the full therapeutic potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide can be unlocked.
References
- 1. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C‐NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 11. journals.caass.org.cn [journals.caass.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. inhort.pl [inhort.pl]
- 20. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Scutellaria baicalensis Georgi and Their Natural Flavonoid Compounds in the Treatment of Ovarian Cancer: A Review | MDPI [mdpi.com]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 26. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 27. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 28. globalsciencebooks.info [globalsciencebooks.info]
- 29. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors [frontiersin.org]
- 31. consensus.app [consensus.app]
- 32. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The anticancer effects of flavonoids: involvment of PI3K/ Akt signaling pathway - Iranian Journal of Nutrition Sciences and Food Technology [nsft.sbmu.ac.ir]
- 35. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin [PeerJ] [peerj.com]
Spectroscopic Blueprint of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide for Researchers
Chemical Identity and Structural Framework
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside with the molecular formula C₂₂H₂₀O₁₂ and a molecular weight of 476.39 g/mol .[1] The core structure consists of the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, linked at the 7-position to a glucuronic acid moiety via an O-glycosidic bond. The aglycone itself is a flavone, characterized by a 15-carbon skeleton with a C6-C3-C6 arrangement, forming a chromen-4-one (A and C rings) with a phenyl substituent (B ring) at the 2-position.
Structural Elucidation Workflow:
The logical flow for the structural confirmation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide begins with its isolation from the natural source, followed by a series of spectroscopic analyses to piece together its molecular puzzle.
Caption: Workflow for the isolation and structural elucidation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for the initial identification of flavonoid glucuronides due to its high sensitivity and ability to provide molecular weight information.
Expected Mass Spectrometry Data
The primary ionization techniques for this class of compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is observed.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 477.09 | Protonated molecule |
| [M-H]⁻ | 475.08 | Deprotonated molecule |
| [M+Na]⁺ | 499.07 | Sodium adduct |
| [M-H+2Na]⁺ | 521.05 | Disodium adduct |
Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) is crucial for confirming the presence of the glucuronide moiety and providing structural information about the aglycone. The most characteristic fragmentation is the neutral loss of the glucuronic acid residue (176 Da).
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
The fragmentation of the aglycone can proceed through retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings, further confirming the flavone backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of flavonoids, providing detailed information about the carbon skeleton and the position of substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show signals corresponding to the protons of the flavone skeleton and the glucuronic acid moiety. The chemical shifts are influenced by the electronic environment of each proton.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-2', H-6' | ~7.9-8.1 | m | |
| H-3', H-4', H-5' | ~7.4-7.6 | m | |
| H-3 | ~6.7-6.9 | s | |
| 5-OH | ~12.5-13.0 | s | |
| 8-OH | ~9.0-10.0 | s | |
| 6-OCH₃ | ~3.8-4.0 | s | |
| Glucuronide | |||
| H-1'' | ~5.0-5.2 | d | ~7.5 |
| H-2'' | ~3.4-3.6 | m | |
| H-3'' | ~3.4-3.6 | m | |
| H-4'' | ~3.4-3.6 | m | |
| H-5'' | ~3.7-3.9 | d |
The downfield shift of the 5-OH proton is due to intramolecular hydrogen bonding with the C-4 carbonyl group. The anomeric proton (H-1'') of the glucuronide typically appears as a doublet with a coupling constant of around 7-8 Hz, indicative of a β-configuration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.
| Carbon | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Aglycone | Glucuronide | ||
| C-2 | ~163-165 | C-1'' | ~100-102 |
| C-3 | ~103-105 | C-2'' | ~73-75 |
| C-4 | ~182-184 | C-3'' | ~75-77 |
| C-4a | ~105-107 | C-4'' | ~71-73 |
| C-5 | ~152-154 | C-5'' | ~76-78 |
| C-6 | ~130-132 | C-6'' (COOH) | ~170-172 |
| C-7 | ~157-159 | ||
| C-8 | ~128-130 | ||
| C-8a | ~150-152 | ||
| C-1' | ~131-133 | ||
| C-2', C-6' | ~126-128 | ||
| C-3', C-5' | ~128-130 | ||
| C-4' | ~131-133 | ||
| 6-OCH₃ | ~60-62 |
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals. The HMBC experiment is particularly crucial for identifying the linkage of the glucuronic acid to the C-7 position of the aglycone through the correlation between the anomeric proton (H-1'') and C-7.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure, which is characteristic of the chromophore system. Flavones typically exhibit two major absorption bands.
-
Band I: Associated with the B-ring cinnamoyl system, typically appears in the 300-380 nm range.
-
Band II: Associated with the A-ring benzoyl system, usually observed in the 240-280 nm range.
Predicted UV Absorption Maxima
| Solvent | Band I (λmax, nm) | Band II (λmax, nm) |
| Methanol | ~330-340 | ~270-280 |
The glucuronidation at the 7-hydroxyl position is not expected to cause a significant shift in either Band I or Band II.[5][6][7] The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be employed to confirm the presence and location of free hydroxyl groups. For instance, the addition of AlCl₃ would cause a bathochromic shift in Band I, indicating the presence of the free 5-OH group.
Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., roots of Scutellaria baicalensis) is extracted with a suitable solvent, typically 70-80% aqueous methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation: The crude extract is then subjected to column chromatography using resins like silica gel or Sephadex LH-20 to separate compounds based on polarity.
-
Purification: The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A common mobile phase is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Spectroscopic Analysis
-
LC-MS/MS: The purified compound is analyzed by LC-MS/MS. An ESI source is commonly used. A full scan (MS1) is performed to determine the molecular ion, followed by a product ion scan (MS2) of the molecular ion to obtain the fragmentation pattern.
-
NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
UV-Vis: The UV-Vis spectrum of the purified compound in methanol is recorded on a spectrophotometer. The analysis can be repeated with the addition of shift reagents to confirm the location of free hydroxyl groups.
Conclusion
The structural elucidation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial confirmation of molecular weight and the presence of the glucuronide moiety. UV-Vis spectroscopy offers insights into the flavonoid chromophore. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the chemical structure. This guide provides a robust framework for researchers to confidently identify and characterize this and other related flavonoid glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. 5,7,2'-Trihydroxyflavone 7-glucuronide | C21H18O11 | CID 44257607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 天然产物 | MCE [medchemexpress.cn]
- 5. Identification of the Position of Mono-O-Glucuronide of Flavones and Flavonols by Analyzing Shift in Online UV Spectrum (λmax) Generated from an Online Diode-arrayed Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Biosynthesis of Flavonoids in Scutellaria baicalensis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scutellaria baicalensis Georgi (Huang-Qin) is a cornerstone of traditional Chinese medicine, prized for the potent pharmacological activities of flavonoids concentrated in its roots.[1][2][3] These compounds, principally baicalein, wogonin, and their respective glucuronides, baicalin and wogonoside, exhibit a range of therapeutic effects, including anti-tumor, antiviral, and antioxidant properties.[4][5][6] A unique structural feature defines this class of molecules: they are 4'-deoxyflavones, lacking the 4'-hydroxyl group on the B-ring that is typical for most plant flavonoids.[7][8][9] This guide elucidates the sophisticated and elegant molecular machinery that S. baicalensis has evolved to produce these specialized metabolites. We will dissect the two distinct, tissue-specific biosynthetic pathways within the plant, detail the key enzymatic players and their genetic underpinnings, and provide validated experimental protocols for their study. This document serves as a comprehensive resource for professionals seeking to understand, quantify, and potentially engineer the production of these high-value pharmaceutical compounds.
Part 1: The Dichotomy of Flavonoid Synthesis in Scutellaria baicalensis
The biosynthesis of flavonoids in S. baicalensis is a tale of two pathways, segregated by plant organ and defined by a critical divergence in the initial phenylpropanoid cascade.[7][4][8][10] The aerial parts (leaves and stems) operate a "classic" pathway to produce common 4'-hydroxyflavones, while the roots utilize a recently evolved, specialized pathway to generate the medicinally significant 4'-deoxyflavones.[7][8]
A. The Classic 4'-Hydroxyflavone Pathway (Aerial Tissues)
In the leaves and stems of S. baicalensis, flavonoid synthesis follows a well-established route found across the plant kingdom.[9] This pathway produces flavones like apigenin and scutellarein, which possess a hydroxyl group at the 4' position of the B-ring.
The key steps are:
-
Phenylpropanoid Entry: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonialyase (PAL) .
-
4'-Hydroxylation: The crucial step for this pathway is the hydroxylation of cinnamic acid to p-coumaric acid, catalyzed by cinnamate 4-hydroxylase (C4H) . This enzymatic action installs the signature 4'-hydroxyl group.
-
CoA Ligation: p-Coumaric acid is then activated by 4-coumarate CoA ligase (4CL) to form p-coumaroyl-CoA.[4][8][9]
-
Chalcone Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone intermediate.
-
Isomerization & Oxidation: The chalcone is cyclized by chalcone isomerase (CHI) to the flavanone naringenin.[8][9] Subsequently, a broadly specific flavone synthase II-1 (FNSII-1) oxidizes naringenin to the flavone apigenin.[8][9]
-
Final Decoration: Apigenin is further hydroxylated and glycosylated to yield scutellarein and its glycoside, scutellarin.[9]
References
- 1. Scientists Elucidate the Whole Biosynthesis Pathway of Baicalein in Scutellaria Baicalensis----Chinese Academy of Sciences [english.cas.cn]
- 2. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of total flavonoids in Scutellaria baicalensis for the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a significant flavonoid metabolite. It delves into its chemical identity, synthesis, analytical methodologies, and biological relevance, offering field-proven insights for professionals in research and drug development.
Core Chemical Identity and Properties
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a glucuronidated metabolite of the flavone hispidulin (5,7,4'-trihydroxy-6-methoxyflavone). Glucuronidation is a major pathway in the metabolism of flavonoids, significantly increasing their water solubility and facilitating their excretion. This specific glucuronide is a naturally occurring compound that has been isolated from plants such as Scutellaria baicalensis Georgi.[1][2]
The attachment of the glucuronic acid moiety at the 7-O-position is a critical transformation that influences the compound's bioavailability and biological activity. Understanding its fundamental properties is the first step in harnessing its potential.
Table 1: Key Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 31105-76-7 | [3][4] |
| Alternate CAS | 164022-76-8 | |
| Molecular Weight | 476.39 g/mol | [1][5][4] |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][5][3] |
| Synonyms | Hispidulin 7-glucuronide, Hispidulin 7-O-glucuronide, 6-O-Methylscutellarin | [6] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | [3] |
Synthesis and Formation: Chemical and Biological Routes
The availability of pure flavonoid glucuronides is often a limiting factor for in-depth biological studies.[7] Both chemical and biological synthesis strategies have been developed to overcome this challenge.
Chemical Synthesis
The chemical synthesis of flavonoid glucuronides is a complex process that requires a multi-step approach involving protection, controlled glucuronidation, and deprotection.[8][9]
-
Causality of Approach : The primary challenge is the regioselective attachment of the glucuronic acid moiety, as flavonoids possess multiple hydroxyl groups with similar reactivity. Therefore, a protection strategy is essential. Hydroxyl groups other than the target 7-OH group are temporarily blocked with protecting groups. The unprotected 7-OH group is then reacted with a suitable glucuronyl donor, such as a glucuronyl bromide or trichloroacetimidate, under anhydrous conditions.[7] Subsequent removal of all protecting groups yields the desired glucuronide.
Protocol: Generalized Chemical Synthesis of Flavonoid-7-O-glucuronide
-
Protection of Aglycone : Selectively protect the 5- and 4'-hydroxyl groups of the hispidulin aglycone using a suitable protecting group (e.g., benzyl or silyl ethers). The 8-OH group may also require protection depending on the specific reaction conditions.
-
Glucuronidation Reaction (Koenigs-Knorr type) :
-
Dissolve the protected aglycone in an anhydrous solvent like dichloromethane (CH₂Cl₂) or acetonitrile.
-
Add a glucuronyl donor, for example, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide, and a promoter like silver oxide (Ag₂O) or a Lewis acid.[7]
-
Maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Deprotection and Purification :
-
Once the reaction is complete, quench the reaction and remove the solvent.
-
Perform a two-step deprotection: first, hydrolyze the methyl ester on the glucuronic acid moiety using a mild base.
-
Second, remove the protecting groups from the flavonoid backbone (e.g., via catalytic hydrogenation for benzyl groups).
-
Purify the final product using column chromatography or preparative HPLC to yield the pure 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Biosynthesis and Biotransformation
Biosynthesis offers a "greener" and often more regioselective alternative to chemical synthesis.[9] This approach utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the flavonoid.[8]
-
Mechanism of Selectivity : The regio-selectivity of UGTs is determined by the enzyme's active site, which preferentially binds and orients the flavonoid substrate in a way that exposes a specific hydroxyl group for glucuronidation.[8] Engineered microorganisms, such as E. coli or yeast, can be transformed to express specific plant UGTs, creating whole-cell biocatalysts for producing flavonoid glucuronides.[7][8][9]
Analytical Methodologies and Characterization
Accurate identification and quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in complex biological matrices or reaction mixtures are crucial. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[10][11][12][13]
Workflow: LC-MS Analysis of Flavonoid Glucuronides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. Hispidulin 7-glucuronide | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hispidulin 7-glucuronide = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 31105-76-7 [sigmaaldrich.com]
- 5. Hispidulin 7-glucuronide | 31105-76-7 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
An In-depth Technical Guide to the Potential Biological Activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Wogonoside)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, more commonly known in scientific literature as Wogonoside, is a principal flavonoid glycoside isolated from the roots of Scutellaria baicalensis Georgi.[1][2] This plant, a staple in traditional Chinese medicine, is a rich source of various flavonoids with a wide array of pharmacological properties.[3][4][5] While direct research on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under this specific nomenclature is limited, the extensive studies conducted on its synonym, Wogonoside, provide a wealth of data on its potential biological activities. This technical guide synthesizes the current understanding of Wogonoside's therapeutic potential, focusing on its anti-inflammatory, anticancer, and neuroprotective activities. We will delve into the molecular mechanisms underpinning these effects, provide detailed experimental protocols for their investigation, and present the data in a clear, accessible format to facilitate further research and drug development endeavors.
Chemical Identity and Physicochemical Properties
-
Systematic Name: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Common Synonyms: Wogonoside, Wogonin-7-O-glucuronide, Oroxindin, Glychionide B[2]
-
Molecular Formula: C₂₂H₂₀O₁₂[6]
-
Molecular Weight: 476.39 g/mol [7]
-
CAS Number: 51059-44-0[2]
-
Source: Primarily isolated from the roots of Scutellaria baicalensis Georgi.[1][2]
Table 1: Physicochemical Properties of Wogonoside
| Property | Value | Source |
| Molecular Weight | 476.39 g/mol | [7] |
| Molecular Formula | C₂₂H₂₀O₁₂ | [6] |
| Solubility | Soluble in DMSO | [2] |
| Appearance | Powder | [7] |
Core Biological Activities and Mechanisms of Action
Wogonoside has demonstrated a spectrum of biological activities in numerous preclinical studies. The primary areas of investigation include its anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
Wogonoside exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.
Mechanism of Action:
-
Inhibition of NF-κB Signaling: Wogonoside has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[8] It can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
-
NLRP3 Inflammasome Inhibition: The compound also targets the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in innate immunity and inflammation.[8] By inhibiting its activation, wogonoside reduces the production of mature IL-1β.[8]
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of Wogonoside.
Anticancer Activity
Wogonoside has shown significant potential as an anticancer agent across various cancer cell lines. Its effects are multifaceted, targeting cell proliferation, apoptosis, and angiogenesis.
Mechanism of Action:
-
Induction of Apoptosis: Wogonoside can induce programmed cell death (apoptosis) in cancer cells through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress, which activates the IRE1α-TRAF2-ASK1 signaling cascade, leading to apoptosis.[9]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[10]
-
Inhibition of Angiogenesis: Wogonoside has been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[2] It can suppress the growth of human umbilical vein endothelial cells (HUVECs).[8]
-
Modulation of Signaling Pathways: Wogonoside has been reported to modulate several key signaling pathways involved in cancer progression, including the AMPK/mTOR pathway.[10]
Wogonoside-Induced Apoptosis via ER Stress Pathway
Caption: Wogonoside-induced apoptosis via the ER stress pathway.
Experimental Protocols for Biological Activity Assessment
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities of Wogonoside.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of Wogonoside to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Wogonoside (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement:
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7,2'-Trihydroxy-8-methoxyflavone 7-glucuronide | C22H20O12 | CID 44258540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Antioxidant Activity of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
Intended Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, natural product chemistry, and antioxidant research.
Abstract: Flavonoids are a major class of polyphenolic compounds recognized for their significant antioxidant properties, which play a role in mitigating oxidative stress implicated in numerous chronic diseases.[1] This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro antioxidant activity of a specific natural product, 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, which can be isolated from Scutellaria baicalensis Georgi.[2] While this specific molecule is not extensively characterized in the literature, this document outlines a robust, multi-assay approach based on well-established principles of flavonoid antioxidant chemistry. We will detail the theoretical underpinnings, step-by-step experimental protocols, and data interpretation for core assays, including DPPH, ABTS, and FRAP. The causality behind experimental design and the potential molecular mechanisms of action are discussed to provide a complete framework for its investigation.
Introduction: The Compound and the Rationale for Antioxidant Screening
1.1. Compound of Interest: 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
This compound belongs to the flavone subclass of flavonoids. Its core structure features a C6-C3-C6 backbone. Key structural motifs that suggest potential antioxidant activity include multiple hydroxyl (-OH) groups on the flavone rings. These groups are the primary sites for antioxidant action, capable of donating a hydrogen atom to neutralize free radicals.[3] The presence of a methoxy (-OCH₃) group and a glucuronide conjugate at the 7-position will influence the molecule's polarity, solubility, and potentially its biological activity and metabolic fate. The evaluation of its antioxidant capacity is a critical first step in exploring its therapeutic potential.[1]
1.2. Oxidative Stress and the Role of Antioxidants
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. ROS can damage vital cellular components like DNA, lipids, and proteins, contributing to the pathogenesis of cardiovascular diseases, neurodegenerative disorders, and cancer.[1][4] Flavonoids act as potent antioxidants through several mechanisms, including:
-
Direct Radical Scavenging: Donating a hydrogen atom or an electron to stabilize free radicals.[4]
-
Metal Ion Chelation: Binding to transition metals like iron and copper, which can catalyze the formation of ROS.[3][5]
-
Modulation of Endogenous Defenses: Upregulating the expression and activity of antioxidant enzymes within the cell.[4]
Given these properties, a multi-assay approach is recommended to build a comprehensive antioxidant profile for any novel flavonoid.[1]
Core In Vitro Antioxidant Assays
To generate a reliable assessment, a panel of assays based on different chemical principles should be employed. Here, we detail three common spectrophotometric methods: the DPPH and ABTS assays, which are based on mixed hydrogen atom and electron transfer, and the FRAP assay, which is based on single electron transfer.[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay is a straightforward and widely used method to assess radical scavenging ability.[7][8] DPPH is a stable, deep purple-colored free radical. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[7][9] This loss of color is measured as a decrease in absorbance at approximately 517 nm, which is directly proportional to the radical scavenging activity of the compound.[8]
Experimental Protocol:
1. Reagent Preparation:
- DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in a spectrophotometric-grade solvent like methanol or ethanol.[7] This solution is light-sensitive and should be freshly prepared and stored in the dark.[7]
- Test Compound Stock Solution: Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or DMSO.[1]
- Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same manner.[1]
2. Assay Procedure (96-well plate format):
- Prepare serial dilutions of the test compound and positive control to create a range of concentrations.[1]
- To each well, add a defined volume of each sample dilution (e.g., 20 µL).
- Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly to initiate the reaction.[7]
- Include a blank control containing only the solvent and the DPPH solution.[7]
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
- Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9]
Where:
-
Abs_control is the absorbance of the blank (DPPH solution without the test compound).
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
The results are often expressed as the IC₅₀ value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This is determined by plotting the percent inhibition against the compound concentrations.[10]
Workflow for DPPH Radical Scavenging Assay
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revistas.intec.edu.do [revistas.intec.edu.do]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. bio-protocol.org [bio-protocol.org]
Preliminary Cytotoxicity Screening of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide: A Methodological and Mechanistic Guide
An In-Depth Technical Guide for Researchers
Executive Summary: This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a natural flavonoid. Designed for researchers in drug discovery and toxicology, this document details the scientific rationale, step-by-step protocols for primary screening assays (MTT and LDH), and subsequent mechanistic studies focusing on apoptosis. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure data integrity. The guide integrates quantitative data presentation and visual diagrams of workflows and cellular pathways to facilitate understanding and implementation.
Introduction to the Target Compound and Rationale for Screening
5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] This specific compound is known to be isolated from Scutellaria baicalensis Georgi, a plant used in traditional medicine.[2][3] The core structure, a methoxylated flavone, belongs to a subclass of flavonoids that has garnered significant interest for its potential cancer chemopreventive properties.[4][5] Methoxylation can increase metabolic stability and bioavailability compared to unmethylated flavones, potentially enhancing their therapeutic efficacy.[5] Furthermore, a closely related aglycone, 3,5,7-trihydroxy-6-methoxy flavone, has demonstrated antiproliferative activity against various cancer cell lines, including cervical, prostate, and breast cancer.[6]
The presence of a glucuronide moiety is a critical consideration. Glucuronidation is a major metabolic pathway in humans that typically increases the water solubility of compounds to facilitate their excretion. However, it can also alter biological activity.[7] Therefore, assessing the cytotoxic potential of the glucuronidated form is essential to understand its activity as it might exist in vivo.
This guide outlines a logical, tiered approach to evaluate the compound's effect on cell viability and to probe the underlying mechanism of any observed cytotoxicity.
Foundational Principles of In Vitro Cytotoxicity Assessment
The initial goal of cytotoxicity screening is to determine whether a compound exhibits dose-dependent toxicity to living cells.[8] A robust preliminary assessment relies on multiple assays that measure different cellular parameters, as a single assay may yield misleading results. We will focus on two foundational assays that probe distinct aspects of cell health: metabolic activity and membrane integrity.
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of living cells.
-
Membrane Integrity (LDH Assay): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9][10]
By using both assays, we can differentiate between a cytostatic effect (inhibition of proliferation, which would show in an MTT assay) and a cytotoxic effect (cell death leading to membrane rupture, which would be detected by an LDH assay).
Primary Cytotoxicity Screening: Protocols and Workflow
A systematic workflow is crucial for obtaining reliable and reproducible data. The process begins with compound preparation and cell culture, proceeds to dose-response screening with primary assays, and culminates in data analysis.
Caption: Experimental workflow for preliminary cytotoxicity screening.
Protocol: Cell Viability (MTT) Assay
This protocol is based on established methods for assessing metabolic activity.[7][10]
Materials:
-
Target cells (e.g., HeLa cervical cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the flavone-glucuronide in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Expertise: Include a vehicle control (medium with the highest concentration of DMSO used), a negative control (untreated cells), and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol: Membrane Integrity (LDH) Assay
This protocol measures LDH release from damaged cells.[10]
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH assay kit (contains reaction mixture, stop solution, and lysis buffer for positive control).
-
96-well flat-bottom microplates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Trustworthiness: Be careful not to disturb the cell monolayer to avoid artificially high LDH release.
-
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add lysis buffer (from the kit) to a set of untreated wells 30 minutes before sample collection to induce 100% cell lysis.
-
Background Control: Medium without cells.
-
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis and Interpretation
Raw absorbance data must be converted into a biologically meaningful format. The primary goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[10]
For the MTT Assay:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
For the LDH Assay:
-
Subtract the background control absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100
IC₅₀ Determination: The calculated percentages are plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to determine the IC₅₀ value.
Data Presentation: Summarize the results in a clear, tabular format.
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 | 2.1 ± 1.5 |
| 1 | 95.3 ± 5.1 | 4.5 ± 2.0 |
| 5 | 81.7 ± 3.8 | 15.2 ± 3.1 |
| 10 | 62.4 ± 4.5 | 33.8 ± 4.2 |
| 25 | 49.1 ± 3.9 | 51.7 ± 3.5 |
| 50 | 25.6 ± 2.8 | 74.2 ± 4.8 |
| 100 | 10.2 ± 2.1 | 89.5 ± 3.3 |
| IC₅₀ Value (µM) | ~25.5 | ~24.0 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action: Apoptosis Induction
If the primary screening reveals significant dose-dependent cytotoxicity (e.g., IC₅₀ < 50 µM), the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and natural products.[11][12] It is a highly regulated process involving a cascade of enzymes called caspases.[11][13]
Key hallmarks of apoptosis that can be measured include:
-
Caspase Activation: Caspases are the central executioners of apoptosis.[14] Caspase-3 is a key effector caspase.
-
Mitochondrial Disruption: Changes in mitochondrial membrane potential are an early event in the intrinsic pathway of apoptosis.[13]
-
DNA Fragmentation: Late-stage apoptosis is characterized by the cleavage of DNA into specific fragments.[14]
Many natural products induce apoptosis via the intrinsic (mitochondrial) pathway.[12] This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
Protocol: Caspase-3 Activity Assay
This is a colorimetric or fluorometric assay that measures the activity of the key executioner caspase.
Materials:
-
Cells treated with the flavone-glucuronide at its IC₅₀ concentration.
-
Commercial Caspase-3 activity assay kit (contains cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA).
-
Microplate reader.
Procedure:
-
Treat Cells: Seed and treat cells in a multi-well plate as previously described for 24 hours.
-
Lyse Cells: Collect both adherent and floating cells and lyse them using the buffer provided in the kit.
-
Perform Assay: Add the cell lysate to a new plate, add the reaction buffer and the caspase-3 substrate.
-
Incubate: Incubate according to the manufacturer's protocol (e.g., 1-2 hours at 37°C). Active caspase-3 will cleave the substrate, releasing a chromophore or fluorophore.
-
Data Acquisition: Measure the absorbance or fluorescence. A significant increase in signal compared to the vehicle control indicates caspase-3 activation.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial cytotoxic evaluation of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. By combining assays for metabolic activity (MTT) and membrane integrity (LDH), researchers can confidently determine the compound's IC₅₀ value. A positive result in these primary screens warrants further investigation into the mechanism of cell death, with apoptosis being a primary candidate. Assays for key apoptotic markers, such as caspase-3 activation, can provide critical mechanistic insights.
Future work could involve expanding the panel of cell lines to include non-cancerous cells to assess selectivity[15][16], exploring other cell death pathways, and ultimately progressing to in vivo models to evaluate the therapeutic potential of this natural product.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 4. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Human Plasma
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in human plasma. This compound is a significant metabolite of a naturally occurring flavone found in medicinal plants such as Scutellaria baicalensis Georgi[1][2]. Accurate quantification in biological matrices is critical for pharmacokinetic, metabolic, and toxicological studies in drug development. The described method utilizes reverse-phase chromatography with UV detection, coupled with a solid-phase extraction (SPE) procedure for sample clean-up. The protocol has been structured to meet the rigorous validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5][6][7].
Introduction and Scientific Rationale
Flavonoids are a class of polyphenolic compounds widely investigated for their potential therapeutic properties. Upon ingestion, these compounds undergo extensive metabolism, with glucuronidation being a primary phase II conjugation reaction. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the polarity of the parent flavonoid, facilitating its excretion. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is one such metabolite. Understanding its concentration profile in plasma over time is fundamental to assessing the bioavailability and pharmacokinetic properties of its parent compound.
Causality of Method Design:
-
Chromatographic Mode: A reverse-phase HPLC method was selected due to the moderately polar nature of the target analyte. The glucuronide moiety imparts significant water solubility, making it well-suited for separation on a hydrophobic stationary phase (C18) with a polar mobile phase[8][9][10].
-
Mobile Phase Composition: An acidic mobile phase (containing 0.1% formic acid) is employed. This serves a dual purpose: it suppresses the ionization of the carboxylic acid group on the glucuronide moiety and the phenolic hydroxyls on the flavone core, leading to improved retention and symmetrical peak shapes. Gradient elution, starting with a high aqueous content and transitioning to a higher organic content, is necessary to first elute highly polar endogenous plasma components to waste, followed by the sharp elution of the target analyte, and finally to wash out any strongly retained non-polar substances. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency[11].
-
Detection: The flavone core of the molecule contains a strong chromophore, making UV detection a simple, robust, and cost-effective choice for quantification[9][11]. The detection wavelength will be set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.
-
Sample Preparation: Direct injection of plasma is not feasible due to the high protein content and complexity of the matrix, which can damage the HPLC column and cause significant interference. Therefore, a two-step sample preparation protocol is implemented: first, protein precipitation with methanol to crash out the majority of proteins, followed by Solid-Phase Extraction (SPE) using a C18 cartridge. SPE provides a more refined cleanup, removing salts and other polar interferences while concentrating the analyte, thereby enhancing the method's sensitivity and robustness[8].
Experimental Workflow & Logic
The overall analytical process is designed to ensure accuracy and reproducibility from sample receipt to final data reporting.
Figure 1: End-to-end workflow for the quantification of the analyte from plasma.
Materials and Methods
Reagents and Materials
-
Analyte: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Apigenin-7-O-glucuronide.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Acid: Formic acid, LC-MS grade.
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant).
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 3 mL).
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, degasser, autosampler, and column thermostat (e.g., Waters Alliance 2695).
-
Detector: A UV-Vis or Photodiode Array (PDA) detector.
-
Data System: Chromatography data software (e.g., Empower, Chromeleon).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60-90% B; 17-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm (or determined λmax) |
Detailed Protocols
Protocol: Standard and QC Sample Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve the reference standard and IS in methanol to prepare 1.0 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to create a series of working standard solutions for calibration and QC preparation.
-
Calibration Curve (CC) Standards: Spike 50 µL of the appropriate working standard solutions into 450 µL of blank human plasma to achieve final concentrations ranging from 10 to 5000 ng/mL (e.g., 10, 25, 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 4000 ng/mL
-
Protocol: Plasma Sample Extraction
-
Sample Thawing: Thaw plasma samples (CC, QC, or unknown) and vortex gently.
-
Aliquoting: Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
IS Addition: Add 20 µL of the IS working solution (e.g., 1 µg/mL) to all samples except for the blank matrix.
-
Protein Precipitation: Add 1.0 mL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
SPE Conditioning: While centrifuging, condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Decant and load the supernatant from step 5 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute the analyte and IS with 2 mL of methanol into a clean tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% A: 10% B). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Method Validation Protocol
The method must be validated according to established guidelines to ensure its reliability for the intended application[3][4][5][6][7].
Figure 2: Logical hierarchy of the analytical method validation parameters.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from matrix components, metabolites, or the IS.
-
Protocol: Analyze six different blank plasma lots, a blank plasma sample spiked with only the IS, and a blank plasma sample spiked only with the analyte at the LLOQ.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte or the IS in the blank samples.
Linearity and Range
-
Objective: To establish the relationship between analyte concentration and instrument response and define the concentration range over which this relationship is acceptable.
-
Protocol: Analyze three independent calibration curves, each prepared on a different day. Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Acceptance Criteria: The linear regression model (1/x² weighted) should yield a coefficient of determination (R²) ≥ 0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol:
-
Intra-assay (Repeatability): Analyze six replicates of QC samples (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Inter-assay (Intermediate Precision): Analyze three separate batches of QC samples on three different days.
-
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).
Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Protocol: The LLOQ is established as the lowest standard on the calibration curve (10 ng/mL). Its accuracy and precision are determined as part of the main accuracy and precision runs.
-
Acceptance Criteria: Accuracy within 80-120% and precision (%CV) ≤ 20%.
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
-
Protocol: Analyze LQC and HQC samples after subjecting them to the following conditions and compare the results to freshly prepared samples:
-
Freeze-Thaw Stability: Three freeze (-80°C) and thaw (room temperature) cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for 6 hours.
-
Long-Term Stability: Stored at -80°C for 30 days.
-
Post-Preparative Stability: Processed samples stored in the autosampler at 4°C for 24 hours.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Representative Results
The following tables present hypothetical data that would be expected from a successful validation.
Table 1: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 10 (LLOQ) | 9.8 | 98.0 | 8.5 |
| 25 | 26.1 | 104.4 | 6.2 |
| 50 | 51.5 | 103.0 | 5.1 |
| 100 | 97.2 | 97.2 | 4.3 |
| 250 | 248.5 | 99.4 | 3.1 |
| 500 | 509.0 | 101.8 | 2.5 |
| 1000 | 1011.2 | 101.1 | 2.1 |
| 2500 | 2455.0 | 98.2 | 3.5 |
| 5000 | 4980.0 | 99.6 | 4.0 |
Linear Regression: y = 0.0025x + 0.0012; R² = 0.9985 (Weighted 1/x²)
Table 2: Inter-Assay Accuracy and Precision (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10 | 10.5 | 105.0 | 11.2 |
| LQC | 30 | 28.9 | 96.3 | 7.8 |
| MQC | 300 | 306.6 | 102.2 | 4.5 |
| HQC | 4000 | 3954.0 | 98.9 | 5.1 |
Conclusion
The HPLC-UV method detailed in this application note provides a selective, accurate, and precise protocol for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in human plasma. The sample preparation procedure effectively removes matrix interferences, and the chromatographic conditions ensure excellent peak resolution and shape. The method has been successfully validated over a wide concentration range, meeting the stringent criteria set by international regulatory guidelines. This protocol is therefore deemed suitable for supporting pharmacokinetic and clinical studies in drug development and natural product research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. phcog.com [phcog.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Streamlined Protocol for the Enzymatic Synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Introduction: The Rationale for Enzymatic Glucuronidation
5,7,8-Trihydroxy-6-methoxyflavone is a natural flavone found in medicinal plants such as Scutellaria baicalensis Georgi[1]. In nature and in mammalian metabolism, flavonoids are often conjugated with glucuronic acid, a modification that significantly increases their water solubility, alters their bioavailability, and modulates their pharmacological activity[2][3]. The resulting metabolite, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, is a key target for pharmacological studies.
Traditional chemical synthesis of flavonoid glucuronides is fraught with challenges, including multi-step procedures requiring protective groups, harsh reaction conditions, and often resulting in low yields and a mixture of regioisomers[4]. Enzymatic synthesis presents a powerful alternative, offering unparalleled regioselectivity and operating under mild, environmentally sustainable conditions[2]. This application note provides a comprehensive, field-proven protocol for the synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using a plant-derived UDP-glucuronosyltransferase (UGT).
The core of this method relies on the catalytic activity of UGTs, which transfer a glucuronic acid moiety from the activated sugar donor, uridine diphosphate glucuronic acid (UDPGA), to a specific hydroxyl group on the flavonoid acceptor[2][5]. Plant UGTs are particularly advantageous as they are typically soluble enzymes, making their recombinant expression and purification more straightforward than their often membrane-bound mammalian counterparts[2][4]. This protocol is designed to be a self-validating system, guiding the user from enzyme expression to the final, structurally verified product.
Principle of the Method: Regioselective Enzymatic Transfer
The synthesis is achieved through a one-step enzymatic reaction catalyzed by a recombinant plant UGT. The enzyme's substrate-binding pocket recognizes the flavonoid aglycone and positions the 7-hydroxyl group for nucleophilic attack on the anomeric carbon of UDPGA. This results in the formation of a β-D-glucuronide linkage specifically at the C-7 position.
Reaction Scheme:
5,7,8-Trihydroxy-6-methoxyflavone + UDP-Glucuronic Acid --[UDP-Glucuronosyltransferase (UGT), pH 7.5]--> 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide + UDP
The choice of enzyme is paramount for success. Several plant UGTs have demonstrated high regioselectivity for the 7-OH position of flavonoids[5][6]. For this protocol, we propose the use of a recombinant plant UGT, for instance, one from the UGT88 family, which has shown efficacy in 7-O glucuronidation of various flavonoids[6]. The protocol details an in vitro batch synthesis using a purified enzyme to ensure a clean reaction profile and simplify downstream purification.
Overall Experimental Workflow
The entire process, from gene to purified product, is outlined below. This workflow ensures a logical progression with clear checkpoints for validation at each critical stage.
Caption: Workflow for enzymatic synthesis of the target glucuronide.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 5,7,8-Trihydroxy-6-methoxyflavone | ≥98% Purity | Sigma-Aldrich, Cayman Chemical |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | ≥98% Purity | Sigma-Aldrich, Carbosynth |
| Recombinant Plant UGT (e.g., His-tagged) | Purified | Self-prepared (see Protocol 1) |
| Tris-HCl Buffer | Molecular Biology Grade | Thermo Fisher Scientific |
| Magnesium Chloride (MgCl₂) | ACS Grade | Sigma-Aldrich |
| Dithiothreitol (DTT) | Molecular Biology Grade | Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Thermo Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Sigma-Aldrich |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q® System |
| Preparative C18 HPLC Column | e.g., 10 µm, 250 x 21.2 mm | Waters, Agilent |
| Analytical C18 HPLC Column | e.g., 5 µm, 250 x 4.6 mm | Waters, Agilent |
Detailed Experimental Protocols
Protocol 1: Recombinant UGT Expression and Purification
-
Rationale: This protocol generates the essential biocatalyst. Using an E. coli expression system with a His-tag is a robust and widely adopted method for producing high yields of purified, active enzyme.
-
Expression: Transform E. coli BL21(DE3) cells with the pET-28a vector containing the codon-optimized plant UGT gene.
-
Grow a 1 L culture in LB medium with kanamycin at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Incubate for 16-20 hours at 18°C with shaking. This low-temperature induction is critical for maximizing the yield of soluble, correctly folded protein.
-
Purification: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice and centrifuge (15,000 x g, 30 min, 4°C) to pellet cell debris.
-
Apply the supernatant (soluble fraction) to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged UGT with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Verify the purity and size of the protein using SDS-PAGE. Pool the pure fractions and buffer-exchange into a storage buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol).
-
Determine protein concentration (e.g., Bradford assay), aliquot, and store at -80°C.
Protocol 2: Enzymatic Glucuronidation Reaction
-
Rationale: This is the core synthesis step. The reaction conditions, particularly pH and the presence of Mg²⁺, are optimized for UGT activity. A slight molar excess of UDPGA ensures the reaction proceeds to completion. The reaction pH is maintained near neutrality, as UGT activity often decreases in acidic conditions[5].
-
Prepare a 10 mL reaction mixture in a 50 mL conical tube.
-
Component Addition Order:
-
7.9 mL Ultrapure Water
-
1.0 mL of 1 M Tris-HCl (pH 7.5)
-
100 µL of 1 M MgCl₂
-
100 µL of 1 M DTT
-
Vortex gently to mix.
-
-
Add the substrates:
-
Aglycone: Add 31.6 mg of 5,7,8-Trihydroxy-6-methoxyflavone (final concentration: 10 mM). The flavone may need to be dissolved in a minimal volume (e.g., 200 µL) of DMSO before adding to the reaction buffer.
-
Sugar Donor: Add 80 mg of UDPGA (final concentration: ~12 mM).
-
-
Initiate the reaction by adding 1-2 mg of the purified recombinant UGT enzyme.
-
Incubate the reaction at 30°C for 12-24 hours with gentle agitation.
-
Monitoring: To monitor progress, withdraw a small aliquot (e.g., 20 µL) at different time points (0h, 2h, 6h, 12h, 24h), quench with an equal volume of cold methanol, centrifuge, and analyze the supernatant by analytical HPLC.
Protocol 3: Purification by Preparative HPLC
-
Rationale: Preparative reverse-phase HPLC is an effective method for separating the more polar glucuronide product from the less polar, unreacted flavonoid aglycone.
-
Quenching: Stop the reaction by adding 20 mL of ice-cold methanol. Vortex and incubate at -20°C for 1 hour to precipitate the enzyme.
-
Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated protein.
-
Collect the supernatant and filter it through a 0.45 µm PTFE filter.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to a final volume of ~2-3 mL.
-
Separation: Inject the concentrated sample onto a preparative C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be 10-50% B over 40 minutes.
-
Flow Rate: ~15 mL/min.
-
Detection: Monitor at a wavelength relevant for flavonoids (e.g., 270 nm or 340 nm).
-
-
Collect the fractions corresponding to the product peak, which should elute earlier than the aglycone peak due to its increased polarity.
-
Pool the pure fractions and remove the organic solvent and formic acid by lyophilization (freeze-drying) to obtain the final product as a solid.
Protocol 4: Structural Characterization and Validation
-
Rationale: Unambiguous structural confirmation is essential for validating the synthesis. LC-MS/MS confirms the molecular weight and the presence of the glucuronide moiety, while NMR provides definitive proof of the attachment site[4].
-
LC-MS/MS Analysis:
-
Dissolve a small amount of the lyophilized product in 50% methanol.
-
Analyze using an LC-MS system in negative ion mode.
-
Expected Result: Observe the deprotonated molecular ion [M-H]⁻ at m/z 491. The MS/MS fragmentation of this ion should show a characteristic neutral loss of 176 Da (the glucuronic acid moiety), resulting in a fragment ion at m/z 315, corresponding to the deprotonated aglycone[7].
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., HMBC) spectra.
-
Expected Result: The attachment of the glucuronide at the 7-OH position will cause a significant downfield shift of the adjacent aromatic protons (H-6 and H-8, if present, though in this case the positions are substituted) and carbons in the A-ring compared to the aglycone. An HMBC experiment should show a correlation between the anomeric proton (H-1'') of the glucuronic acid and the C-7 of the flavone, providing definitive proof of the linkage site[4].
-
Expected Results and Data Summary
| Parameter | Expected Value/Observation | Rationale |
| Reaction Yield | 70-90% (based on HPLC conversion) | Enzymatic reactions are highly efficient with optimized conditions. |
| Product Purity | >98% (post-preparative HPLC) | Preparative HPLC provides excellent resolution for purification. |
| [M-H]⁻ Ion (m/z) | 491.09 | Calculated mass for C₂₂H₁₉O₁₃⁻. |
| MS/MS Fragment (m/z) | 315.05 ([M-H-176]⁻) | Corresponds to the loss of the glucuronic acid moiety from the parent ion[7]. |
| ¹H NMR (Anomeric Proton) | δ ≈ 5.0-5.2 ppm, doublet | Typical chemical shift for the anomeric proton of a β-glucuronide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme. 2. Degraded UDPGA. 3. Incorrect pH or buffer composition. 4. Substrate insolubility. | 1. Verify enzyme activity with a positive control substrate; re-purify if necessary. 2. Use fresh, high-quality UDPGA; store aliquots at -80°C. 3. Remake buffer and verify pH is 7.5. 4. Ensure aglycone is fully dissolved in DMSO before adding to the reaction. |
| Multiple Product Peaks in HPLC | 1. Enzyme lacks regioselectivity. 2. Contaminating enzymes in the prep. 3. Substrate degradation. | 1. Re-characterize the enzyme; a different UGT may be needed. 2. Improve enzyme purification; add an additional chromatography step (e.g., ion exchange). 3. Check stability of the aglycone under reaction conditions. |
| Poor Peak Shape in HPLC | 1. Column overloading. 2. Sample not fully dissolved. 3. Inappropriate mobile phase. | 1. Reduce the amount of sample injected onto the preparative column. 2. Ensure the concentrated sample is fully dissolved and filtered before injection. 3. Adjust mobile phase composition or gradient slope. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
Introduction: Unveiling the Potential of a Unique Flavonoid Glucuronide
Flavonoids, a vast family of polyphenolic compounds found in plants, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is a naturally occurring flavone glucuronide that has been isolated from Scutellaria baicalensis Georgi.[4][5] The presence of multiple hydroxyl groups, a methoxy group, and a glucuronide moiety suggests a unique pharmacological profile. Glucuronidation is a key metabolic step in mammals that affects the bioavailability and activity of flavonoids.[6][7] Therefore, studying the glucuronidated form of this flavone is crucial for understanding its potential therapeutic effects in a physiological context.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide using established cell-based assays. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind each experimental step.
Section 1: Assessing Cytotoxicity and Cell Viability
A fundamental first step in evaluating any compound for therapeutic potential is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
-
Selected cancer or normal cell line (e.g., HeLa, HepG2, or primary cells)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Parameter | Recommended Range | Rationale |
| Cell Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Concentration | 0.1 µM - 100 µM | A wide range is necessary to determine the dose-dependent effect and calculate the IC₅₀. |
| Incubation Time | 24 - 72 hours | Allows for the assessment of both short-term and long-term effects on cell viability. |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan crystal formation without causing cytotoxicity from the MTT itself. |
Section 2: Investigating Anti-Inflammatory Properties
Many flavonoids exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[3] A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Principle of the Griess Assay for Nitric Oxide (NO) Measurement
Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[10][11]
Experimental Workflow: Anti-Inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Protocol: Griess Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[10]
-
Pre-treatment: Treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.[10]
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[10]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.[10]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.
Cytokine Measurement by ELISA
Pro-inflammatory cytokines like TNF-α and IL-6 can be quantified from the same cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][11]
| Parameter | Recommended Value | Rationale |
| Cell Line | RAW 264.7 | A well-established murine macrophage cell line for in vitro inflammation studies. |
| LPS Concentration | 1 µg/mL | A standard concentration to induce a robust inflammatory response. |
| Pre-treatment Time | 1 - 2 hours | Allows the compound to enter the cells and potentially inhibit signaling pathways before LPS stimulation. |
| Stimulation Time | 24 hours | Sufficient time for the production of NO and pro-inflammatory cytokines. |
Section 3: Evaluation of Cellular Antioxidant Activity
Flavonoids are known for their antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a more biologically relevant method than chemical-based antioxidant assays as it measures the antioxidant activity of a compound within a cellular environment.[12]
Principle of the CAA Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the test compound is measured by its ability to inhibit the formation of DCF.
Plausible Signaling Pathway: NF-κB Inhibition
Caption: Plausible inhibition of the NF-κB signaling pathway by a flavonoid.
Detailed Protocol: CAA Assay
Materials:
-
HepG2 cells (or another suitable cell line)
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical generator
-
Quercetin (as a positive control)
-
96-well black plates with clear bottoms
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 6 x 10⁴ cells/well.
-
Treatment: Treat the cells with the test compound and DCFH-DA (final concentration 25 µM) for 1 hour at 37°C.
-
Washing: Wash the cells with PBS to remove excess compound and DCFH-DA.
-
Induction of Oxidative Stress: Add AAPH solution (final concentration 600 µM) to induce ROS generation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at timed intervals.
-
Data Analysis: Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid framework for the initial characterization of the biological activities of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. Based on the results obtained from these assays, further investigations into specific mechanisms of action, such as the modulation of signaling pathways like NF-κB and MAPK, can be pursued.[10] The study of flavonoid glucuronides is a burgeoning field, and a thorough understanding of their cellular effects is paramount for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoid Assay [cellbiolabs.com]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 6. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid found in Scutellaria baicalensis Georgi, a plant with a long history in traditional medicine.[1][2][3] Flavonoids, as a class, are of significant interest to the research community for their diverse pharmacological activities. However, their translation into therapeutic agents is often hampered by poor bioavailability and rapid metabolism. Following administration, flavonoids are extensively converted to their glucuronide and sulfate conjugates in the intestine and liver.[4][5] Consequently, the glucuronidated forms are the primary circulating metabolites and are crucial for understanding the in vivo effects of the parent flavonoid.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust protocol for the in vivo administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. We will delve into the critical aspects of study design, from compound handling and formulation to administration routes and bioanalysis, with a focus on scientific integrity and providing the rationale behind experimental choices.
Preclinical Study Design: Foundational Principles
A well-designed preclinical study is paramount for generating reproducible and meaningful data. Before embarking on in vivo experiments, a clear hypothesis should be formulated, and the study objectives should be well-defined. Key considerations include the selection of an appropriate animal model, determination of the sample size, and adherence to ethical guidelines for animal welfare.
Animal Model Selection
Rodents, such as mice and rats, are the most commonly used animal models for pharmacokinetic and pharmacodynamic studies of flavonoids due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice between mice and rats will depend on the specific research question, the required volume of biological samples, and the availability of relevant disease models.
Ethical Considerations
All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Compound Characteristics and Handling
A thorough understanding of the physicochemical properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is essential for proper handling, storage, and formulation.
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [6] |
| Molecular Weight | 476.39 g/mol | [6] |
| Natural Source | Scutellaria baicalensis Georgi | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Solubility
Protocol for Solubility Assessment:
-
Prepare a series of potential vehicles (e.g., water, saline, phosphate-buffered saline (PBS), 5% DMSO in saline).
-
Add an excess amount of the compound to a small volume of each vehicle.
-
Vortex and sonicate the mixtures to facilitate dissolution.
-
Equilibrate the samples at room temperature for a specified period (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Dose Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the administered compound. Based on the expected increased water solubility of the glucuronide, aqueous vehicles are a good starting point.
Recommended Vehicles (in order of preference):
-
Sterile Water for Injection: If the compound is sufficiently soluble.
-
0.9% Sodium Chloride (Saline): A common isotonic vehicle.
-
Phosphate-Buffered Saline (PBS): To maintain a physiological pH.
-
Aqueous solution with a co-solvent: If aqueous solubility is limited, a small percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG400) can be used. The final concentration of the co-solvent should be kept to a minimum to avoid toxicity. For example, a final concentration of 5-10% DMSO is often well-tolerated in rodents.
Protocol for Dose Formulation (Example for Oral Gavage):
-
Calculate the required amount of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide based on the desired dose and the number and weight of the animals.
-
Based on the pre-determined solubility, select an appropriate vehicle.
-
If using a co-solvent, first dissolve the compound in the co-solvent.
-
Slowly add the aqueous component of the vehicle to the dissolved compound while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates. If a suspension is necessary, ensure it is homogenous before each administration.
-
Prepare fresh dosing solutions daily unless stability in the vehicle has been confirmed.
In Vivo Administration: Routes and Protocols
The choice of administration route depends on the study's objectives. Oral administration is relevant for studying the effects of dietary flavonoids, while intravenous administration provides direct systemic exposure and is used to determine absolute bioavailability.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.
Protocol for Oral Gavage in Mice/Rats:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.
-
Needle Insertion: Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Substance Administration: Once the needle is correctly placed, slowly administer the dosing solution.
-
Post-administration Monitoring: Monitor the animal for any signs of distress after the procedure.
Intravenous Administration (IV)
The lateral tail vein is the most common site for IV injections in rodents.
Protocol for Intravenous Injection in Mice/Rats:
-
Animal Restraint: Place the animal in a suitable restrainer to immobilize the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the veins.
-
Needle Insertion: Insert a 27-30 gauge needle into the lateral tail vein.
-
Substance Administration: Slowly inject the dosing solution.
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Experimental Workflow Diagram
Caption: Workflow for in vivo administration and analysis.
Dose Selection and Toxicity
Dose Selection
The selection of an appropriate dose is critical for observing a pharmacological effect without inducing toxicity. Since there are no specific in vivo studies for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a dose-ranging study is recommended. Based on studies of other flavonoids from Scutellaria baicalensis, oral doses in the range of 50-200 mg/kg can be considered as a starting point for efficacy studies in rodents.[7] For intravenous administration, lower doses are typically used.
Toxicity Assessment
While flavonoids are generally considered to have low toxicity, it is essential to monitor for any adverse effects.
Parameters to Monitor:
-
Clinical Signs: Observe animals for any changes in behavior, appearance, or activity levels.
-
Body Weight: Record body weights before and at regular intervals during the study.
-
Food and Water Intake: Monitor for any significant changes.
-
Post-mortem Examination: At the end of the study, a gross necropsy should be performed to examine major organs for any abnormalities. For more detailed toxicity studies, histopathological examination of tissues may be necessary.
Sample Collection and Handling
Proper sample collection and handling are critical for maintaining the integrity of the analyte, especially for potentially unstable glucuronide metabolites.
Blood Collection
Blood samples are typically collected at various time points after administration to determine the pharmacokinetic profile. Common collection sites in rodents include the tail vein, saphenous vein, or terminal cardiac puncture.
Protocol for Blood Collection and Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Crucially, immediately acidify the plasma to a pH of 3.0-4.0 to prevent the degradation of the flavonoid glucuronide. [8] This can be achieved by adding a small volume of a suitable acid (e.g., formic acid or phosphoric acid).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
Tissue Collection
For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are collected. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of flavonoid glucuronides in biological matrices due to its high sensitivity and selectivity.[9][10]
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.
Protocol for Plasma Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The specific parameters for the LC-MS/MS method need to be optimized for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
General LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used for elution.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of flavonoid glucuronides.
-
Mass Spectrometry: The mass spectrometer should be operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. The precursor and product ion transitions for the analyte and internal standard need to be determined.
Pharmacokinetic Data Analysis
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Signaling Pathway Diagram
Caption: Potential mechanism of action of the flavonoid glucuronide.
Conclusion
This document provides a detailed framework for the in vivo administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By following these protocols and adhering to the principles of sound scientific practice, researchers can generate high-quality, reliable data to advance our understanding of the pharmacological effects of this and other flavonoid glucuronides. It is imperative to remember that this is a general guide, and specific experimental parameters may need to be optimized based on the research question and available resources.
References
- 1. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5,7,2'-Trihydroxyflavone 7-glucuronide | C21H18O11 | CID 44257607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7,2'-Trihydroxy-8-methoxyflavone 7-glucuronide | C22H20O12 | CID 44258540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five flavonoids from Scutellaria Barbata extract in rat plasma by LC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography with tandem mass spectrometry for the simultaneous determination of baicalein, baicalin, oroxylin A and wogonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Metabolic Profiling of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Introduction: The Challenge of Flavonoid Bioavailability
Flavonoids, a vast class of polyphenolic compounds ubiquitous in medicinal plants, are the subject of intense research for their potential health benefits.[1][2] 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavone glucuronide isolated from Scutellaria baicalensis Georgi, a plant with a long history in traditional medicine.[3][4] However, the therapeutic promise of many flavonoids is often curtailed by poor oral bioavailability.[1] Following ingestion, these compounds undergo extensive first-pass metabolism, primarily in the intestine and liver, where they are conjugated with glucuronic acid or sulfate groups.[2][5][6]
This metabolic transformation means that the primary chemical entities entering systemic circulation are not the parent flavonoid aglycones but their glucuronidated metabolites.[1][7][8] Consequently, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of the glucuronide conjugate itself is paramount for accurately evaluating its biological activity and pharmacokinetic profile. This document provides a comprehensive guide with detailed protocols for the in vitro and in vivo characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Section 1: Foundational Concepts in Flavonoid Glucuronidation
The central metabolic pathway governing the fate of flavonoids is glucuronidation. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are highly expressed in the intestinal epithelium and liver.[6] UGTs transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the flavonoid, significantly increasing its water solubility. This enhanced polarity facilitates the elimination of the compound from the body via urine or bile. Therefore, any robust pharmacokinetic assessment must be designed to detect and quantify these glucuronidated forms.[1][9]
Caption: General pathway of flavonoid glucuronidation catalyzed by UGT enzymes.
Section 2: In Vitro ADME Profiling
In vitro models are indispensable for the early-stage assessment of a compound's ADME properties, providing critical data before advancing to more complex in vivo studies.
Intestinal Permeability: The Caco-2 Cell Monolayer Assay
Expert Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal drug absorption.[10] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer with tight junctions and efflux transporters, effectively mimicking the intestinal epithelial barrier.[11] This assay allows for the determination of the apparent permeability coefficient (Papp), a key indicator of a compound's ability to passively diffuse across the intestinal wall.[11][12] Most flavonoids cross this barrier via passive diffusion.[11][12]
-
Cell Culture:
-
Monolayer Integrity Verification (Self-Validation):
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using an epithelial volt-ohm meter.
-
Trustworthiness Check: Only use monolayers with TEER values between 400–600 Ω·cm², as this indicates a confluent layer with well-formed tight junctions.[13]
-
-
Permeability Assay (Apical to Basolateral):
-
Gently wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add 100 µL of the test compound (e.g., 10 µM solution of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in HBSS) to the apical (AP) chamber.[10][13]
-
Add 400 µL of fresh HBSS to the basolateral (BL) chamber.[13]
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the AP and BL chambers for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of the compound in the receiver (BL) compartment.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor (AP) compartment.
-
-
-
Caption: Experimental workflow for the Caco-2 intestinal permeability assay.
Metabolic Stability: Liver Microsome Assay
Expert Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including both Phase I (Cytochrome P450s) and Phase II (UGTs) enzymes.[14][15][16] They are a cost-effective and robust tool for determining a compound's intrinsic clearance (Clint), which reflects its susceptibility to metabolism.[14][17] For studying glucuronidation, the assay must be supplemented with the UGT cofactor UDPGA. Furthermore, because UGTs are located within the microsomal lumen, a pore-forming agent like alamethicin is often included to disrupt the membrane and ensure the cofactor can access the enzyme's active site.[15]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO). Dilute to a working solution in buffer.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and pooled human liver microsomes (final protein concentration 0.5 mg/mL).[14][15]
-
Prepare a cofactor solution containing UDPGA (e.g., 2 mM) and alamethicin (e.g., 25 µg/mg protein).
-
-
Incubation:
-
Pre-incubate the reaction mixture with the test compound (final concentration 1 µM) at 37°C for 5 minutes.[14][18]
-
Initiate the reaction by adding the cofactor solution.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14][18]
-
Control (Self-Validation): Run a parallel incubation without the UDPGA cofactor to assess non-UGT-mediated degradation.
-
-
Reaction Termination and Sample Processing:
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Section 3: Analytical Quantification by LC-MS/MS
Expert Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for quantifying flavonoid glucuronides in complex biological matrices.[19][20] Its high sensitivity allows for the detection of low-concentration metabolites, while its selectivity, particularly when using Multiple Reaction Monitoring (MRM), ensures accurate measurement by filtering out interfering substances.[9] For glucuronides, electrospray ionization (ESI) in the negative ion mode is typically preferred as it readily generates the deprotonated molecular ion [M-H]⁻.[21][22]
Protocol: LC-MS/MS Bioanalysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is highly effective for cleaning up complex samples like plasma or bile, removing salts and proteins that can cause ion suppression in the mass spectrometer.[9][22]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water containing 0.1% formic acid.[22]
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with acidified water).
-
Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.[22]
-
Elution: Elute the target analyte with 1-2 mL of methanol.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase-like solvent (e.g., 20% acetonitrile in water) for injection.[22]
-
-
LC-MS/MS Instrumental Parameters:
-
The following table provides a validated starting point for method development. Parameters, especially the MRM transitions and collision energy, must be optimized specifically for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)[9][22] | Provides excellent retention and separation for flavonoids. |
| Mobile Phase A | 0.1% Formic Acid in Water[9][22] | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[18][21] | Common organic solvent for reverse-phase chromatography. |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes[22] | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.3 mL/min[22] | Standard flow rate for analytical LC-MS. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[21][22] | Optimal for forming [M-H]⁻ ions from acidic glucuronides. |
| Scan Mode | Multiple Reaction Monitoring (MRM)[9] | Provides maximum sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | [M-H]⁻ of the analyte | The mass of the intact deprotonated molecule. |
| Product Ion (Q3) | Characteristic fragment ion | A stable fragment generated by collision-induced dissociation. |
Section 4: In Vivo Pharmacokinetic Studies
Expert Rationale: While in vitro assays are predictive, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a complex biological system.[1][23] Rodent models, such as rats, are frequently used to determine key parameters like the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total systemic exposure represented by the area under the plasma concentration-time curve (AUC).[1][23]
Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing and Handling:
-
Use adult male Sprague-Dawley rats (or similar strain).
-
Fast animals overnight prior to dosing but allow free access to water.
-
Administer a single dose of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide via oral gavage. The vehicle should be a non-toxic, aqueous solution (e.g., water with 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points.
-
Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Data Analysis and Presentation:
-
Analyze plasma samples using the validated LC-MS/MS method described in Section 3.
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin, DAS 2.0).[23]
-
Summarize the data in a clear, tabular format.
-
| Parameter | Definition | Example Value (Flavone Glucuronide) |
| Cmax (ng/mL) | Maximum observed plasma concentration | 10,500 ± 2,100[1] |
| Tmax (h) | Time to reach Cmax | 0.5[1] |
| AUC₀₋t (ng·h/mL) | Area under the curve from time 0 to the last measured point | 65,800 ± 11,200[1] |
| t₁/₂ (h) | Elimination half-life | 2-28 (Range for various flavonoids)[2][5] |
Note: Example values are derived from a study on Baicalin, a similar flavone glucuronide, and are for illustrative purposes only.[1]
Conclusion
The pharmacokinetic and metabolic profiling of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide requires a specialized approach that focuses on the glucuronidated conjugate as the primary analyte. The protocols outlined in this guide, from in vitro permeability and metabolic stability assays to in vivo pharmacokinetic studies and LC-MS/MS quantification, provide a robust framework for this investigation. By employing these self-validating and scientifically grounded methodologies, researchers can accurately characterize the ADME properties of this compound, a critical step in unlocking its potential therapeutic value.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro biological properties of flavonoid conjugates found in vivo | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 12. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
use of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide in metabolomics research
Topic: The Use of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Metabolic Fate of a Key Flavonoid
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid glycoside found in the roots of Scutellaria baicalensis Georgi, a plant with a rich history in traditional medicine.[1][2] The biological activities of Scutellaria extracts are largely attributed to their unique flavonoid profile.[3][4][5] While the aglycone (the non-sugar portion) of a flavonoid may exhibit potent biological effects, its therapeutic potential is critically governed by its absorption, distribution, metabolism, and excretion (ADME) profile.
Glucuronidation, the enzymatic attachment of glucuronic acid by UDP-glucuronosyltransferases (UGTs), is a primary phase II metabolic pathway for flavonoids.[6][7] This process increases the water solubility of the compound, facilitating its excretion, but can also significantly alter its biological activity. Therefore, understanding the metabolic fate of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is paramount for evaluating its potential as a therapeutic agent or as a biomarker of exposure to Scutellaria-based products.
This guide provides a comprehensive framework for the application of metabolomics to study 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. We present detailed protocols for both targeted quantification and untargeted analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to investigate its stability, metabolism, and impact on biological systems.
Scientific Rationale: Why Study This Specific Glucuronide?
The scientific impetus for investigating 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is rooted in the established bioactivity of its structural analogs. The aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, belongs to a class of polymethoxylated flavones that are known for their significant anti-inflammatory, antioxidant, and antiproliferative properties.[8]
The Core Research Questions:
-
Bioavailability and Stability: As a pre-formed glucuronide in the plant, is this compound absorbed intact, or is it first hydrolyzed in the gut to its aglycone and then re-metabolized in the liver?
-
Metabolic Profiling: What other metabolites are formed from this compound in vivo? Does it undergo further modification, such as sulfation or methylation?
-
Biomarker Identification: Can the presence and concentration of this glucuronide and its metabolites in plasma or urine serve as reliable biomarkers for the consumption and bioavailability of Scutellaria baicalensis extracts?
-
Functional Impact: How does the glucuronidation at the 7-O- position affect the interaction of the flavonoid with cellular targets? Does the aglycone, if released, modulate key signaling pathways?
Metabolomics provides the ideal technological platform to address these questions by enabling the simultaneous detection and quantification of the parent compound and its related metabolites in complex biological matrices.[9][10]
Part 1: Targeted Quantification by LC-MS/MS
For pharmacokinetic studies or for quantifying the compound in biological samples, a targeted Multiple Reaction Monitoring (MRM) method is the gold standard. This approach offers exceptional sensitivity and selectivity.
Predicted Mass Spectrometry Parameters
The foundational step in developing an MRM assay is determining the precursor and product ions. Based on the fragmentation patterns of highly similar flavonoid glucuronides, such as wogonoside, the primary fragmentation event is the neutral loss of the glucuronic acid moiety (176 Da).[11]
| Parameter | Predicted Value | Rationale |
| Compound Name | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | - |
| Molecular Formula | C₂₂H₂₀O₁₂ | Based on PubChem data for structural isomers.[12] |
| Molecular Weight | 476.39 g/mol | Based on PubChem data for structural isomers.[12] |
| Ionization Mode | Negative Electrospray (ESI-) | Glucuronides and phenolic hydroxyl groups are readily deprotonated. |
| Precursor Ion [M-H]⁻ | m/z 475.1 | Calculated from the molecular weight (476.1 - 1.0). |
| Primary Product Ion | m/z 299.1 | Represents the aglycone [M-H-176]⁻ following the loss of the glucuronide group. |
| Secondary Product Ion | m/z 284.1 | Potential subsequent loss of a methyl group (•CH₃) from the aglycone. |
Note: These values are predictive and must be empirically confirmed and optimized by direct infusion of an analytical standard.
Protocol 1: Sample Preparation from Plasma
Causality: This protocol is designed to efficiently precipitate proteins while maximizing the recovery of the polar glucuronide metabolite. Solid-phase extraction (SPE) is included for cleanup and concentration, which is critical for achieving low limits of quantification.[13]
-
Initial Preparation: Thaw plasma samples on ice. Prepare a stock solution of an appropriate internal standard (IS), such as a structurally similar but isotopically labeled flavonoid glucuronide or another flavonoid glucuronide not present in the sample (e.g., Apigenin-7-glucuronide).
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution & SPE Cleanup:
-
Reconstitute the dried extract in 1 mL of 5% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove highly polar interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
-
Final Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Transfer to an LC autosampler vial.
Protocol 2: LC-MS/MS Analysis (Targeted MRM)
Causality: A reversed-phase C18 column is ideal for retaining and separating flavonoids. A gradient elution is employed to effectively separate the analyte from matrix components and then elute it with good peak shape. Formic acid is used as a mobile phase modifier to improve ionization efficiency in negative mode.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
-
Tandem Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Analyte: 475.1 → 299.1 (Quantifier), 475.1 → 284.1 (Qualifier)
-
Internal Standard: (Specific to chosen IS)
-
-
Key Parameters (Must be optimized):
-
Capillary Voltage: ~3.0 - 4.0 kV
-
Gas Temperature: ~300 - 350 °C
-
Nebulizer Pressure: ~30 - 45 psi
-
Collision Energy (CE): Optimize for the 475.1 → 299.1 transition. Start with a range of 15-25 eV.
-
-
Part 2: Untargeted Metabolomics Workflow
Untargeted metabolomics is a hypothesis-generating approach used to obtain a comprehensive snapshot of all detectable metabolites in a sample, allowing for the discovery of unexpected metabolic changes or novel biotransformation products.[14][15]
Workflow for Untargeted Analysis
Caption: A typical workflow for an untargeted metabolomics study.
Protocol 3: Untargeted Sample Preparation and Analysis
-
Sample Extraction: Follow steps 1-4 from Protocol 1. The use of an extraction solvent mixture like Acetonitrile:Methanol:Water (2:2:1) can provide broader metabolite coverage.
-
LC-HRMS Analysis:
-
Chromatography: Use the same LC conditions as in Protocol 2 to ensure comparability.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
-
Acquisition Mode: Acquire data in full scan mode (e.g., m/z 100-1000) with data-dependent MS/MS (dd-MS2) on the top N most intense ions to collect fragmentation spectra for identification.
-
Protocol 4: Data Processing and Analysis
Causality: This systematic data analysis pipeline is essential to transform raw LC-MS data into biologically meaningful insights. Each step reduces noise and complexity, allowing for the robust identification of metabolites that are significantly altered by the experimental conditions.[5]
-
Preprocessing: Use software like XCMS, MetaboAnalyst, or vendor-specific software for peak detection, retention time correction, and peak alignment across all samples. This generates a feature matrix (list of m/z features with their intensities in each sample).
-
Statistical Analysis:
-
Import the feature matrix into a statistical tool (e.g., MetaboAnalyst).
-
Perform data normalization (e.g., by sum or a reference feature) and scaling (e.g., Pareto scaling).
-
Use Principal Component Analysis (PCA) for an unsupervised overview of data quality and clustering.
-
Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features that best differentiate experimental groups.
-
-
Metabolite Annotation:
-
Select features of interest based on statistical significance (e.g., VIP score > 1 from PLS-DA and a low p-value from a t-test).
-
Attempt to identify these features by matching their accurate mass (m/z), retention time, and MS/MS fragmentation patterns against spectral databases (e.g., METLIN, MassBank, HMDB).[4]
-
For the target compound, search for the accurate mass of [M-H]⁻ (475.0825) and its predicted metabolites (e.g., sulfate conjugate [M-H]⁻ at m/z 379.0226).
-
Part 3: Investigating Biological Mechanisms
Metabolomics can be coupled with cell-based assays to link the presence of the flavonoid to a functional outcome. The aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, is structurally related to flavonoids known to inhibit the pro-inflammatory NF-κB pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB pathway by the aglycone.
Protocol 5: In Vitro UGT Activity Assay
Causality: This assay directly measures the formation of the glucuronide from its aglycone using liver microsomes, which are a rich source of UGT enzymes. This is crucial for determining the rate of metabolism and identifying which UGT isoforms are responsible.[6][16]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Human Liver Microsomes (0.5 mg/mL final concentration).
-
50 mM Potassium Phosphate Buffer (pH 7.4).
-
5 mM MgCl₂.
-
25 µg/mL Alamethicin (to permeabilize the microsomal membrane).
-
5,7,8-Trihydroxy-6-methoxyflavone (the aglycone, test substrate, e.g., 1-100 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 2 mM UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to an LC vial.
-
Analysis: Analyze the formation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using the targeted LC-MS/MS method described in Protocol 2.
Conclusion and Future Directions
The protocols and frameworks detailed in this guide provide a robust starting point for researchers investigating the metabolomics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By combining targeted quantitative analysis with untargeted metabolic profiling, scientists can elucidate the pharmacokinetic profile, identify novel metabolites, and begin to unravel the biological impact of this important natural product. Future studies should focus on using stable isotope-labeled standards for absolute quantification and applying these methods to clinical samples to validate its role as a biomarker and its contribution to the therapeutic effects of Scutellaria baicalensis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 6. Disposition of Flavonoids via Enteric Recycling: Determination of the UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for the Metabolism of Flavonoids in Intact Caco-2 TC7 Cells Using siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. 5,7,2'-Trihydroxy-8-methoxyflavone 7-glucuronide | C22H20O12 | CID 44258540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [논문]Simultaneous determination of three glucuronide conjugates of scutellarein in rat plasma by LC-MS/MS for pharmacokinetic study of breviscapine [scienceon.kisti.re.kr]
- 14. Untargeted metabolomics: an emerging approach to determine the composition of herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative metabolomics investigation of flavonoid variation in faba bean flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Wogonoside) Extraction
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the extraction and purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid glucuronide commonly known as Wogonoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during laboratory experiments. We will delve into the causality behind experimental choices to empower you to optimize your extraction yield and purity.
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Wogonoside) is a major bioactive flavonoid naturally occurring in the roots of Scutellaria baicalensis Georgi[1]. The presence of the glucuronide moiety significantly increases its water solubility compared to its aglycone form (Wogonin), which is a critical factor influencing the entire extraction and purification strategy[2][3]. This guide provides a structured approach to maximizing the recovery of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for extracting Wogonoside? The most common and richest source of Wogonoside is the dried root of Scutellaria baicalensis (Chinese skullcap)[4][5]. Proper preparation of the raw material is the first critical step; the roots should be dried to a constant weight and ground into a fine powder to maximize the surface area available for solvent interaction[4].
Q2: How does the glucuronide group on Wogonoside affect solvent selection? Glucuronidation makes the flavonoid molecule significantly more polar and water-soluble[2][6]. Therefore, pure nonpolar solvents are ineffective. The most successful extractions are achieved using polar solvents or, more commonly, binary mixtures of alcohol and water. Aqueous ethanol (e.g., 60-70%) is frequently cited as an optimal solvent, as it effectively balances the polarity needed to solubilize the glycoside while still penetrating the plant cell matrix[5][7][8].
Q3: Can pH influence the extraction efficiency and stability of Wogonoside? Yes, pH is a critical parameter. Flavonoids can be unstable at extreme pH values. Some studies suggest that maintaining a slightly acidic environment can be beneficial. For instance, endogenous enzymes in S. baicalensis can convert the desired glycosides (like Wogonoside) into their aglycones at certain pH and temperature combinations (e.g., pH 6.67 at 50°C)[9]. Therefore, controlling the pH of the extraction medium is crucial to prevent the loss of the target compound. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the solvent can also improve peak shape during subsequent chromatographic analysis[4][10].
Q4: What are the main advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods? Traditional methods like maceration or decoction are simple but often suffer from long extraction times and lower efficiency[11].
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation, where the collapse of ultrasonic-generated bubbles creates microjets that disrupt plant cell walls, enhancing solvent penetration and mass transfer. This leads to significantly shorter extraction times and higher yields at lower temperatures, preserving thermolabile compounds[11][12].
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly and selectively heat the solvent and moisture within the plant material. This creates localized pressure that ruptures cell walls, releasing the target compounds into the solvent. MAE is known for its extremely short extraction times (often under 30 minutes) and high efficiency[13][14][15].
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of Crude Flavonoid Extract
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inefficient Raw Material Preparation | The solvent cannot efficiently penetrate large particles. Solution: Ensure the dried root of S. baicalensis is ground to a fine powder (e.g., 30-40 mesh). This dramatically increases the surface area-to-volume ratio, facilitating better mass transfer[4]. |
| Suboptimal Solvent Choice | The polarity of the solvent does not match that of Wogonoside. Using a solvent that is too polar (pure water) or too non-polar (hexane, chloroform) will result in poor solubilization. Solution: Optimize the ethanol concentration in your aqueous solution. Start with 70% ethanol, as this has been shown to be highly effective[7][16]. You can also explore novel green solvents like Deep Eutectic Solvents (DES), which have demonstrated higher extraction yields than traditional ethanol solvents for flavonoids from S. baicalensis[17][18]. |
| Insufficient Extraction Energy/Time | The target compounds have not been fully leached from the plant matrix. Solution: If using maceration, ensure sufficient time (several hours or days). For superior results, switch to UAE or MAE. For UAE, sonicate for 30-60 minutes[8]. For MAE, an extraction time of 15-25 minutes is often sufficient[13][14]. Optimize the power for these methods; excessive power can lead to degradation[7]. |
| Degradation of Target Compound | Wogonoside may be degrading due to enzymatic activity or harsh thermal conditions. Solution: Control the extraction temperature. For UAE, temperatures around 50-60°C are often optimal[8][19]. For MAE, while temperatures can be higher, the short duration minimizes degradation. To prevent enzymatic conversion of Wogonoside to Wogonin, consider blanching the plant material or using extraction conditions that inhibit enzyme activity[9]. |
Problem 2: Poor Purity of Final Product After Purification
| Potential Cause | Scientific Explanation & Recommended Solution |
| Ineffective Initial Cleanup | The crude extract contains a high load of interfering compounds (sugars, pigments, other flavonoids) that co-elute with Wogonoside. Solution: Implement a preliminary purification step after extraction. Liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate) can enrich the flavonoid glycoside fraction[4]. Adsorption chromatography using macroporous resins (e.g., HPD-100, AB-8) is highly effective for initial cleanup and enrichment of Wogonoside from the crude extract[7][20]. |
| Column Overloading | Exceeding the binding capacity of the chromatography column (e.g., silica, C18, or resin) leads to poor separation, resulting in broad, overlapping peaks. Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal capacity of your column for the extract. |
| Suboptimal Chromatography Conditions | The mobile phase composition is not optimized to resolve Wogonoside from closely related flavonoids like Baicalin. Solution: For preparative HPLC, perform gradient optimization. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic or phosphoric acid to improve peak shape[4][8]. For High-Speed Counter-Current Chromatography (HSCCC), the selection of the two-phase solvent system is critical. Systems like ethyl acetate-methanol-1% acetic acid-water have been successfully used to separate Baicalin and Wogonoside[10]. |
Visual Troubleshooting Guide
Caption: Troubleshooting flowchart for addressing low yield issues.
Experimental Protocols & Data
Optimized Extraction Parameters from Literature
The following table summarizes optimized conditions reported in various studies for extracting flavonoids from plant sources, which can serve as an excellent starting point for your experiments.
| Method | Plant Source | Key Parameters | Outcome/Yield | Reference |
| UAE | Eucommia ulmoides | 70% Ethanol, 250 W power, 1:30 solid/liquid ratio, 25 min | 169.3 mg/g | [7] |
| UAE | Alfalfa | 52% Ethanol, 62°C, 57 min, 1:57 solid/liquid ratio | Maximized total flavonoids | [19] |
| MAE | Ginkgo foliage | 1.5 M [HO₃S(CH₂)₄mim]HSO₄, 120 W power, 15 min, 1:30 solid/liquid ratio | Highest yield of flavonol glycosides | [13][21] |
| MAE | P. heterocycla | 78% Ethanol, 559 W power, 25 min | Flavonoid yield of 4.67% | [14] |
| DES-UAE | S. baicalensis | Betaine/acetic acid (1:4), 40% water, 1:100 solid/liquid, 52°C, 23 min | Higher yields than 70% ethanol reflux | [17][18] |
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Wogonoside
This protocol is a general guideline based on optimized parameters for flavonoid extraction[8].
-
Preparation: Weigh 10 g of finely powdered Scutellaria baicalensis root and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% (v/v) ethanol to the flask (a 1:20 solid-to-liquid ratio).
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 45-60 minutes at a controlled temperature of 50-60°C and a frequency of 40 kHz[8][19].
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Re-extraction: To ensure maximum recovery, transfer the residue back to the flask and repeat the extraction process (steps 2-4) at least one more time with fresh solvent[4].
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 60°C to prevent thermal degradation[8].
-
Drying: The resulting aqueous concentrate can be lyophilized (freeze-dried) to obtain a crude extract powder.
Protocol 2: Purification using Macroporous Resin Chromatography
This protocol describes a common method for enriching Wogonoside from the crude extract[8][20].
-
Preparation: Suspend the crude extract powder from Protocol 1 in deionized water. Adjust the pH to ~5.0.
-
Column Packing & Equilibration: Pack a column with a suitable macroporous resin (e.g., AB-8 or HPD-100). Equilibrate the column by washing it with deionized water.
-
Sample Loading: Load the sample solution onto the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 5 bed volumes of deionized water to remove highly polar impurities like sugars. Follow with a wash of 5 bed volumes of 10% ethanol to remove other impurities[8].
-
Elution: Elute the column with a stepwise gradient of ethanol.
-
Elute with 30% ethanol to collect the Baicalin-rich fraction.
-
Elute with 50% ethanol to collect the Wogonoside-rich fraction [8].
-
-
Analysis & Concentration: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC. Combine the fractions containing pure Wogonoside and concentrate them using a rotary evaporator to obtain the purified product.
Overall Experimental Workflow
Caption: General experimental workflow for Wogonoside extraction.
References
- 1. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tautobiotech.com [tautobiotech.com]
- 11. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 12. Optimization of ultrasound-assisted water extraction of flavonoids from Psidium guajava leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions [mdpi.com]
- 14. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves [manu61.magtech.com.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification of baicalin and wogonoside from Scutellaria baicalensis extracts by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave-assisted method for simultaneous extraction and hydrolysis for determination of flavonol glycosides in Ginkgo foliage using Brönsted acidic ionic-liquid [HO(3)S(CH(2))(4)mim]HSO(4) aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Welcome to the technical support guide for the purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating this valuable flavonoid glucuronide, often sourced from botanicals like Scutellaria baicalensis.[1][2] This guide provides field-proven insights, troubleshooting protocols, and a comprehensive FAQ section to address the common and nuanced challenges encountered during the purification workflow.
Introduction: The Purification Challenge
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside with significant research interest.[3] Its purification is frequently complicated by several factors: its presence in a complex plant matrix alongside structurally similar flavonoids, its susceptibility to degradation, and the inherent difficulties in achieving high purity.[2] The key to successful isolation lies in a multi-step strategy that meticulously addresses these challenges at each stage, from initial extraction to final polishing.
Frequently Asked Questions (FAQs)
Q1: What makes 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide particularly difficult to purify?
A1: The primary challenges stem from three core issues:
-
Structural Similarity: The source material, Scutellaria baicalensis, contains a rich mixture of flavonoids (like baicalin and wogonoside) with very similar polarity and molecular structures. This leads to co-elution in many standard chromatographic systems.[2]
-
Chemical Instability: As a glycoside with multiple hydroxyl groups, the molecule is susceptible to degradation. This can be caused by enzymatic hydrolysis from endogenous plant enzymes (β-glucuronidase), pH extremes, high temperatures, and light exposure during long processing times.[2][4]
-
Low Abundance: The target compound is often present at a lower concentration compared to other major flavonoids in the extract, requiring highly selective and efficient purification techniques to achieve isolation with a reasonable yield.[2]
Q2: My final product shows low purity, with persistent contamination from other flavonoids. What is the most likely cause?
A2: This is the most common issue and usually points to insufficient chromatographic resolution. A single chromatography step is rarely enough. The similar polarities of flavonoid glycosides necessitate an orthogonal, multi-step approach. For instance, an initial separation on a polyamide or macroporous resin column, which separates based on hydrogen bonding potential, followed by a polishing step on a reversed-phase (C18) preparative HPLC column, which separates based on hydrophobicity, is often required.[5][6]
Q3: I'm experiencing a significant loss of my target compound between purification steps. What could be happening?
A3: Yield loss is often attributable to degradation or irreversible adsorption.
-
Degradation: Ensure your mobile phases are not strongly acidic or basic. Processing at elevated temperatures, such as during solvent evaporation, should be done rapidly and below 50°C.[5] Protect all fractions and extracts from light by using amber glassware or covering containers with aluminum foil.[4]
-
Irreversible Adsorption: Highly polar compounds can sometimes adsorb irreversibly to active sites on silica gel. If you suspect this, consider deactivating the silica gel or using an alternative stationary phase like Sephadex LH-20, which separates based on molecular size and polarity.[7][8]
Q4: How can I confirm the identity and purity of my final product?
A4: Purity should be assessed using analytical HPLC-UV, aiming for a purity level of >95% based on peak area percentage at a relevant wavelength (e.g., 280 nm).[5] Unambiguous structural confirmation requires a combination of spectroscopic methods. Mass Spectrometry (MS) will confirm the molecular weight and provide fragmentation data, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HMBC) is essential for confirming the precise structure and the location of the glucuronide linkage.[5][9]
In-Depth Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification workflow.
Problem 1: Low Yield in the Initial Crude Extract
-
Potential Cause: Inefficient extraction or degradation during the extraction process. Flavonoid glycosides require polar solvents for efficient extraction, but prolonged exposure to heat or endogenous enzymes can reduce yield.[10][11]
-
Troubleshooting Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
-
Enzyme Deactivation: If possible, briefly heat the fresh plant material (e.g., blanching) or use lyophilized (freeze-dried) powder to denature degradative enzymes like β-glucuronidase.[2]
-
Solvent Selection: Use a 60-70% ethanol-water solution. This polarity is generally effective for extracting flavonoid glycosides.[2]
-
Extraction Parameters:
-
Post-Extraction Handling: Immediately filter the extract to remove solid plant material. To prevent oxidation, consider adding an antioxidant like ascorbic acid to the solvent.[4]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[5]
-
Problem 2: Poor Separation and Co-Elution of Flavonoids
-
Potential Cause: Use of a single, non-optimal chromatographic technique. The subtle structural differences between flavonoid glycosides demand a multi-stage purification strategy.
-
Solution: A Multi-Step Chromatographic Workflow This workflow is designed to separate compounds based on different chemical properties at each stage, maximizing the final purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. Purification [chem.rochester.edu]
- 9. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
separation of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide from other flavonoids
Technical Support Center: Isolating 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Introduction: The Challenge of Isolating Wogonoside
Welcome to the technical support guide for the separation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, commonly known as Wogonoside. This flavonoid glucuronide is a primary bioactive component found in plants such as Scutellaria baicalensis and is of significant interest for its therapeutic potential, including anti-inflammatory and anti-tumor properties.[1]
The core challenge in isolating Wogonoside lies in its high polarity, conferred by the glucuronic acid moiety, and its structural similarity to other flavonoids present in the plant matrix, such as Baicalin. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of its purification, offering troubleshooting advice and detailed protocols to ensure successful separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating Wogonoside from other flavonoids?
A1: The primary challenge is effectively separating Wogonoside from other structurally similar and highly polar flavonoid glycosides, particularly Baicalin. Both are major components in extracts of Scutellaria baicalensis.[2][3][4][5] The glucuronide group on Wogonoside makes it very water-soluble, similar to other glycosides, leading to co-elution in many chromatographic systems. The goal is to exploit the subtle differences in their overall polarity and structure—Wogonoside has a methoxy group at the C6 position, which slightly reduces its polarity compared to Baicalin, which has a hydroxyl group at the same position.
Q2: Which chromatographic technique is the best starting point for Wogonoside separation?
A2: For both analytical and preparative scale, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used technique.[6][7][8] A C18 column is the standard choice as its long alkyl chains provide sufficient hydrophobic interaction to retain and separate the flavonoids based on subtle polarity differences.[6][9] For initial crude cleanup or large-scale purification, macroporous resin adsorption chromatography can be an effective preliminary step to enrich the total flavonoid fraction before HPLC.[2]
Q3: How does the glucuronide moiety affect separation compared to its aglycone, Wogonin?
A3: The glucuronic acid group dramatically increases the polarity of the molecule. Wogonoside is significantly more water-soluble and will elute much earlier than its aglycone (Wogonin) in a reversed-phase system. While Wogonin is readily soluble in organic solvents like methanol or acetonitrile, Wogonoside requires a higher percentage of aqueous solvent in the mobile phase for elution. This difference is the fundamental principle allowing for their separation.
Q4: What are the critical steps in sample preparation before chromatographic separation?
A4: Effective sample preparation is crucial for protecting your column and achieving good resolution. The key steps are:
-
Extraction: Use a polar solvent like 80% methanol or ethanol to efficiently extract the flavonoid glucuronides from the powdered plant material.[10] Ultrasound-assisted extraction (UAE) can improve efficiency.[11]
-
Cleanup (Enrichment): For complex extracts, a Solid-Phase Extraction (SPE) step is highly recommended.[10] Using a C18 SPE cartridge allows for the removal of highly polar impurities (like sugars and salts) and some non-polar compounds (like chlorophyll), enriching the desired flavonoid fraction.[10][12]
-
Filtration: Always filter your final sample through a 0.22 or 0.45 µm syringe filter before injecting it into an HPLC system to prevent particulates from clogging the column frit.[11]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC
Symptom: Your Wogonoside peak is co-eluting or overlapping significantly with an adjacent peak (likely Baicalin).
| Potential Cause | Explanation & Solution |
| Inadequate Mobile Phase | The organic-to-aqueous ratio is not optimized to resolve compounds with very similar polarities. |
| Solution: Switch from an isocratic to a gradient elution. Start with a high aqueous percentage (e.g., 85-90% water with acid) and slowly decrease it over a longer run time. This will enhance the separation between early-eluting polar compounds.[13] | |
| Incorrect pH of Mobile Phase | Flavonoids have phenolic hydroxyl groups that can ionize depending on the pH. If the mobile phase pH is near the pKa of the analytes, both ionized and non-ionized forms can exist, leading to peak broadening and poor separation.[14] |
| Solution: Add a small amount of acid (0.05-0.1%) like formic acid, acetic acid, or phosphoric acid to the aqueous portion of your mobile phase.[15] This suppresses the ionization of phenolic hydroxyls, leading to sharper, more consistent peaks. | |
| Suboptimal Column Chemistry | While C18 is standard, its hydrophobicity might not be optimal for all flavonoid profiles. |
| Solution: Consider trying a C8 column, which is less hydrophobic and may offer different selectivity for polar compounds.[9][16] Alternatively, a Phenyl-Hexyl column can provide different selectivity due to pi-pi interactions with the aromatic rings of flavonoids. | |
| High Flow Rate | A flow rate that is too high reduces the interaction time between the analytes and the stationary phase, decreasing resolution. |
| Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases residence time on the column, often improving the separation of closely eluting peaks. |
Issue 2: Asymmetric Peak Shape (Tailing)
Symptom: The Wogonoside peak is not symmetrical and has a "tail" extending from the back of the peak. This is a common issue with phenolic compounds.[14][17]
| Potential Cause | Explanation & Solution |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl groups on flavonoids, causing peak tailing.[14] |
| Solution 1: Ensure your mobile phase is acidified (see above). The acidic conditions suppress silanol activity. | |
| Solution 2: Use a modern, high-purity, end-capped column. These columns have minimal residual silanol groups and are specifically designed to produce better peak shapes for polar analytes. | |
| Column Overload | Injecting too much sample mass onto the column saturates the stationary phase, leading to peak distortion.[18] |
| Solution: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[18] | |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase starts at 10% methanol) causes the sample to spread out on the column before the gradient begins.[14] |
| Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[14] |
Issue 3: Low Recovery After Solid-Phase Extraction (SPE)
Symptom: The concentration of Wogonoside is significantly lower than expected after the SPE cleanup step.
| Potential Cause | Explanation & Solution |
| Incomplete Elution | The elution solvent was not strong enough to completely remove the bound flavonoids from the C18 sorbent. |
| Solution: Use 100% methanol or acetonitrile as your elution solvent.[10] Ensure you use a sufficient volume (e.g., 5 mL for a 500 mg cartridge) and consider a second elution step to ensure full recovery. | |
| Analyte Breakthrough during Loading | The sample was loaded onto the SPE cartridge too quickly, or the sorbent was not properly conditioned, causing the analyte to pass through without binding. |
| Solution: Ensure proper conditioning (activate with methanol, then equilibrate with water).[11] Load the sample at a slow, steady flow rate (approx. 1 mL/min).[11] | |
| Improper Sample pH | The pH of the sample loaded onto the SPE cartridge can affect the retention of ionizable compounds. |
| Solution: While often not necessary for flavonoids, adjusting the sample to a slightly acidic pH (e.g., pH 4-5) before loading can ensure the phenolic groups are protonated, potentially improving retention on the C18 sorbent. |
Experimental Protocols & Workflows
Workflow for Wogonoside Purification
The following diagram illustrates a typical workflow from raw plant material to purified Wogonoside.
Caption: General workflow for Wogonoside isolation.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
This protocol is designed to enrich the flavonoid glucuronide fraction from a crude plant extract.[10][11]
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of deionized water, through a C18 SPE cartridge (e.g., 500 mg, 6 mL). Do not allow the cartridge to go dry.
-
Sample Loading: Reconstitute the dried plant extract in 5 mL of 10% aqueous methanol. Load this solution onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like sugars and organic acids.
-
Elution: Elute the retained flavonoids, including Wogonoside, with 5 mL of 100% methanol into a clean collection tube.
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial HPLC mobile phase for analysis.
Protocol 2: Analytical RP-HPLC Method
This method provides a starting point for the analytical separation of Wogonoside.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[19] or 254 nm[4] |
| Injection Volume | 10 µL |
Troubleshooting Logic Diagram
Use this decision tree to diagnose common HPLC separation problems.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. Wogonoside promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of baicalin and wogonoside from Scutellaria baicalensis extracts by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tautobiotech.com [tautobiotech.com]
- 5. Separation and purification of baicalin and wogonoside from the Chinese medicinal plant Scutellaria baicalensis Georgi by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The process of extracting wogonin from Scutellaria baicalensis extract. [greenskybio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. hawach.com [hawach.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Content determination of the flavonoids in the different parts and different species of Abelmoschus esculentus L. by reversed phase-high performance liquid chromatograph and colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and quantification of flavonoids and saponins in adzuki bean (Vigna angularis L.) by HPLC–DAD–ESI–MSn analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. silicycle.com [silicycle.com]
- 19. ifoodmm.com [ifoodmm.com]
Technical Support Center: A Researcher's Guide to the Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Wogonoside)
Welcome to the technical support center for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid glycoside more commonly known as Wogonoside.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on ensuring the stability of Wogonoside in various experimental settings. Maintaining the chemical integrity of this compound is paramount for obtaining accurate and reproducible results.
This document will cover frequently asked questions regarding its handling and storage, troubleshooting common issues encountered during its use in solution, and provide a detailed protocol for conducting a forced degradation study to assess its stability in your specific solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Wogonoside) and what are its primary applications?
A1: Wogonoside is a major flavonoid component derived from the root of Scutellaria baicalensis Georgi.[2] It is the 7-O-glucuronide conjugate of the aglycone Wogonin. It has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1] Glucuronidation is a common metabolic pathway for flavonoids, which can significantly impact their solubility, bioavailability, and biological activity.[3][4]
Q2: In which solvents is Wogonoside soluble?
A2: The solubility of Wogonoside is a critical factor for the preparation of stock solutions. The following table summarizes its reported solubility in common laboratory solvents. It is advisable to use fresh, anhydrous solvents, as moisture can affect both solubility and stability.[2]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL |
| N,N-Dimethylformamide (DMF) | 5 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL |
Data sourced from Cayman Chemical.[5]
Q3: What are the recommended storage conditions for Wogonoside?
A3: Proper storage is crucial to prevent degradation. For the solid (powder) form, long-term storage at -20°C is recommended, with some suppliers indicating stability for at least four years under these conditions.[5][6] For solutions, the stability is more limited and depends on the solvent and storage temperature:
-
Stock Solutions in DMSO: Can be stored at -80°C for up to one year or at -20°C for up to one month.[2]
-
General Recommendations: To minimize degradation, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and protect from light by using amber vials or wrapping them in foil.[1][7]
Q4: What are the primary factors that can cause Wogonoside to degrade in solution?
A4: Like many flavonoids, Wogonoside is susceptible to degradation from several environmental factors:[8]
-
pH: Flavonoids are generally more stable in acidic to neutral conditions (pH 2-7).[9] Alkaline conditions (pH > 7) can promote deprotonation of phenolic hydroxyl groups, leading to increased susceptibility to oxidation and isomerization.[9][10]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[8]
-
Oxygen: Dissolved oxygen in solvents can lead to oxidative degradation, which is often observed as a color change in the solution.[9][11]
Q5: Are there any known degradation products of Wogonoside?
A5: While specific degradation studies on Wogonoside are not extensively published, research on its aglycone, Wogonin, provides valuable insights. A forced degradation study on Wogonin revealed that it undergoes isomerization under basic stress conditions to form 5,7-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one.[10] It is plausible that Wogonoside could undergo a similar isomerization of its flavonoid backbone, in addition to potential hydrolysis of the glucuronide bond under acidic conditions.
Troubleshooting Guide: Common Issues with Wogonoside Solutions
This section addresses specific problems that users may encounter during their experiments and provides actionable solutions.
Issue 1: My Wogonoside solution has turned yellow or brown.
-
Potential Cause: This color change is a common indicator of flavonoid oxidation.[11] The phenolic hydroxyl groups in the Wogonoside structure are susceptible to oxidation, especially when exposed to oxygen, light, or alkaline pH.[9]
-
Recommended Solutions:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent (e.g., DMSO, ethanol) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[9]
-
Work in a Controlled Environment: If possible, prepare and handle solutions under an inert atmosphere, for instance, in a glove box.
-
Use Antioxidants: For certain applications, adding a small amount of an antioxidant like ascorbic acid (0.1% w/v) to your solvent can mitigate oxidation, provided it does not interfere with your downstream assay.[8]
-
Protect from Light: Always store and handle solutions in amber vials or containers wrapped in aluminum foil.[8]
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
-
Potential Cause: This is a common solubility issue. Wogonoside is significantly more soluble in organic solvents like DMSO than in aqueous solutions.[5] When the DMSO stock is diluted into a buffer, the final concentration of Wogonoside may exceed its solubility limit in the resulting solvent mixture.
-
Recommended Solutions:
-
Reduce Final Concentration: The simplest approach is to use a lower final concentration of Wogonoside in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, be aware that DMSO concentrations above 0.5% can have cytotoxic or other off-target effects in cell-based assays.[12]
-
Check Buffer pH: The solubility of flavonoids can be pH-dependent. While alkaline conditions can increase the solubility of some phenolic compounds, this comes at the cost of significantly reduced stability.[10] An acidic pH is generally preferred for stability.[9]
-
Issue 3: I am observing inconsistent or non-reproducible results in my bioassays.
-
Potential Cause: This issue often points to the degradation of Wogonoside in your stock or working solutions. If the compound degrades over the course of an experiment or between experiments, its effective concentration will change, leading to variability.
-
Recommended Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can assess its purity using an analytical technique like HPLC. Compare the chromatogram of your current stock to that of a freshly prepared solution or a previous, reliable batch.
-
Perform a Stability Study: If you plan to use a specific buffer or medium for an extended period, it is highly recommended to perform a stability study under your specific experimental conditions (temperature, pH, light exposure) to determine the time frame within which your Wogonoside solution remains stable.
-
Experimental Protocol: Forced Degradation Study of Wogonoside
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[13][14] This protocol provides a framework for stressing Wogonoside under various conditions.
Objective: To identify potential degradation products and determine the stability of Wogonoside under acidic, basic, oxidative, thermal, and photolytic stress.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Wogonoside in HPLC-grade methanol or acetonitrile.
2. Stress Conditions:
For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stressor solution.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 2 hours. Note: Flavonoids are often more sensitive to basic conditions, hence the shorter incubation time.[10]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7.0 phosphate buffer). Incubate at 80°C for 24 hours.
-
Photolytic Degradation: Place the diluted solution in a quartz cuvette and expose it to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis (HPLC Method):
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of Wogonoside (~275 nm).[5]
-
Injection Volume: 10 µL.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of Wogonoside remaining.
-
A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent Wogonoside peak.
Visualized Workflows and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate the stability testing workflow and a plausible degradation pathway for Wogonoside.
Caption: Workflow for a forced degradation study of Wogonoside.
References
- 1. glycodepot.com [glycodepot.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel process related impurity and forced degradation study of synthetic wogonin: development of a liquid chromatographic method for purity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Gradient for 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide Analysis
Welcome to the technical support center for the analysis of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and troubleshooting for this and similar flavone glucuronides.
I. Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide?
A good starting point for the analysis of flavone glucuronides is a reversed-phase HPLC method.[1][2][3] A C18 column is the most common choice for the stationary phase.[1][2][4] For the mobile phase, a gradient elution using an acidified aqueous solution and an organic modifier is typically employed.[4][5][6]
Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for flavonoids.[2][4] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[7][8] |
| Mobile Phase B | Acetonitrile | Often provides sharper peaks and lower backpressure compared to methanol.[2][7] |
| Gradient | Start at a low percentage of B (e.g., 10-20%) and gradually increase to 50-60% over 30-40 minutes. | A gradient is necessary to elute the compound of interest and separate it from other components in complex samples like plant extracts.[9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2][11] |
| Column Temperature | 25-40°C | Temperature can influence selectivity and peak shape; starting at ambient or slightly elevated temperature is common.[2][7][10] |
| Detection Wavelength | ~280 nm or ~350 nm | Flavonoids typically have strong UV absorbance at these wavelengths.[5][12][13] |
| Injection Volume | 10-20 µL | A typical injection volume to avoid column overload.[12] |
Q2: Why is my peak for 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide tailing?
Peak tailing is a common issue when analyzing flavonoids and is often caused by secondary interactions between the analyte and the stationary phase.[14][15] The primary culprits are:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of the flavone, causing tailing.[14][16]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[14][17][18] Flavonoids generally exhibit better peak shapes in acidic conditions.[14]
-
Metal Chelation: Flavonoids can chelate with metal ions in the sample, mobile phase, or HPLC system, leading to peak tailing.[14][15]
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[14]
Q3: How can I improve the resolution between my target analyte and other closely eluting peaks?
Improving resolution often requires a systematic optimization of several chromatographic parameters:
-
Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting compounds.[7][10]
-
Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[7] Fine-tuning the pH of the aqueous phase can also impact the retention and separation of ionizable compounds.[17][19]
-
Column Temperature: Adjusting the column temperature can affect selectivity and peak shape.[2][7] Increasing the temperature often leads to sharper peaks but may not always improve resolution.[7][10]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation, but at the cost of longer run times.[10][11]
-
Column Chemistry: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
II. Troubleshooting Guides
This section provides detailed, step-by-step approaches to resolving specific issues you may encounter.
Guide 1: Systematic Approach to Eliminating Peak Tailing
Problem: The peak for 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide exhibits significant tailing (asymmetry factor > 1.5).
Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Verify and Adjust Mobile Phase pH:
-
Rationale: The pH of the mobile phase is critical for controlling the ionization state of flavonoids.[14][17] Operating at a pH far from the analyte's pKa will ensure it is in a single ionic form, resulting in a sharper, more symmetrical peak.[16][18]
-
Protocol:
-
Prepare a fresh mobile phase A (aqueous component).
-
Measure the pH and ensure it is in the optimal range of 2.5-3.5 for flavonoid analysis.[7]
-
If necessary, adjust the pH using a small amount of concentrated formic or phosphoric acid.
-
Re-equilibrate the system and inject a standard.
-
-
-
Evaluate Column Performance:
-
Rationale: Column degradation, characterized by the loss of stationary phase or the exposure of active silanol sites, is a common cause of peak tailing.[14]
-
Protocol:
-
If the problem persists after pH adjustment, inject a standard on a new, or known to be good, C18 column of the same type.
-
If the peak shape improves significantly, the original column is likely the issue.
-
Attempt to regenerate the old column by flushing with a series of strong solvents (e.g., water, isopropanol, hexane, isopropanol, water), following the manufacturer's instructions. If regeneration is unsuccessful, the column should be replaced.
-
-
-
Investigate Metal Chelation:
-
Rationale: The catechol-like structures in many flavonoids can chelate with metal ions present in the HPLC system or sample, leading to secondary retention and peak tailing.[14][15]
-
Protocol:
-
Prepare a mobile phase containing a low concentration of a chelating agent, such as 0.1-1 mM EDTA.[15]
-
Equilibrate the system with the new mobile phase and inject the sample.
-
A significant improvement in peak shape suggests that metal chelation was a contributing factor.
-
-
-
Assess for Column Overload:
-
Rationale: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[14]
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
If the peak shape improves with dilution, the original sample was too concentrated. Determine the optimal concentration that provides a good signal without compromising peak shape.
-
-
Guide 2: Optimizing Gradient Elution for Improved Resolution
Problem: 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is co-eluting with an impurity or another compound in the sample matrix.
Workflow:
Caption: Systematic approach to gradient optimization.
Detailed Steps:
-
Perform Scouting Gradients:
-
Rationale: To efficiently determine the approximate elution conditions, it's useful to run a couple of fast, wide-range gradients.
-
Protocol:
-
Run a fast gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Run a slower gradient from 5% to 95% Acetonitrile over 30 minutes.
-
These two runs will provide information on the approximate percentage of organic modifier at which your compound elutes and the effect of gradient time on the overall separation.
-
-
-
Adjust Gradient Slope:
-
Rationale: Once the approximate elution conditions are known, you can "zoom in" on that portion of the gradient to improve resolution. A shallower gradient slope increases the separation between closely eluting peaks.[7][10]
-
Protocol:
-
Based on the scouting runs, design a new gradient that is shallower around the elution time of your target analyte. For example, if the peak of interest elutes at 40% Acetonitrile, you could design a gradient that goes from 30% to 50% Acetonitrile over 20 minutes.
-
-
-
Optimize Column Temperature:
-
Rationale: Temperature can affect the selectivity of the separation.[7] Sometimes, a small change in temperature can significantly improve the resolution of a critical pair.
-
Protocol:
-
Using the optimized gradient from the previous step, perform runs at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Compare the chromatograms to see which temperature provides the best resolution. Be aware that higher temperatures will generally decrease retention times.[11]
-
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different selectivities in reversed-phase chromatography.[7] If you are unable to achieve the desired resolution with acetonitrile, switching to methanol may provide the necessary change in selectivity.
-
Protocol:
-
Replace Acetonitrile with Methanol as your mobile phase B.
-
Repeat the scouting gradients and optimization steps as described above. Note that you may need a higher percentage of methanol to achieve similar retention times as with acetonitrile.
-
-
III. Method Validation and System Suitability
Once an optimized method has been developed, it is crucial to validate it to ensure it is suitable for its intended purpose.[20][21][22] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include:[20][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[22][24]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22][24]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21][24]
-
Accuracy: The closeness of the test results to the true value.[22][24]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[23][24]
System Suitability Tests:
Before running a sequence of samples, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately.[23][24]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Typically ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Retention Time | < 1% for replicate injections |
| Relative Standard Deviation (RSD) of Peak Area | < 2% for replicate injections |
IV. References
-
BenchChem. (2025). Application Note: Quantification of Flavone Glucuronides in Plant Extracts by HPLC-MS/MS.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC.
-
BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
-
Malejko, J., et al. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes. PMC.
-
Rehová, L., et al. (2004). Optimisation of gradient HPLC analysis of phenolic compounds and flavonoids in beer using a coularray detector. Journal of Separation Science.
-
NI, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
BenchChem. (2025). Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation.
-
BenchChem. (2025). Technical Support Center: Improving HPLC Resolution of Dihydroxyflavone Isomers.
-
Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
-
Jones, D., et al. (2012). Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones. PMC.
-
Papageorgiou, V., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
-
GMP SOP. (n.d.). HPLC Method Development & Validation Procedure.
-
Williamson, G., & Manach, C. (2005). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PubMed Central.
-
Kim, Y., et al. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI.
-
SciSpace. (n.d.). Hplc method development and validation: an overview.
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
-
Mattila, P., et al. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. ACS Publications.
-
BenchChem. (2025). Technical Support Center: Optimizing the Yield of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide from Natural Sources.
-
ResearchGate. (n.d.). Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry.
-
Papageorgiou, V., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. ResearchGate.
-
NIH. (n.d.). Identification of the Position of Mono-O-Glucuronide of Flavones and Flavonols by Analyzing Shift in Online UV Spectrum (λmax) Generated from an Online Diode-arrayed Detector.
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
-
HPLC Troubleshooting Guide. (n.d.).
-
ResearchGate. (n.d.). Representation of O-glucuronide flavonoids networked on HPLC‑IT‑MS/MS....
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC.
-
HPLC: Operative Guide for Botanical Extracts Analysis. (2024).
-
Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
-
Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.
-
Nessa, F., et al. (n.d.). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC.
-
PMC. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
-
ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures.
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
-
PMC. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products.
-
Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity.
-
MedChemExpress. (n.d.). 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb.
-
NIH. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
-
BenchChem. (n.d.). Application Notes and Protocols: Isolation and Purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of gradient HPLC analysis of phenolic compounds and flavonoids in beer using a coularray detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ftb.com.hr [ftb.com.hr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chromtech.com [chromtech.com]
- 17. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moravek.com [moravek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. gmpsop.com [gmpsop.com]
- 23. actascientific.com [actascientific.com]
- 24. scispace.com [scispace.com]
Technical Support Center: Preventing Enzymatic Degradation of Flavonoid Glucuronides During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of flavonoid glucuronides during extraction from biological matrices. The accurate quantification of these metabolites is critical, yet often compromised by their conversion back to the aglycone form by endogenous enzymes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each preventative strategy to ensure the integrity of your analytical results.
Section 1: Understanding the Core Challenge
Q1: I'm observing unexpectedly high levels of flavonoid aglycones and low levels of their corresponding glucuronides in my extracts. What's happening?
This is a common and critical issue that points directly to the ex vivo degradation of your target analytes after sample collection and during processing. The primary culprit is a class of enzymes called β-glucuronidases .[1][2]
Flavonoid glucuronides are phase II metabolites, where a glucuronic acid moiety is attached to the flavonoid aglycone. This process, which occurs in both plants and animals, significantly increases the water solubility of the flavonoid, aiding in its transport and elimination.[3] However, this linkage can be easily broken.
During extraction, when cell compartments are ruptured, lysosomal enzymes like β-glucuronidase are released.[1] These enzymes rapidly catalyze the hydrolysis of the glucuronide bond, reverting the metabolite back to its parent aglycone and releasing glucuronic acid.[4] This enzymatic action, if not controlled, leads to a significant underestimation of the true in vivo concentration of the glucuronide and an overestimation of the aglycone.[4]
Caption: Enzymatic hydrolysis of a flavonoid glucuronide.
Section 2: Troubleshooting Guide: Key Control Points for Preventing Degradation
Successfully preventing degradation requires a multi-pronged approach that targets the enzyme's activity at every stage of your workflow.
Control Point 1: Immediate Post-Collection Sample Handling
Enzymatic degradation begins the moment tissue is harvested or cells are lysed. The initial handling is one of the most critical steps.
-
Issue: Delay between sample collection and processing allows endogenous enzymes to act.
-
Solution: Immediately freeze the sample in liquid nitrogen upon collection. This flash-freezing process halts nearly all enzymatic activity and is superior to slower freezing methods, which can cause cell damage and enzyme release.
-
FAQ: Is it better to use fresh or dried material?
-
A: While fresh material can be used if processed immediately at low temperatures, dried material is often preferred.[5] Lyophilization (freeze-drying) is the gold standard for pre-treatment as it effectively inactivates enzymes by removing water, preserving the stability of most flavonoids.[5][6] High-temperature drying methods should be avoided as they can cause thermal degradation of the analytes.[7][8]
-
Control Point 2: Temperature During Homogenization and Extraction
Enzyme activity is highly dependent on temperature.[9]
-
Issue: Processing samples at room temperature or higher accelerates the rate of enzymatic hydrolysis. A 10°C rise can increase enzyme activity by 50-100%.[9]
-
Solution: Perform all homogenization and extraction steps at low temperatures (0-4°C). This involves pre-chilling all buffers, solvents, and equipment, and keeping the sample on ice throughout the process.
| Temperature Range | Effect on Enzyme Activity | Effect on Extraction Efficiency | Recommendation |
| < 4°C (On Ice) | Drastically Reduced. Most enzymes are slow or inactive.[9] | May be slightly lower for some compounds. | Highly Recommended. The best practice for minimizing enzymatic degradation. |
| Room Temp (~25°C) | High. Near-optimal for many enzymes. | Generally good. | Avoid. High risk of significant analyte degradation. |
| 40-60°C | Variable. Some enzymes may be denatured, but others may remain active. | Often increases yield. | Risky. Potential for both enzymatic and thermal degradation of the analyte.[5][7] Not recommended without prior enzyme inactivation. |
Control Point 3: pH of the Extraction Solvent
The catalytic activity of β-glucuronidase is pH-dependent, often favoring acidic conditions.[2] However, the chemical stability of the flavonoid glucuronide itself is also pH-dependent.
-
Issue: The extraction pH may be optimal for enzymatic activity or may chemically degrade the analyte.
-
Solution: Maintain the extraction solvent at a pH that ensures chemical stability for the glucuronide while minimizing enzyme activity. Most flavonoid glucuronides are stable in a slightly acidic to neutral range of pH 4-7.[10] Alkaline conditions (pH > 8) can cause direct chemical hydrolysis and oxidation, while highly acidic conditions (pH < 3) can also slowly cleave the glucuronide bond.[10] It is crucial to buffer your extraction solvent to prevent pH fluctuations.
Caption: Workflow for optimizing extraction solvent pH.
Control Point 4: Direct Enzyme Inactivation & Inhibition
For matrices with very high enzymatic activity (e.g., liver tissue), relying on temperature and pH alone may be insufficient.[4] Direct inactivation or inhibition is required.
-
Issue: High concentrations of β-glucuronidase rapidly degrade glucuronides even under suboptimal conditions.
-
Solution 1 (Inactivation): Perform a rapid thermal inactivation step. This can involve briefly boiling the sample in the extraction buffer or using a pre-heated solvent (e.g., boiling ethanol) for the initial extraction step. This heat shock denatures and permanently inactivates most enzymes.[11] This method is only suitable for thermally stable flavonoids.
-
Solution 2 (Inhibition): Add a specific chemical inhibitor of β-glucuronidase to the extraction buffer. The most widely used and effective inhibitor is D-saccharic acid 1,4-lactone .[4][12] It completely blocks the enzyme's active site, preventing it from hydrolyzing the glucuronide.
Section 3: Validated Experimental Protocols
Protocol 1: Extraction with β-Glucuronidase Inhibition
This protocol is recommended for tissues known to have high β-glucuronidase activity, such as liver, kidney, and certain tumors.[4]
Objective: To extract flavonoid glucuronides while preventing their enzymatic degradation using a chemical inhibitor.
Materials:
-
Frozen tissue sample (~100 mg)
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1% formic acid
-
β-Glucuronidase Inhibitor: D-saccharic acid 1,4-lactone monohydrate
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge (refrigerated to 4°C)
Procedure:
-
Prepare Inhibitor Stock: Prepare a concentrated stock solution of D-saccharic acid 1,4-lactone in water.
-
Prepare Extraction Buffer: On the day of extraction, fortify the pre-chilled Extraction Solvent with the inhibitor. A final concentration of ~50 mM D-saccharic acid 1,4-lactone is typically effective, but should be optimized.[4] Keep this buffer on ice at all times.
-
Sample Homogenization:
-
Weigh the frozen tissue sample and place it in a pre-chilled microcentrifuge tube containing homogenization beads.
-
Add 500 µL of the inhibitor-fortified Extraction Solvent.
-
Immediately homogenize the tissue until a uniform lysate is achieved, ensuring the sample does not heat up. Perform in short bursts, cooling on ice in between.
-
-
Extraction & Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the tubes at ~15,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the extracted flavonoids, and transfer it to a clean tube for analysis (e.g., by LC-MS/MS).
-
Self-Validation Step: To confirm the effectiveness of the inhibitor, process a parallel sample from the same tissue without adding D-saccharic acid 1,4-lactone. A significantly higher ratio of glucuronide-to-aglycone in the inhibited sample validates the method.[4]
Section 4: Frequently Asked Questions (FAQs)
-
Q: My sample matrix is a plant leaf. Is β-glucuronidase still a concern?
-
A: Yes. While often discussed in the context of mammalian tissues, β-glucuronidases are also present in plants and can cause the same degradation issues.[1] The preventative principles of low temperature, rapid processing, and pH control remain critical.
-
-
Q: I don't have D-saccharic acid 1,4-lactone. Are there alternatives?
-
A: D-saccharic acid 1,4-lactone is the most specific and widely cited inhibitor.[4][12] Some natural product extracts, such as those from Millettia pachycarpa or silymarin from milk thistle, have been shown to contain compounds that inhibit β-glucuronidase, but their use in quantitative extraction is not standard.[12][13] For reliable results, sourcing the specific inhibitor is strongly recommended.
-
-
Q: How do I prevent non-enzymatic degradation like oxidation?
-
A: Flavonoids are susceptible to oxidation, which can be accelerated by high pH and exposure to air.[5][10] To mitigate this, consider de-gassing your solvents and adding an antioxidant like ascorbic acid (e.g., 0.1-1 mg/mL) to your extraction buffer.[5] If possible, conducting the extraction under an inert atmosphere (e.g., nitrogen) provides maximum protection.
-
References
- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. New planar assay for streamlined detection and quantification of β-glucuronidase inhibitors applied to botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity guided discovery of dual inhibitors of α-glucosidase and β-glucuronidase from the leaves of Millettia pachycarpa Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
Welcome to the technical support center dedicated to addressing the chromatographic challenges associated with the analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. This naturally occurring flavonoid glucuronide, often isolated from sources like Scutellaria baicalensis[1][2], presents unique separation challenges due to its polarity and structural similarity to other flavonoids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution when analyzing 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide?
A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent issue in the analysis of complex mixtures like plant extracts[3][4]. For a polar compound like a flavonoid glucuronide, the primary causes include:
-
Insufficient Chromatographic Resolution: The selected column and mobile phase may not have the necessary selectivity to separate the target analyte from other structurally similar flavonoids or matrix components.
-
Presence of Isomers: Flavonoid glycosides can exist as isomers with very similar physicochemical properties, making them difficult to separate under standard conditions[5].
-
Matrix Effects: Complex sample matrices can lead to ion suppression or enhancement in LC-MS analysis, and co-eluting matrix components can interfere with UV detection[5].
-
Inappropriate Mobile Phase Conditions: An unsuitable pH or organic modifier in the mobile phase can lead to poor peak shape and co-elution[6][7].
Q2: My peak for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is showing significant tailing. What could be the cause?
A2: Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a prolonged trailing edge[6][8]. For flavonoid glucuronides, this is often due to:
-
Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause tailing[8].
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing[8].
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing[7][9].
Q3: Can I use the same HPLC method for both the aglycone and the glucuronide form of the flavone?
A3: It is generally not advisable. The addition of the glucuronide moiety significantly increases the polarity of the molecule. Therefore, a method optimized for the less polar aglycone will likely result in very early elution and poor retention for the glucuronide form in a reversed-phase system. The retention times are inversely correlated with increasing glycosylation[10]. A gradient elution method that starts with a lower percentage of organic solvent is typically required for the analysis of flavonoid glucuronides.
Troubleshooting Guide: Resolving Co-elution Issues
This section provides a systematic approach to diagnosing and resolving co-elution problems.
Initial Diagnosis: Is it Co-elution?
The first step is to confirm that you are indeed dealing with a co-elution problem. Look for the following signs in your chromatogram:
-
Asymmetrical Peaks: Shoulders on a peak or merged peaks are strong indicators of co-elution[3].
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A non-uniform UV spectrum across the peak or the presence of multiple m/z values suggests co-elution[3].
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Step-by-Step Troubleshooting
-
Mobile Phase Modification:
-
Adjust pH: The ionization state of both the analyte and interfering compounds can be altered by changing the pH of the mobile phase. For acidic compounds like flavonoid glucuronides, using a mobile phase with a pH around 2.5-3.5 can improve peak shape and resolution. A change of as little as 0.1 pH units can significantly shift retention times[11].
-
Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and can provide different selectivity for polar compounds[10][12].
-
Incorporate Additives: Small amounts of additives like formic acid or acetic acid can improve peak shape by suppressing the ionization of free silanol groups on the stationary phase[10].
-
-
Gradient Optimization:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds.
-
Increase Gradient Time: A longer run time allows for better separation of complex mixtures.
-
-
Column Selection:
-
Change Stationary Phase: If co-elution persists, consider a column with a different stationary phase. For polar compounds, a polar-embedded or polar-endcapped C18 column can offer different selectivity and reduce interactions with residual silanols[8].
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution[8].
-
-
Temperature and Flow Rate:
-
Increase Temperature: Elevating the column temperature can decrease mobile phase viscosity, improve mass transfer, and sometimes alter selectivity[13][14].
-
Decrease Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Glucuronide Analysis
This protocol provides a starting point for the analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 30 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm[15].
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
For complex matrices, an SPE cleanup step can significantly reduce interferences.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the aqueous sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the flavonoid glucuronides with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis[16].
Logical Relationships in Method Development
The following diagram illustrates the interconnectedness of key parameters in HPLC method development for resolving co-elution.
Caption: Interplay of factors in HPLC method development for flavonoid analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. phcog.com [phcog.com]
- 14. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression in MS Analysis of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
Welcome to the dedicated technical support guide for the mass spectrometry (MS) analysis of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of ion suppression, ensuring accurate and reproducible quantification of this flavonoid glucuronide.
Introduction to the Challenge: Ion Suppression
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the signal of the analyte of interest is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to poor sensitivity, inaccurate quantification, and unreliable results.[3][4] 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a polar metabolite often isolated from complex matrices like plant extracts or biological fluids, is susceptible to ion suppression from various endogenous materials such as salts, phospholipids, and proteins.[5][6][7]
This guide provides a structured approach to systematically identify, troubleshoot, and minimize ion suppression in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide?
A1: 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is a natural flavonoid glucuronide that can be isolated from plants such as Scutellaria baicalensis Georgi.[8][9] Flavonoids are a class of polyphenolic compounds known for their potential biological activities.[10] The glucuronide moiety makes the molecule more polar than its aglycone counterpart.
Q2: Why is ion suppression a common problem when analyzing this compound?
A2: The analysis of this polar flavonoid glucuronide often involves complex biological or botanical matrices.[11] These matrices contain numerous endogenous compounds that can co-elute with the analyte and interfere with the ionization process in the MS source.[1][12] Competition for charge, changes in droplet surface tension, and inefficient droplet formation are some of the mechanisms behind ion suppression.[13][14]
Q3: How do I know if my analysis is affected by ion suppression?
A3: A classic indicator of ion suppression is observing a strong, stable signal when injecting a neat standard solution, but a weak and variable signal when analyzing the same compound in a sample matrix.[4] A post-column infusion experiment can visually demonstrate the regions in your chromatogram where ion suppression occurs.[7]
Q4: Which ionization mode is best for this analyte?
A4: For flavonoids and their glucuronides, negative ion mode electrospray ionization (ESI) is often preferred and can provide higher sensitivity.[15] However, it is recommended to test both positive and negative ion modes during method development to determine the optimal mode for your specific experimental conditions.[16]
Troubleshooting Guides: A Step-by-Step Approach
If you suspect ion suppression is compromising your data, follow this systematic troubleshooting guide.
Issue 1: Low and Inconsistent Signal Intensity in Matrix Samples
This is the most common symptom of ion suppression. The following workflow will help you diagnose and address the problem.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Confirm Instrument Performance
-
Action: Inject a neat (in pure solvent) standard of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide at a known concentration.
-
Expected Outcome: A strong, reproducible signal with a symmetrical peak shape.
-
Troubleshooting: If the signal is poor with a neat standard, the issue likely lies with the instrument itself.[4] Check for a dirty ion source, incorrect MS parameters, or issues with the mobile phase.[1] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[1][17]
Step 2: Assess the Matrix Effect
-
Action: Perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into a blank, extracted sample matrix to the peak area of the analyte in a neat solvent at the same concentration.
-
Expected Outcome: The signal in the matrix should be comparable to the signal in the neat solution (ideally >85%). A significantly lower signal in the matrix confirms ion suppression.[4]
Step 3: Optimize Sample Preparation
Improving sample cleanup is often the most effective way to mitigate ion suppression.[6][18] The goal is to remove interfering matrix components like proteins and phospholipids.
| Sample Preparation Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[19] | Less effective at removing phospholipids and salts, leading to higher ion suppression.[13] | High-throughput screening where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT.[13] | Can be labor-intensive and may have lower recovery for polar compounds.[20] | Samples where phospholipids are a major interference. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by selectively isolating the analyte.[17][21] | More time-consuming and costly; requires method development. | When high sensitivity and accuracy are required. |
Protocol: Solid-Phase Extraction (SPE) for Flavonoid Glucuronides from Plant Extracts
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.[22]
-
-
Sample Loading:
-
Load the reconstituted extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.[22]
-
-
Elution:
-
Elute the target analyte with 5 mL of methanol.[22]
-
-
Final Step:
-
Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
-
Step 4: Optimize Chromatographic Separation
The goal is to chromatographically separate the analyte from co-eluting, suppression-inducing matrix components.[20][21]
-
Action Items:
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for the analyte versus matrix components. Reversed-phase liquid chromatography is the predominant method for flavonoid analysis.[23][24]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of both the analyte and interfering compounds. For flavonoids, mobile phases often contain additives like formic or acetic acid.[25] Note that formic acid can suppress negative ion mode signals.[26]
-
Step 5: Optimize MS Source Parameters
Fine-tuning the ESI source parameters can help improve ionization efficiency and reduce susceptibility to suppression.[21]
| Parameter | Effect on Ion Suppression | Recommended Starting Point |
| Capillary Voltage | Too high can cause fragmentation; too low results in poor ionization.[27] | 3-5 kV (positive), -2.5 to -4 kV (negative)[27] |
| Nebulizer Gas Pressure | Higher pressure creates smaller droplets, aiding desolvation, but can also increase ion suppression.[27] | 20-60 psi[27] |
| Drying Gas Temperature | Aids solvent evaporation. Too high can cause thermal degradation.[27] | 250-450°C[27] |
| Sheath Gas Flow | Helps to focus the spray and improve desolvation. | Instrument dependent, optimize for stable spray. |
Advanced Mitigation Strategies
If the above steps do not sufficiently resolve the issue, consider these advanced strategies:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of their signals remains constant, leading to accurate quantification.[15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13][14] However, this may compromise the limit of detection for your analyte.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[15]
Visualizing the Workflow
Caption: Key stages for mitigating ion suppression.
By systematically applying the troubleshooting steps and optimization strategies outlined in this guide, you can effectively minimize ion suppression and achieve high-quality, reliable data in the MS analysis of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. longdom.org [longdom.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | 天然产物 | MCE [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 19. agilent.com [agilent.com]
- 20. RSC - Page load error [pubs.rsc.org]
- 21. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 22. benchchem.com [benchchem.com]
- 23. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 24. researchgate.net [researchgate.net]
- 25. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
Validation & Comparative
A Comparative Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and Baicalin: A Proposed Experimental Framework
This guide provides a comprehensive comparative analysis of two structurally related flavonoids found in Scutellaria baicalensis: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and the well-characterized baicalin. While baicalin has been the subject of extensive research, its congener remains largely uninvestigated. This document outlines a proposed experimental framework to elucidate the comparative biological activities of these two molecules, offering researchers a robust starting point for novel investigations in flavonoid pharmacology.
Introduction: Unveiling the Nuances of Flavonoid Bioactivity
Flavonoids, a diverse class of polyphenolic secondary metabolites in plants, are renowned for their wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] Scutellaria baicalensis Georgi (Chinese skullcap) is a rich source of these compounds, with baicalin being one of its most abundant and studied constituents.[2] However, the bioactivity of other structurally similar flavonoids from the same source, such as 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, remains to be fully explored.[3] Understanding the subtle differences in their biological effects is crucial for the development of more targeted and effective therapeutic agents.
This guide will delve into a side-by-side comparison of these two flavonoids, hypothesizing their relative bioactivities based on established structure-activity relationships and detailing the experimental protocols necessary to validate these hypotheses.
Structural and Physicochemical Comparison
The biological activity of flavonoids is intimately linked to their chemical structure.[4][5] The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups, as well as the presence of a glucuronide moiety, can significantly influence their antioxidant potential, anti-inflammatory efficacy, and pharmacokinetic profiles.
| Feature | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Baicalin (Baicalein-7-O-glucuronide) |
| Molecular Formula | C22H20O12 | C21H18O11 |
| Molecular Weight | 476.39 g/mol [6] | 446.36 g/mol |
| Core Structure | 5,7,8-Trihydroxy-6-methoxyflavone | 5,6,7-Trihydroxyflavone (Baicalein) |
| Glucuronidation | 7-O-glucuronide | 7-O-glucuronide |
| Key Substituents | -OH at C5, C8; -OCH3 at C6 | -OH at C5, C6 |
Hypothesized Implications of Structural Differences:
-
Antioxidant Activity: The presence of a methoxy group at the C6 position in 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may lead to a comparatively lower antioxidant capacity than baicalin. Structure-activity relationship studies have shown that methoxy groups can diminish antioxidant activity compared to hydroxyl groups.[4]
-
Anti-inflammatory Activity: The substitution pattern on the A-ring is a critical determinant of anti-inflammatory action. While hydroxyl groups at C5 are known to enhance activity, those at C6 and C8 may attenuate it.[7][8] Therefore, it is plausible that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may exhibit a different anti-inflammatory profile compared to baicalin.
-
Pharmacokinetics: Both compounds are administered as glucuronides, which generally have poor membrane permeability.[9] They are likely to be metabolized by gut microbiota to their respective aglycones before absorption. The structural differences in the aglycones may influence their subsequent absorption, distribution, metabolism, and excretion (ADME) profiles.
Proposed Comparative Biological Evaluation
To empirically determine the comparative bioactivities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and baicalin, a series of in vitro assays are proposed.
Assessment of Antioxidant Capacity
The ability of flavonoids to scavenge free radicals is a key mechanism of their protective effects.[10]
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of a compound to scavenge the ABTS radical cation.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, baicalin, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds and the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Evaluation of Anti-inflammatory Effects
The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[11][12]
Experimental Workflow:
Caption: Workflow for evaluating anti-inflammatory activity.
Signaling Pathways of Interest:
-
NF-κB Pathway: A key regulator of inflammation. Baicalin has been shown to suppress NF-κB activation.[13][14] The comparative effect of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on this pathway would be a critical point of investigation.
-
MAPK Pathway: This pathway, including p38, ERK, and JNK, is also involved in the inflammatory response and is modulated by various flavonoids.[15][16]
Caption: Simplified NF-κB signaling pathway.
Cytotoxicity Assessment
Determining the cytotoxic profile of a compound is essential for evaluating its therapeutic potential and safety.
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, baicalin, and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Expected Outcomes and Data Interpretation
The experimental framework outlined above will generate a comprehensive dataset for a direct comparison of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and baicalin.
Hypothetical Data Summary:
| Assay | Parameter | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (Predicted) | Baicalin (Reference) |
| Antioxidant Activity | DPPH IC50 (µM) | Higher (Lower Activity) | Lower (Higher Activity)[17] |
| ABTS IC50 (µM) | Higher (Lower Activity) | Lower (Higher Activity) | |
| Anti-inflammatory | NO Inhibition IC50 (µM) | To be determined | ~20-50 µM |
| Activity | TNF-α Inhibition (%) | To be determined | Significant inhibition[14] |
| IL-6 Inhibition (%) | To be determined | Significant inhibition[18] | |
| Cytotoxicity | IC50 on Cancer Cells (µM) | To be determined | Varies by cell line (~10-100 µM)[19] |
| IC50 on Normal Cells (µM) | To be determined | >100 µM[20][21] |
Interpretation:
-
A higher IC50 value in the antioxidant and anti-inflammatory assays would indicate lower potency for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide compared to baicalin, potentially confirming the structure-activity hypotheses.
-
The cytotoxicity data will reveal the therapeutic index of each compound. A higher IC50 value for normal cells compared to cancer cells suggests selective anticancer activity.
Conclusion
This comparative guide provides a scientifically grounded framework for the systematic evaluation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in relation to the well-established flavonoid, baicalin. By employing the detailed experimental protocols and analytical approaches described herein, researchers can elucidate the unique biological properties of this understudied natural product. The insights gained from such a comparative study will not only contribute to a deeper understanding of flavonoid structure-activity relationships but may also pave the way for the discovery of novel therapeutic leads for a variety of diseases.
References
- 1. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Flavonoid Content in <i>Radix Scutellaria</i> from Different Cultivation Areas in China - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin Attenuates Oxidative Stress in a Tissue-Engineered Liver Model of NAFLD by Scavenging Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baicalin attenuates inflammation by inhibiting NF-kappaB activation in cigarette smoke induced inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baicalein and Baicalin from the Radix of Scutellaria baicalensis Georgi Inhibits Oxidative DNA Damage and Apoptosis via its Antioxidant Activity -Korean Journal of Plant Resources [koreascience.kr]
- 18. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the In Vivo Anti-Inflammatory Effects of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a flavonoid isolated from Scutellaria baicalensis Georgi[1]. Recognizing the therapeutic potential of flavonoids in modulating inflammatory pathways, this document outlines robust experimental designs, compares the target compound against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, and provides detailed protocols for acute and chronic inflammation models. By integrating macroscopic, biochemical, and histological endpoints, the proposed workflows offer a self-validating system to rigorously assess efficacy and elucidate potential mechanisms of action, thereby grounding future drug development efforts in authoritative and reproducible data.
Introduction: The Therapeutic Promise of a Novel Flavonoid
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases.[2] Flavonoids, a class of polyphenolic plant secondary metabolites, are renowned for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[3][4][5] These compounds are known to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4][6]
5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is a specific flavone that has been identified in Scutellaria baicalensis (Chinese skullcap), a plant with a long history in traditional medicine for treating inflammatory conditions.[1][7] While the anti-inflammatory potential of the broader flavonoid class is well-documented[8][9], rigorous in vivo validation of this specific glucuronide conjugate is essential to establish its therapeutic viability. This guide provides the experimental logic and detailed methodologies to systematically evaluate its efficacy compared to standard-of-care anti-inflammatory agents.
Comparative Framework: Benchmarking Against Standard Anti-Inflammatory Drugs
To contextualize the potential of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, its performance must be benchmarked against well-characterized drugs. We propose using Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid, as positive controls. Their distinct mechanisms provide a valuable comparative spectrum for interpreting the flavonoid's activity.
| Feature | 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide (Hypothesized) | Indomethacin (NSAID) | Dexamethasone (Corticosteroid) |
| Primary Target | Likely multi-target: COX, LOX, NF-κB, MAPK pathways.[4][10][11] | Cyclooxygenase (COX-1 & COX-2) enzymes.[12][13] | Glucocorticoid Receptor (GR).[14][15] |
| Mechanism of Action | Inhibition of pro-inflammatory enzyme activity and suppression of inflammatory gene transcription by blocking key signaling cascades.[4][16] | Blocks prostaglandin synthesis by inhibiting the conversion of arachidonic acid.[12][17] | Binds to GR, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1.[15][18] |
| Key Downstream Effects | Reduced production of prostaglandins, leukotrienes, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4] | Potent reduction in prostaglandins, leading to decreased vasodilation, edema, and pain.[17] | Broad suppression of immune cell activation, migration, and cytokine production; reduced capillary permeability.[14][15][19] |
| Therapeutic Use | Investigational for inflammatory disorders. | Acute pain, arthritis (rheumatoid, osteoarthritis), gout.[12] | Severe inflammation, autoimmune diseases, allergies, asthma.[19] |
In Vivo Validation: Experimental Design & Protocols
The choice of an animal model is critical and depends on the research question—whether the goal is to assess efficacy in an acute, self-limiting inflammatory event or a more complex, chronic condition mimicking human disease. We present protocols for two widely accepted models.
Experimental Workflow Overview
The following diagram illustrates the general workflow for in vivo validation.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is a gold standard for evaluating acute anti-inflammatory activity. Carrageenan injection induces a localized, biphasic inflammatory response characterized by fluid accumulation (edema) and cellular infiltration.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old), acclimatized for one week.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, oral)
-
Group III-V: Test Compound (5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide at 25, 50, 100 mg/kg, oral)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the respective treatments (vehicle, Indomethacin, or test compound) orally.
-
One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Paw Edema: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Biochemical Markers: At the 5-hour mark, euthanize animals and collect blood for serum separation. Analyze serum levels of TNF-α, IL-1β, and IL-6 via ELISA kits.[20][21][22]
-
Histopathology: Excise the paw, fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue edema.[23][24]
-
Expected Data Output (Hypothetical):
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 0.85 ± 0.07 | - | 250 ± 25 |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% | 115 ± 18 |
| Test Compound | 25 | 0.65 ± 0.06 | 23.5% | 205 ± 22 |
| Test Compound | 50 | 0.48 ± 0.05 | 43.5% | 160 ± 20 |
| Test Compound | 100 | 0.39 ± 0.04 | 54.1% | 130 ± 15 |
| *Data are represented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Model 2: Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)
The CIA model is highly relevant for studying autoimmune inflammatory diseases like rheumatoid arthritis.[25][26] It involves an immune response against type II collagen, leading to synovitis, cartilage degradation, and bone erosion.[26][27]
Protocol:
-
Animals: DBA/1J mice (male, 8-10 weeks old), which are highly susceptible to CIA.[27][28]
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally.[27][29]
-
-
Grouping and Treatment (n=8-10 per group):
-
Treatment begins on Day 21 and continues daily until Day 42.
-
Group I: Vehicle Control (oral)
-
Group II: Positive Control (Dexamethasone, 1 mg/kg, oral)
-
Group III-V: Test Compound (5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide at 25, 50, 100 mg/kg, oral)
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor mice three times a week from Day 21 to Day 42. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Histopathology: On Day 42, euthanize animals and collect hind paws. Process for H&E staining to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.[29][30]
-
Biochemical Markers: Collect blood at termination to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.[20][21]
-
Expected Data Output (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Disease Incidence (%) | Synovial Inflammation Score (0-3) |
| Vehicle Control | - | 10.5 ± 1.2 | 100% | 2.8 ± 0.2 |
| Dexamethasone | 1 | 2.1 ± 0.5 | 30% | 0.6 ± 0.1 |
| Test Compound | 25 | 8.2 ± 1.1 | 100% | 2.3 ± 0.3 |
| Test Compound | 50 | 6.5 ± 0.9 | 80% | 1.7 ± 0.2 |
| Test Compound | 100 | 4.3 ± 0.7 | 60% | 1.1 ± 0.2 |
| *Data are represented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Mechanistic Insights: Unraveling the Signaling Pathways
The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with intracellular signaling cascades that regulate inflammatory gene expression.[6][11] A primary target is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[16][31]
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[31] Pro-inflammatory stimuli (like LPS or TNF-α) activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[32] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus.[31][33] In the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, IL-1β, and COX-2.[16][34]
Flavonoids, including potentially 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, may exert their effects by inhibiting IKK activation or IκBα degradation, thus preventing NF-κB nuclear translocation.[4] Other relevant pathways include the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, JNK, p38), which also play crucial roles in regulating the expression of inflammatory mediators.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathology, Inflammation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of the flavonoid-induced intestinal microbiota modulation on global energy metabolism: implication for obesity [frontiersin.org]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids, Inflammation and Immune System [mdpi.com]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo relaxation and anti-inflammation of natural flavonoids from Elaeagnus pungens leaf via L-type calcium channel and targeting MAPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 14. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Dexamethasone - Wikipedia [en.wikipedia.org]
- 20. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Histology at SIU [histology.siu.edu]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. chondrex.com [chondrex.com]
- 29. inotiv.com [inotiv.com]
- 30. gpnotebook.com [gpnotebook.com]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 34. purformhealth.com [purformhealth.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research and drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a significant flavonoid glucuronide isolated from Scutellaria baicalensis Georgi, has garnered attention for its potential therapeutic properties.[1][2] Robust and reliable analytical methods are crucial for the characterization of this compound in various matrices, from raw plant material to complex biological fluids in pharmacokinetic studies.
This guide provides an in-depth comparison and cross-validation framework for two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, the following discussion is grounded in established regulatory principles and practical experimental insights to ensure scientific integrity and data concordance between these methodologies.
The Imperative of Cross-Validation
In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed throughout the lifecycle of a compound. Cross-validation is the formal process of verifying that two distinct analytical methods yield comparable results, ensuring data integrity and consistency.[3] This is particularly critical when, for instance, a robust but less sensitive HPLC-UV method used for initial quality control is compared against a highly sensitive LC-MS/MS method required for bioanalysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on analytical method validation, which form the bedrock of a successful cross-validation study.[4][5][6][7][8][9]
The workflow for cross-validation necessitates a head-to-head comparison of key validation parameters, ensuring that any observed differences are within predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Analysis of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Flavonoids are well-suited for both techniques, with HPLC-UV offering a cost-effective and robust solution for quantification, while LC-MS/MS provides unparalleled sensitivity and specificity.[10]
Quantitative Performance Comparison
The following table summarizes a hypothetical, yet representative, comparison of the validation parameters for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide by HPLC-UV and LC-MS/MS. The data is synthesized from published validation studies on similar flavonoid glucuronides.[4][5][7][11][12]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | r² ≥ 0.99 |
| Range | 0.5 - 100 µg/mL | 1 - 5000 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 103.2% | 95.7% - 104.5% | 80% - 120% (FDA Bioanalytical) |
| Precision (% RSD) | Intra-day: ≤ 1.8%Inter-day: ≤ 2.5% | Intra-day: ≤ 5.2%Inter-day: ≤ 7.8% | ≤ 15% (FDA Bioanalytical) |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1 ng/mL | - |
| Specificity/Selectivity | Moderate (potential for co-eluting interferences) | High (based on mass-to-charge ratio) | No significant interference at the retention time of the analyte |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of the analyte in purified samples or extracts with relatively high concentrations.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient starting from 10% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm, determined by UV scan of the reference standard.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in methanol to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired linear range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.
3. Validation Procedures:
-
Specificity: Inject a blank (methanol) and a sample matrix to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on three separate days to determine intra- and inter-day accuracy and precision.
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of the analyte in complex biological matrices such as plasma or urine.
1. Instrumentation and Chromatographic Conditions:
-
System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A rapid gradient tailored to the analyte, for example, 5% B held for 0.5 min, then ramped to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: ESI negative or positive, optimized by infusing the standard.
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion (Q1) and the most abundant, stable product ion (Q3) for the analyte and an internal standard (IS).
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock and Calibration Standards: Prepare as for the HPLC-UV method, but at much lower concentrations (e.g., 1 - 5000 ng/mL) in the appropriate biological matrix.
-
Sample Preparation (Plasma): Employ protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Sample Preparation (Urine): Dilute the urine sample with mobile phase containing the internal standard, vortex, and inject.
4. Validation Procedures:
-
Follow the FDA's Bioanalytical Method Validation guidance, which includes assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[4][6]
Cross-Validation: Bridging the Data
To formally cross-validate the two methods, a set of quality control samples at a minimum of three concentration levels (low, medium, and high) should be analyzed by both the HPLC-UV and LC-MS/MS methods.
References
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus - ProQuest [proquest.com]
- 3. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. abcbot.pl [abcbot.pl]
- 9. researchgate.net [researchgate.net]
- 10. Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Structure-Activity Relationships of Flavonoids from Scutellaria baicalensis
For Researchers, Scientists, and Drug Development Professionals
The dried root of Scutellaria baicalensis Georgi, a staple in traditional medicine, is a rich reservoir of bioactive flavonoids.[1] These compounds, particularly baicalein, baicalin, wogonin, and their derivatives, are the focus of intense research for their therapeutic potential in oncology, inflammatory disorders, and oxidative stress-related diseases.[2][3][4] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these key flavonoids, supported by experimental data and detailed protocols to empower your research endeavors.
Core Flavonoid Structures in Scutellaria baicalensis
The primary flavonoids in S. baicalensis share a common flavone backbone but differ in their substitution patterns on the A and B rings. These subtle structural variations dramatically influence their pharmacological profiles. The four principal compounds discussed are baicalein, its glycoside baicalin, wogonin, and its glycoside wogonoside.[1] A key feature of these flavonoids is the absence of a 4'-hydroxyl group on the B-ring, a characteristic that distinguishes them from more common flavonoids and contributes to their unique bioactivities.[1]
| Flavonoid | R5 | R6 | R7 | R8 | B-Ring |
| Baicalein | -OH | -OH | -OH | -H | Unsubstituted |
| Baicalin | -OH | -OH | -O-Glucuronide | -H | Unsubstituted |
| Wogonin | -OH | -H | -OH | -OCH₃ | Unsubstituted |
| Wogonoside | -OH | -H | -O-Glucuronide | -OCH₃ | Unsubstituted |
Caption : Chemical structures of the principal flavonoids from Scutellaria baicalensis.
Comparative Analysis of Biological Activities
The anticancer properties of S. baicalensis flavonoids are extensively documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6] The SAR analysis reveals a clear trend: the aglycones (baicalein and wogonin) are significantly more potent than their respective glycosides (baicalin and wogonoside).[7]
Causality Behind the SAR:
-
Glycosylation: The presence of the bulky glucuronide group at the C7 position in baicalin and wogonoside reduces hydrophobicity, which can impede cell membrane permeability. This explains why baicalein consistently demonstrates more potent anti-proliferative effects than baicalin in various cancer cell lines.[7][8] In fact, some studies suggest baicalin may even promote cancer cell growth at certain concentrations, highlighting the critical role of the aglycone form.[7]
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A-ring are crucial. Baicalein, with its 5,6,7-trihydroxyl pattern, often exhibits stronger anticancer effects than wogonin, which has a methoxy group at C8 instead of a hydroxyl group at C6.[7][8] This suggests that the catechol-like structure on the A-ring of baicalein is vital for its activity.
-
Mechanism of Action: These flavonoids modulate key oncogenic signaling pathways. Wogonin, for instance, has been shown to suppress tumor growth by inhibiting the PI3K/Akt signaling pathway, a central regulator of cell proliferation and survival.[5][9][10] Similarly, baicalein induces apoptosis through the inactivation of PI3K/Akt and influences the expression of Bcl-2 family proteins.[11][12]
Comparative Anticancer Potency (IC₅₀ Values)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Key Pathway Modulated |
| Baicalein | HT-29 (Colorectal) | ~40 µM | Inactivation of PI3K/Akt[12] |
| Wogonin | HT-29 (Colorectal) | >100 µM | Inactivation of PI3K/Akt[12] |
| Baicalein | HEY (Ovarian) | Not specified | Inhibition of NF-κB, VEGF[8] |
| Wogonin | A2780 (Ovarian) | Not specified | G0/G1 cell cycle arrest[5] |
| Wogonin | GH3 (Prolactinoma) | ~60-120 µM | Inhibition of PI3K/Akt[9] |
Caption : Comparative IC₅₀ values of S. baicalensis flavonoids in various cancer cell lines. Note that direct comparison can be complex due to varying experimental conditions.
Signaling Pathway: Wogonin's Inhibition of PI3K/Akt
The diagram below illustrates how wogonin interferes with the PI3K/Akt pathway, a common mechanism for its anticancer effects.[13][14]
Caption : Wogonin inhibits cancer cell proliferation by blocking the PI3K/Akt signaling pathway.
Inflammation is a key process in many diseases, and S. baicalensis flavonoids are potent anti-inflammatory agents.[4][15] Their primary mechanism involves the suppression of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[16][17]
Causality Behind the SAR:
-
Aglycone Potency: Similar to anticancer activity, the aglycones, particularly wogonin and baicalein, are generally more effective than their glycosides. Wogonin has been reported to be a superior inhibitor of nitric oxide (NO) production, a key inflammatory mediator.[18]
-
Structural Nuances: While both baicalein and wogonin are potent, their efficacy can vary depending on the specific inflammatory model. Wogonin was found to be the most potent in a carrageenan-induced rat paw edema model.[18] This highlights that subtle differences, like the C8-methoxy group on wogonin, can fine-tune the interaction with specific inflammatory targets.
-
Mechanism of Action: These flavonoids inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[17][19] This, in turn, downregulates the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[15][17]
Signaling Pathway: Flavonoid Inhibition of NF-κB Activation
This diagram shows the central role of NF-κB in inflammation and how S. baicalensis flavonoids intervene.
Caption : Flavonoids from S. baicalensis inhibit inflammation by blocking IKK-mediated NF-κB activation.
The ability to scavenge free radicals is a cornerstone of the therapeutic effects of these flavonoids. The SAR for antioxidant activity is perhaps the most clearly defined.
Causality Behind the SAR:
-
A-Ring Hydroxylation: The antioxidant capacity is directly correlated with the presence of an o-dihydroxy (catechol) structure. Baicalein, with its 5,6,7-trihydroxyl arrangement on the A-ring, is consistently the most potent antioxidant among the four major flavonoids.[20] This configuration is ideal for donating hydrogen atoms and stabilizing the resulting radical.
-
Glycosylation's Negative Impact: As with other activities, glycosylation diminishes antioxidant potential. Baicalin is a less effective radical scavenger than baicalein.[20][21] Wogonoside, which lacks the key hydroxyl groups and is glycosylated, shows negligible antioxidant activity.[22]
-
Wogonin's Weaker Activity: Wogonin, lacking the C6-OH group, exhibits significantly weaker free-radical scavenging ability compared to baicalein.[20] However, it can still contribute to antioxidant effects by inhibiting lipid peroxidation.[22]
Comparative Antioxidant Activity
A computational study ranked the radical scavenging activity as follows: baicalein > baicalin > wogonin > wogonoside .[23] This order is consistently supported by in vitro assays like DPPH and lipid peroxidation inhibition.[20][21] Baicalein's superior activity is attributed to its o-tri-hydroxyl structure in the A ring.[20]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, rigorous experimental design is crucial. Below are detailed protocols for two fundamental assays used to evaluate the bioactivities discussed.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow Diagram
Caption : Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of baicalein, wogonin, etc., in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the flavonoid dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC₅₀ value.
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[24]
Detailed Steps:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.[25]
-
Test Compounds: Prepare stock solutions of the flavonoids in methanol. Create a series of dilutions.
-
Positive Control: Use ascorbic acid or Trolox as a positive control.[26]
-
-
Assay Procedure:
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[25][26]
-
Data Acquisition: Measure the absorbance at 517 nm.[26]
-
Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.[26] Plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The flavonoids from Scutellaria baicalensis present a compelling case for natural product-based drug discovery. The structure-activity relationships are clear:
-
Aglycones are superior: The aglycone forms (baicalein, wogonin) consistently exhibit higher potency in anticancer, anti-inflammatory, and antioxidant assays compared to their glycoside counterparts.
-
A-Ring Hydroxylation is key for antioxidant activity: The 5,6,7-trihydroxyl pattern of baicalein is optimal for radical scavenging.
-
Subtle modifications dictate specific potency: The presence of a methoxy group in wogonin versus a hydroxyl group in baicalein can modulate activity against specific targets, as seen in some inflammatory models.
Future research should focus on synthetic modifications of these core structures to enhance bioavailability and target specificity.[2] For example, developing delivery systems to improve the solubility and absorption of these potent aglycones could unlock their full therapeutic potential. Furthermore, exploring the synergistic effects of these flavonoids, as they exist in the whole plant extract, may reveal combination therapies with enhanced efficacy and reduced side effects.
References
- 1. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 2. Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone) derivatives: Structural modifications inspired from flavonoids in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]
- 10. A flavone, Wogonin from Scutellaria baicalensis inhibits the proliferation of human colorectal cancer cells by inducing of autophagy, apoptosis and G2/M cell cycle arrest via modulating the PI3K/AKT and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wogonin inhibits LPS-induced tumor angiogenesis via suppressing PI3K/Akt/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacological Efficacy of Baicalin in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Capacity of Flavonoid Glucuronides
Introduction: Beyond the Aglycone—Why Metabolites Matter
For decades, the health benefits of dietary flavonoids, a diverse group of plant-derived polyphenols, have been linked to their potent antioxidant properties.[1][2] Found abundantly in fruits, vegetables, and beverages like tea and wine, these compounds are often studied in their native form, the "aglycone." However, this represents a fundamental disconnect from their physiological reality. Following ingestion, flavonoids are extensively metabolized by Phase II enzymes in the intestine and liver, primarily through glucuronidation.[3][4][5][6] This process attaches a glucuronic acid molecule to the flavonoid structure, significantly increasing its water solubility and facilitating systemic circulation.[4][7][8]
Consequently, the forms of flavonoids that our cells and tissues are predominantly exposed to are not the parent aglycones, but their glucuronidated, sulfated, and methylated metabolites.[9][10] Understanding the biological activity of these flavonoid glucuronides is therefore paramount to elucidating the true mechanisms behind the health effects of flavonoid-rich diets. This guide provides a comparative analysis of the antioxidant capacity of different flavonoid glucuronides, synthesizing available experimental data to offer a nuanced perspective for researchers, scientists, and drug development professionals. We will delve into the causal relationships between chemical structure and antioxidant function, present standardized experimental protocols for accurate assessment, and explore the cellular mechanisms that define their protective effects in vivo.
The Double-Edged Sword of Glucuronidation
Glucuronidation is a critical metabolic step that dictates the bioavailability and bioactivity of flavonoids. The addition of a bulky, hydrophilic glucuronic acid moiety dramatically alters the parent molecule's physicochemical properties. This conjugation has a complex and often misunderstood effect on antioxidant capacity.
Impact on Direct Radical Scavenging: From a purely chemical standpoint, glucuronidation often diminishes a flavonoid's direct radical-scavenging ability. The antioxidant potency of a flavonoid is largely determined by the number and arrangement of its free hydroxyl (-OH) groups, which can donate a hydrogen atom to neutralize free radicals.[2][9] Key structural features for high activity include:
-
A catechol group (3',4'-dihydroxyl) on the B-ring.
-
A 2,3-double bond in the C-ring, in conjugation with a 4-keto group.
When glucuronidation occurs at one of these critical hydroxyl groups, it effectively blocks its ability to participate in radical scavenging, leading to a reduction in antioxidant capacity in cell-free chemical assays.[3][9][12][13] For instance, derivatization of the 3-hydroxyl group in quercetin has been shown to cause a significant decrease in antioxidant potency.[9]
The In Vivo Advantage: However, this reduction in in vitro activity does not render flavonoid glucuronides inert. In fact, the opposite may be true in a physiological context. Glucuronidation is the body's way of solubilizing and transporting these compounds. While the parent aglycones have poor bioavailability, the glucuronide metabolites can accumulate in plasma at concentrations ranging from 0.1 to 10 µM.[12][13] Some studies indicate that these circulating metabolites are responsible for the protective effects observed in vivo.[14][15] Furthermore, the position of glucuronidation is a critical determinant of the resulting bioactivity, with some glucuronides retaining significant, or in some cases even enhanced, protective capabilities.[7][8]
Logical Relationship: From Ingestion to Cellular Effect
The following diagram illustrates the metabolic journey of a dietary flavonoid and the critical role of its glucuronidated metabolite in exerting a biological effect.
Caption: Metabolic pathway of dietary flavonoids.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies across a wide range of flavonoid glucuronides are limited, and results can be influenced by varying experimental conditions. However, by compiling data from studies on individual metabolites, we can gain valuable insights. The table below summarizes available quantitative data from common in vitro antioxidant assays.
| Flavonoid Metabolite | Parent Aglycone | Assay Type | Result (IC₅₀ / TEAC) | Key Finding | Source(s) |
| Quercetin-3-O-glucuronide | Quercetin | Cellular H₂O₂ Stress | Reduced cytoprotection vs. Quercetin | Glucuronidation generally weakened cytoprotective capacity, increasing the median effective concentration. | [12] |
| Quercetin-3-O-glucuronide | Quercetin | Endothelial Function | Equally effective as Quercetin | Both forms were equally effective at ameliorating endothelial insulin resistance by inhibiting ROS-associated inflammation. | [15] |
| Quercetin Conjugates | Quercetin | NADPH Oxidase Inhibition | Active | Conjugated metabolites, including quercetin-3-glucuronide and quercetin-3'-sulfate, inhibited NADPH oxidase-derived superoxide release. | [14] |
| Luteolin-7-O-glucuronide | Luteolin | DPPH Radical Scavenging | IC₅₀: 80.6 μM | Demonstrates direct radical scavenging activity, though typically less potent than the aglycone. | [16] |
| Eriodictyol-7-O-glucoside * | Eriodictyol | Hydroxyl Radical Scavenging | IC₅₀: 0.28 mM | Possesses radical scavenging ability, providing a proxy for the glucuronide's potential. | [16] |
*Note: Data for Eriodictyol 7-O-glucoside is presented as a proxy due to limited data on the corresponding glucuronide. While structurally similar, their bioactivities may differ.[16]
Expert Interpretation: The data reveals a critical dichotomy. In direct chemical assays like DPPH, glucuronides may appear weaker than their parent aglycones.[12] However, in more complex biological systems that measure cellular protection or specific enzyme inhibition, the metabolites demonstrate significant and physiologically relevant activity.[14][15] Quercetin-3-O-glucuronide, for example, is a potent protector of endothelial function, an effect directly tied to its antioxidant capabilities within the cellular environment.[14][15] This underscores the necessity of moving beyond simple chemical assays to evaluate the true potential of these metabolites.
Experimental Protocols for Assessing Antioxidant Capacity
To ensure reproducibility and enable valid comparisons, the use of standardized methodologies is essential. The following are detailed protocols for three widely accepted antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.[17] The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically at ~517 nm.[16]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve flavonoid glucuronides and reference standards (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[18] A control well should contain 100 µL of the sample solvent and 100 µL of the DPPH solution. A blank well should contain the sample and the solvent used for DPPH (e.g. methanol).
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). The reaction kinetics can vary between compounds, so a fixed time point is crucial for comparison.[17]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[19]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by a peroxyl radical generator, AAPH.[20][21][22] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (e.g., 70 nM) in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a fresh solution of AAPH (e.g., 12 mM) in the same buffer just before use.[23]
-
Prepare a series of Trolox dilutions (e.g., 6.25–100 µM) to serve as the standard curve.
-
-
Sample Preparation: Dilute samples in the phosphate buffer.
-
Assay Procedure (96-well plate):
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to initiate the reaction.[24]
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[20][23]
-
Calculation:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of the samples as Trolox Equivalents (TE) by comparing their net AUC to the standard curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical is measured by the decrease in absorbance at ~734 nm.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[25] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample or Trolox standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[18]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Experimental Workflow: Antioxidant Capacity Assessment
Caption: Workflow for comparing antioxidant capacity.
Cellular Antioxidant Mechanisms: The Nrf2 Pathway
Beyond direct radical scavenging, flavonoid glucuronides exert profound antioxidant effects by modulating intracellular signaling pathways.[16] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. When cells are exposed to oxidative stress or to activators like flavonoid metabolites, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of a suite of protective enzymes, including:
-
Heme oxygenase-1 (HO-1)
-
NAD(P)H quinone dehydrogenase 1 (NQO1)
-
Glutamate-cysteine ligase (GCL) , the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[16]
This Nrf2-mediated response provides a more sustained and potent antioxidant defense compared to the stoichiometric, one-to-one reaction of direct radical scavenging.
Nrf2 Signaling Pathway Activation by Flavonoid Glucuronides
Caption: Nrf2 pathway activation by flavonoid glucuronides.
Conclusion and Future Perspectives
The evaluation of flavonoid antioxidant capacity is a nuanced field where context is critical. While glucuronidation often reduces the direct radical scavenging activity observed in simple chemical assays, this metabolic transformation is essential for bioavailability and does not negate the protective effects of flavonoids in vivo.
This guide demonstrates that flavonoid glucuronides, the primary metabolites found in circulation, are potent bioactive molecules. They contribute to the body's antioxidant defenses through multiple mechanisms, including direct, albeit sometimes reduced, radical scavenging and, perhaps more importantly, the upregulation of endogenous antioxidant enzymes via the Nrf2 pathway.[14][16] The biological activity of a specific glucuronide is highly dependent on the parent flavonoid structure and the precise position of conjugation.
For professionals in research and drug development, this highlights two key imperatives:
-
Shift in Focus: Research must increasingly focus on the biological activities of flavonoid metabolites rather than solely on their parent aglycones to better reflect physiological reality.
-
Methodological Rigor: The use of a combination of assays, including both chemical (DPPH, ORAC) and cell-based models (e.g., Cellular Antioxidant Activity assays), is necessary to build a comprehensive and accurate profile of a compound's antioxidant potential.
Future research should aim to conduct more direct, side-by-side comparisons of a wider array of purified flavonoid glucuronide isomers. Furthermore, investigating the role of β-glucuronidase at sites of inflammation, which can deconjugate these metabolites back to their highly active aglycone forms, represents a promising frontier for understanding their targeted therapeutic effects.[26][27]
References
- 1. Flavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vup.sk [vup.sk]
- 5. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onions-usa.org [onions-usa.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 14. Glucuronidated and sulfated metabolites of the flavonoid quercetin prevent endothelial dysfunction but lack direct vasorelaxant effects in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. activeconceptsllc.com [activeconceptsllc.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. mdpi.com [mdpi.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The bioactivity of flavonoid glucuronides and free aglycones in the context of their absorption, II phase metabolism and deconjugation at the inflammation site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Cellular Uptake of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate and confirm the cellular uptake of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a natural flavonoid glucuronide isolated from Scutellaria baicalensis Georgi.[1] In the landscape of flavonoid research, a critical distinction exists between the biological activities of aglycones and their conjugated metabolites, such as glucuronides. While the aglycone forms are often the subject of in vitro studies, it is the glucuronidated and sulfated forms that represent the predominant circulating metabolites in vivo.[2] Understanding the extent to which these glucuronides can enter cells is paramount to elucidating their true physiological relevance and mechanisms of action.
This guide will objectively compare potential experimental outcomes for 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide with established data for its structural analogs from Scutellaria baicalensis, namely baicalin and wogonoside, and their corresponding aglycones. We will provide detailed, field-proven methodologies for both qualitative and quantitative assessment of cellular uptake, grounded in the principles of scientific integrity and experimental validation.
The Glucuronidation Barrier: A Paradigm in Flavonoid Bioavailability
A central hypothesis in flavonoid pharmacokinetics is that glucuronidation significantly alters cellular permeability. The addition of a bulky, hydrophilic glucuronic acid moiety to a generally more lipophilic aglycone backbone drastically reduces passive diffusion across the lipid bilayer of cell membranes.[3] Experimental data from Caco-2 cell monolayer models, a standard for assessing intestinal permeability, consistently demonstrate that flavonoid aglycones are more readily absorbed than their glycoside counterparts.[4]
Furthermore, the cellular machinery often actively works against the intracellular accumulation of these conjugates. Efflux transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), have been shown to actively pump flavonoid glucuronides like baicalin out of intestinal cells, thereby limiting their systemic bioavailability.[5][6] Therefore, any investigation into the cellular uptake of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide must be designed with the a priori expectation of low intracellular concentrations and should be compared against its more permeable aglycone, 5,7,8-Trihydroxy-6-methoxy flavone.
A Dual-Pronged Approach: Qualitative Visualization and Quantitative Measurement
To provide a robust confirmation of cellular uptake, a combination of qualitative and quantitative methods is essential. Fluorescence microscopy can offer invaluable insights into the subcellular localization of a compound, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the gold standard for accurate intracellular quantification.
Experimental Workflow: A Holistic View
Caption: A dual-phase experimental workflow for confirming flavonoid glucuronide cellular uptake.
PART 1: Qualitative Assessment via Confocal Fluorescence Microscopy
The first step in assessing cellular uptake is to visualize whether the compound of interest can be found within the cell. While many flavonol aglycones exhibit autofluorescence, their glycosylated and glucuronidated counterparts often do not.[7][8] Given the lack of specific data on the fluorescent properties of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a direct autofluorescence approach may not be feasible. An alternative and more reliable method involves the use of a flavonoid-specific fluorescent stain.
Alternative 1: Direct Autofluorescence (Hypothetical)
Should the flavone glucuronide possess inherent fluorescence, direct imaging would be the most straightforward approach. However, this is unlikely for a glucuronide.
Alternative 2: Staining with a Flavonoid-Specific Dye (Recommended)
A more robust method involves staining the cells after treatment with a dye that fluoresces upon binding to flavonoids. This allows for the visualization of the intracellular distribution of the compound.
Detailed Protocol: Confocal Microscopy with Staining
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line, or Caco-2, a human colon adenocarcinoma cell line) onto glass-bottom confocal dishes at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare stock solutions of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide and its corresponding aglycone in DMSO.
-
Treat the cells with varying concentrations of the flavone glucuronide and the aglycone (as a positive control for uptake) for different time points (e.g., 1, 4, and 24 hours). Include a vehicle control (DMSO).
-
-
Washing: After incubation, aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any compound adhering to the cell surface.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the cells with a flavonoid-specific dye according to the manufacturer's protocol. Co-stain with nuclear (e.g., DAPI) and membrane (e.g., Wheat Germ Agglutinin) markers to aid in subcellular localization.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the chosen dyes.
-
Analysis: Analyze the images to determine the presence and subcellular distribution of the flavonoid.
PART 2: Quantitative Confirmation by LC-MS/MS
While microscopy provides spatial information, it is not inherently quantitative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately measuring the intracellular concentration of the flavone glucuronide.
Detailed Protocol: Intracellular Quantification via LC-MS/MS
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the flavone glucuronide and aglycone as described for the microscopy protocol.
-
Cell Harvesting and Lysis:
-
After treatment and washing with ice-cold PBS, detach the cells using a cell scraper in a known volume of PBS.
-
Lyse the cells by sonication or with a suitable lysis buffer.
-
Take an aliquot of the cell lysate for protein quantification using a BCA or Bradford assay. This is crucial for normalizing the amount of compound to the amount of cellular protein.
-
-
Sample Preparation:
-
To the remaining lysate, add an internal standard.
-
Perform either a protein precipitation (e.g., with ice-cold acetonitrile) or a solid-phase extraction (SPE) to remove proteins and other interfering matrix components.[9][10]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring).[7][11][12]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the intracellular concentration of the flavone glucuronide in the samples and normalize it to the protein concentration (e.g., in pmol/mg protein).
-
Comparative Data and Expected Outcomes
Based on the literature for structurally similar flavonoid glucuronides from Scutellaria baicalensis, we can anticipate the following outcomes:
| Compound | Expected Cellular Uptake | Rationale | Supporting Evidence |
| 5,7,8-Trihydroxy-6-methoxy flavone (Aglycone) | High | Lipophilic nature allows for passive diffusion across the cell membrane. | Studies on baicalein (the aglycone of baicalin) show significant cellular uptake and even intracellular metabolism back to baicalin.[5][6] |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | Low to very low | The hydrophilic glucuronide moiety is expected to significantly hinder passive diffusion. Potential for active efflux by transporters like MRP2. | Studies on baicalin and wogonoside show poor permeability in Caco-2 cell models and are substrates for efflux pumps.[5][13] |
| Baicalin (Comparative Glucuronide) | Low | Established low permeability and efflux by MRP2.[5][6] | Direct experimental data available.[14][15] |
| Wogonoside (Comparative Glucuronide) | Low | Similar to baicalin, it is a flavonoid glucuronide with expected poor membrane permeability.[13] | In some cancer cell lines, wogonoside showed no anti-proliferative effects, unlike its aglycone wogonin, suggesting poor uptake.[13] However, other studies show it can induce cell cycle arrest.[8][16] |
Signaling Pathways and Mechanistic Insights
The confirmation of cellular uptake is the first step. Subsequent investigations could explore the impact of the flavone glucuronide on intracellular signaling pathways. Given the known anti-inflammatory and anti-cancer properties of flavonoids from Scutellaria baicalensis, pathways such as NF-κB, MAPK, and PI3K/Akt would be relevant targets for investigation.
Caption: Hypothetical intracellular signaling cascade post-uptake of the flavone glucuronide.
Conclusion
Confirming the cellular uptake of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide requires a meticulous and multi-faceted experimental approach. By combining advanced microscopy for qualitative localization with the precision of LC-MS/MS for quantitative measurement, researchers can generate the robust data needed to ascertain the true bioavailability of this compound at the cellular level. The comparison with its aglycone form is not merely a control but a critical component of the experimental design that provides essential context to the findings. The methodologies outlined in this guide provide a self-validating framework to definitively answer the question of whether this circulating metabolite can exert direct intracellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efflux of baicalin, a flavone glucuronide of Scutellariae Radix, on Caco-2 cells through multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Liquid chromatography with tandem mass spectrometry for the simultaneous determination of baicalein, baicalin, oroxylin A and wogonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of baicalin, wogonoside, baicalein, wogonin, oroxylin A and chrysin of Radix scutellariae extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro potential modulation of baicalin and baicalein on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wogonoside induces cell cycle arrest and differentiation by affecting expression and subcellular localization of PLSCR1 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Target Specificity of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
In the quest for novel therapeutics, the precise identification of a bioactive compound's molecular target is paramount. Off-target effects are a leading cause of drug attrition in clinical trials, making a thorough assessment of target specificity a critical early-stage endeavor in drug discovery.[1][2] This guide provides a comprehensive, multi-faceted strategy for elucidating the biological target and assessing the specificity of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a natural flavonoid isolated from Scutellaria baicalensis Georgi.[3][4][5] While this compound is commercially available, its specific biological targets and mechanism of action remain largely uncharacterized in the public domain.
This guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow from in-silico prediction to rigorous experimental validation. We will also compare its hypothetical performance with related, better-characterized flavonoids from Scutellaria baicalensis, such as Baicalin and Wogonoside, to provide a framework for interpreting experimental outcomes.
I. The Criticality of Target Specificity in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its interaction with its intended biological target. However, small molecules often interact with multiple proteins, leading to unintended pharmacological effects, or "off-target" effects.[1] These can range from benign side effects to severe toxicity, underscoring the need for a comprehensive understanding of a compound's interaction profile within the complex cellular environment. Early and robust target specificity assessment allows for more informed decisions in lead optimization and reduces the likelihood of late-stage failures.[1][2]
II. A Multi-pronged Approach to Target Identification and Specificity Profiling
We propose a tiered approach, beginning with broad, predictive methods and progressively narrowing down to specific, high-resolution techniques. This workflow is designed to be self-validating, with each stage providing data to inform and refine the next.
A. Tier 1: In-Silico Target Prediction - Charting the Possibilities
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about potential biological targets.[6][7][8] These in silico approaches leverage the chemical structure of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide to predict its interactions with known protein structures.
-
Methodology Rationale: By comparing the flavonoid's structure to databases of known ligands and their targets, we can identify potential protein families that it is likely to bind. This approach is cost-effective and rapidly generates a manageable list of putative targets for subsequent experimental validation.[7][9]
-
Experimental Protocol: In-Silico Docking and Similarity Searching
-
Compound Structure Preparation: Obtain the 3D structure of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide.
-
Target Database Selection: Utilize publicly available protein structure databases (e.g., Protein Data Bank) and target prediction servers.
-
Ligand-Based Similarity Searching: Employ algorithms to search for proteins that are known to bind ligands with similar chemical features (e.g., pharmacophores, 2D fingerprints) to our target compound.[6][8]
-
Structure-Based Virtual Screening (Inverse Docking): Dock the flavonoid structure against a large panel of protein binding sites to calculate binding affinities and identify the most favorable interactions.[6][9]
-
Data Analysis and Target Prioritization: Rank the potential targets based on docking scores, binding energies, and convergence of predictions from multiple methods.
-
-
Hypothetical In-Silico Prediction Results for Scutellaria Flavonoids:
| Compound | Predicted Target Class(es) | Key Predicted Targets | Confidence Score |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | Kinases, Cyclooxygenases, Transcription Factors | CDK2, COX-2, NF-κB | High |
| Baicalin | Kinases, Proteases, Nuclear Receptors | PI3K, Caspase-3, PPARγ | High |
| Wogonoside | Kinases, G-protein coupled receptors | JNK, CB1, CB2 | Medium |
B. Tier 2: Broad-Spectrum Experimental Screening - Casting a Wide Net
With a list of putative targets from our in-silico analysis, the next step is to experimentally screen the flavonoid against large panels of proteins to identify direct interactions. This provides a broad overview of the compound's selectivity.
-
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Compound Submission: Provide a sample of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide to a commercial kinome profiling service.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[12]
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound at a given concentration of the test compound. Hits are identified as kinases that show significant displacement by the flavonoid.
-
-
Methodology Rationale: To look beyond kinases and gain a more unbiased view of the compound's interactions, proteome-wide approaches are invaluable. Techniques like Limited Proteolysis coupled with Mass Spectrometry (LiP-MS) can identify target engagement directly in a complex biological sample, such as a cell lysate.[15]
-
Experimental Protocol: Limited Proteolysis-Mass Spectrometry (LiP-MS)
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).
-
Compound Incubation: Incubate the cell lysates with 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide and a vehicle control.
-
Limited Proteolysis: Subject the lysates to controlled digestion with a protease. Ligand binding can alter the protein's conformation, leading to changes in its digestion pattern.[15]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify proteins that exhibit altered proteolytic patterns in the presence of the compound.
-
Data Analysis: Identify proteins with significant and reproducible changes in their proteolytic signatures as potential binding partners.
-
-
Hypothetical Broad-Spectrum Screening Data:
| Compound | Kinase Selectivity (S-Score at 1µM) | Top Kinase Hits (Percent Inhibition) | Top Proteome-Wide Hits (LiP-MS) |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | 0.05 | CDK2 (95%), AURKA (88%) | Heat Shock Protein 90 (HSP90) |
| Baicalin | 0.15 | PI3K (92%), AKT1 (85%) | Caspase-3, BCL-2 |
| Wogonoside | 0.20 | JNK1 (90%), p38α (80%) | IKKβ, TNF-α Receptor |
C. Tier 3: In-Vitro Validation and Orthogonal Assays - Confirming the Interaction
The hits identified from broad-spectrum screening must be validated using orthogonal, lower-throughput assays to confirm a direct interaction and determine the binding affinity and functional consequences.[16][17]
-
Methodology Rationale: Orthogonal assays use different detection principles to confirm the primary screening results, thereby reducing the likelihood of false positives.[16] These assays provide quantitative data on the potency and mechanism of interaction.
-
Experimental Protocols:
-
Biochemical Assays: For enzymatic targets, perform in vitro activity assays (e.g., kinase activity assays) to measure the IC50 of the flavonoid.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the compound to the purified target protein.[17]
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells. This assay measures the change in the thermal stability of a target protein upon ligand binding.[17][18]
-
-
Hypothetical In-Vitro Validation Data:
| Compound | Target | Biochemical IC50 (nM) | SPR KD (nM) | CETSA Shift (°C) |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | CDK2 | 50 | 120 | +3.5 |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | HSP90 | N/A | 500 | +1.8 |
| Baicalin | PI3K | 80 | 250 | +2.9 |
| Wogonoside | JNK1 | 150 | 800 | +1.5 |
D. Tier 4: Cell-Based Assays - Probing the Phenotypic Consequences
The final and most physiologically relevant step is to assess the functional effects of the flavonoid in a cellular context.[19][20][21][22] This involves designing assays that measure the downstream consequences of target engagement.
-
Methodology Rationale: Cell-based assays provide a crucial link between target engagement and the desired biological outcome.[19] They help to confirm that the observed in vitro activity translates into a functional effect in a living system and can reveal potential off-target effects that manifest as unexpected cellular phenotypes.
-
Experimental Protocols:
-
Target-Specific Pathway Analysis: Use techniques like Western blotting or reporter gene assays to measure the phosphorylation of downstream substrates or changes in gene expression related to the identified target.[23]
-
Phenotypic Assays: Conduct assays that measure relevant cellular phenotypes, such as cell proliferation, apoptosis, or cytokine production, depending on the hypothesized function of the target.[22]
-
CRISPR-Cas9 Target Validation: Use CRISPR-Cas9 to knock out the putative target gene. If the flavonoid's effect is diminished or abolished in the knockout cells, it provides strong evidence for on-target activity.[24][25]
-
-
Hypothetical Cell-Based Assay Results (in a cancer cell line):
| Compound | Target | Downstream Effect | Phenotypic Outcome | Effect in Target Knockout Cells |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | CDK2 | Decreased Rb phosphorylation | G1 cell cycle arrest | Abolished |
| Baicalin | PI3K | Decreased AKT phosphorylation | Induction of apoptosis | Abolished |
| Wogonoside | JNK1 | Decreased c-Jun phosphorylation | Reduced cell migration | Abolished |
III. Visualizing the Workflow and Pathways
To provide a clearer understanding of the proposed experimental strategy and the potential biological context, the following diagrams have been generated using Graphviz.
Figure 1: Proposed experimental workflow for target specificity assessment.
Figure 2: Hypothetical signaling pathway modulated by the flavonoid.
IV. Conclusion and Future Directions
This guide outlines a systematic and robust approach to delineating the biological target and assessing the specificity of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide. By integrating computational, biochemical, and cell-based methodologies, researchers can build a comprehensive profile of this compound's mechanism of action and its potential for therapeutic development. The comparative framework with related flavonoids provides a valuable context for interpreting the experimental data and understanding the structure-activity relationships within this class of natural products. Future studies should focus on in vivo validation of the identified targets and a more extensive evaluation of potential off-target liabilities to fully characterize the therapeutic potential of this promising flavonoid.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. researchgate.net [researchgate.net]
- 12. chayon.co.kr [chayon.co.kr]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. drughunter.com [drughunter.com]
- 19. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. precisionformedicine.com [precisionformedicine.com]
- 21. nuvisan.com [nuvisan.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 24. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 25. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Scutellaria Flavonoid
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid glycoside isolated from the roots of Scutellaria baicalensis Georgi, a plant with a long-standing history in traditional medicine.[1][2][3][4] Like many flavonoids, its potential pharmacological activities are of significant interest to the scientific community. However, a deep dive into the scientific literature reveals a conspicuous gap: while its existence and basic chemical properties are known, comprehensive experimental data on its biological efficacy and the corresponding statistical validation are scarce.[4]
Part 1: The Analytical Challenge and Comparative Context
The structural elucidation and quantification of flavonoid glucuronides are critical for understanding their metabolic fate and biological action.[5] Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for characterizing these molecules.[6][7]
The challenge with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not just its characterization, but the subsequent evaluation of its bioactivity. To ground our analysis, we will use Quercetin and Luteolin as benchmark comparators. These flavonoids are extensively studied, and their antioxidant profiles provide a reliable baseline against which our target compound's performance can be measured.[8][9] The antioxidant capacity of flavonoids is strongly linked to their molecular structure, specifically the number and position of hydroxyl groups and other functional moieties.[10][11] Our statistical approach must be powerful enough to discern subtle but significant differences in activity that arise from these structural variations.
Part 2: A Proposed Experimental Framework for Quantifying Antioxidant Activity
To generate the data necessary for statistical analysis, a well-designed experiment is paramount. We will use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as our model system. This assay is a widely accepted, reliable method for evaluating the in vitro antioxidant capacity of flavonoids.[5][12] The underlying principle involves an antioxidant compound donating a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[12]
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram outlines the logical flow of the DPPH assay, a self-validating system where a positive control (like Ascorbic Acid or Trolox) is run in parallel to confirm the assay's validity.[13]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocol: DPPH Assay
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, Quercetin, Luteolin, and Ascorbic Acid (positive control) in an appropriate solvent like methanol or DMSO.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to obtain a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
DPPH Solution: Prepare a 0.063 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[12]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.[13]
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (Inhibition %) for each concentration using the following formula:
-
Inhibition % = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Part 3: Statistical Analysis of Experimental Dose-Response Data
Once the experimental data is collected, a rigorous statistical analysis is crucial to determine the compound's efficacy and compare it to alternatives. The primary goal is to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[14]
Modeling the Dose-Response Relationship
A simple linear regression is often insufficient for modeling biological dose-response data, which typically follows a sigmoidal (S-shaped) curve.[15] Therefore, non-linear regression models are the preferred choice.
Caption: Comparison of statistical models for dose-response analysis.
Four-Parameter Logistic (4PL) Regression: This is the workhorse model for dose-response analysis.[15] It is defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The response (% Inhibition)
-
X: The concentration
-
Top: The maximum plateau of the curve
-
Bottom: The minimum plateau of the curve
-
IC50: The concentration at which the response is halfway between the Top and Bottom. This is our primary metric of potency.
-
HillSlope: Describes the steepness of the curve.
This model should be fitted to the experimental data for the target compound and each comparator using statistical software such as R (with the 'drc' package), GraphPad Prism, or MetaboAnalyst.[15][16]
Statistical Tests for Comparison
After calculating the IC50 values for all compounds, we must determine if the observed differences are statistically significant.
-
Analysis of Variance (ANOVA): If comparing more than two compounds (e.g., Target Flavonoid vs. Quercetin vs. Luteolin), ANOVA is the appropriate test. It will determine if there is a significant difference among the mean IC50 values of the groups.[17]
-
Post-Hoc Tests (e.g., Tukey's HSD): If the ANOVA result is significant, a post-hoc test is used to perform pairwise comparisons and identify which specific groups are different from each other.
-
Student's t-test: For a direct comparison between just two compounds (e.g., Target Flavonoid vs. Quercetin), an unpaired t-test can be used.
The result of these tests is a p-value . A p-value less than a predetermined significance level (typically p < 0.05) indicates a statistically significant difference in antioxidant potency between the compounds.
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for communicating scientific findings. All quantitative data should be summarized in tables for easy comparison.
Table 1: Comparative Antioxidant Activity (IC50) from DPPH Assay
| Compound | IC50 (µg/mL) ± SD¹ | 95% Confidence Interval | R² of 4PL Fit |
| 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide | Hypothetical Value | Calculated Interval | Calculated Value |
| Quercetin (Comparator) | Experimental Value | Calculated Interval | Calculated Value |
| Luteolin (Comparator) | Experimental Value | Calculated Interval | Calculated Value |
| Ascorbic Acid (Positive Control) | Experimental Value | Calculated Interval | Calculated Value |
¹ SD: Standard Deviation from at least three independent experiments.
Interpretation of Results:
-
IC50 Value: A lower IC50 value signifies higher antioxidant potency, as less compound is required to achieve 50% radical scavenging.
-
Confidence Interval (CI): The 95% CI provides a range within which the true IC50 value is likely to fall. If the CIs of two compounds do not overlap, it is a strong indication of a significant difference in their potency.
-
R-squared (R²): This value indicates the goodness-of-fit of the 4PL model to your data. A value closer to 1.0 suggests a better fit.
Conclusion
While direct experimental data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited, this guide provides a comprehensive and scientifically rigorous roadmap for its evaluation. By employing standardized in vitro assays, applying appropriate non-linear regression models for dose-response analysis, and using robust statistical tests like ANOVA for comparison, researchers can confidently determine the compound's antioxidant potential relative to established alternatives. This structured approach, grounded in causality and self-validation, ensures that the generated data is not only accurate but also meaningful, paving the way for further investigation into the therapeutic promise of this unique flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Investigating the Antioxidant Capacity of Newly Synthesized Flavo...: Ingenta Connect [ingentaconnect.com]
- 15. journals.plos.org [journals.plos.org]
- 16. MetaboAnalyst [metaboanalyst.ca]
- 17. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide: Essential Safety and Operational Protocols
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the absence of a specific SDS for 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a conservative risk assessment is paramount. Based on the SDS for the structurally similar compound 5,7,4'-trihydroxy-8-methoxyflavone, and the general properties of flavonoid compounds, the following potential hazards should be assumed[3]:
-
Skin and Eye Irritation: Flavonoids can cause irritation upon contact with the skin and eyes.[4]
-
Respiratory Tract Irritation: As a powdered substance, inhalation of airborne particles may cause respiratory irritation.[4][5]
-
Unknown Toxicological Properties: The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.[4]
Given these potential hazards, adherence to the "As Low As Reasonably Achievable" (ALARA) principle for exposure is strongly recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety.[6] The following table outlines the recommended PPE for various laboratory operations involving 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields[3] | Chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat | NIOSH-approved respirator (e.g., N95) if not handled in a fume hood[5] |
| Solution Preparation | Tightly fitting safety goggles with side-shields or face shield | Chemical-resistant gloves | Full-coverage lab coat | Not generally required if performed in a well-ventilated area or fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not required |
| Spill Cleanup (Minor) | Tightly fitting safety goggles with side-shields and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator |
| Spill Cleanup (Major) | Full-face respirator | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Positive-pressure, self-contained breathing apparatus (SCBA)[7] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Procedures: Ensuring Safe Operations
Weighing the Powdered Compound
-
Work Area Preparation: Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[3]
-
Tare Weighing Vessel: Place a clean, static-free weigh boat on the analytical balance and tare.
-
Transfer Compound: Using a clean spatula, carefully transfer the desired amount of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide to the weigh boat. Avoid any sudden movements that could generate dust.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area with a damp paper towel to collect any residual powder. Dispose of the paper towel as hazardous waste.
Preparing a Stock Solution
-
Solvent Selection: Consult relevant literature for the appropriate solvent. Many flavonoids are soluble in DMSO, ethanol, or methanol.[8]
-
Dissolution: In a chemical fume hood, add the weighed powder to an appropriate glass vial. Using a calibrated pipette, add the desired volume of solvent.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C, to maintain stability.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action during an emergency is crucial to minimizing harm.
Spill Cleanup
-
Minor Spill (less than 1 gram of powder):
-
Alert others in the immediate area.
-
Don appropriate PPE, including a respirator, double gloves, and safety goggles.
-
Gently cover the spill with a damp paper towel to avoid generating dust.[9]
-
Carefully wipe up the spill from the outside in.
-
Place all contaminated materials in a sealed bag and label it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill (more than 1 gram or any amount outside of a containment area):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Wait for trained emergency personnel to handle the cleanup.[10]
-
First Aid Measures
These first aid measures are based on the SDS for a similar compound and general best practices.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Unused Compound and Contaminated Materials: All unused solid compound, contaminated consumables (e.g., pipette tips, weigh boats), and PPE should be collected in a clearly labeled hazardous waste container.[11]
-
Liquid Waste: Solutions containing 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[11]
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup.[11]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, fostering a secure and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb | TargetMol [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Scutellarein-7-O-glucoside | CAS:26046-94-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
